molecular formula C23H39NO B1209455 Irehine CAS No. 2309-39-9

Irehine

Número de catálogo: B1209455
Número CAS: 2309-39-9
Peso molecular: 345.6 g/mol
Clave InChI: UJGXCOFZMJCRLN-VBFLNORGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Irehine is a corticosteroid hormone.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

2309-39-9

Fórmula molecular

C23H39NO

Peso molecular

345.6 g/mol

Nombre IUPAC

(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C23H39NO/c1-15(24(4)5)19-8-9-20-18-7-6-16-14-17(25)10-12-22(16,2)21(18)11-13-23(19,20)3/h6,15,17-21,25H,7-14H2,1-5H3/t15-,17-,18-,19+,20-,21-,22-,23+/m0/s1

Clave InChI

UJGXCOFZMJCRLN-VBFLNORGSA-N

SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)N(C)C

SMILES isomérico

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)N(C)C

SMILES canónico

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)N(C)C

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Structure and Properties of Irehine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irehine is a naturally occurring steroidal alkaloid belonging to the pregnane class. Found primarily in the leaves of Funtumia elastica, a plant within the Apocynaceae family, this molecule is characterized by a (20S)-20-dimethylaminopregn-5-en-3β-ol structure. Like other steroidal alkaloids, this compound is a subject of scientific interest due to the diverse biological activities exhibited by this class of compounds, including antimicrobial, anti-inflammatory, and potential anticancer properties. This guide provides a comprehensive overview of the chemical structure of this compound, supported by available physicochemical and biological data, and outlines relevant experimental protocols.

Chemical Structure and Identification

This compound is a tetracyclic compound built upon the core cyclopentanoperhydrophenanthrene skeleton characteristic of steroids. A key feature is the nitrogen-containing side chain at the C-17 position, which classifies it as a steroidal alkaloid.

The systematic IUPAC name for this compound is (3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.[1] The stereochemistry is crucial for its biological activity and is defined at multiple chiral centers within the steroidal core and the side chain.

Table 1: Chemical Identifiers for this compound
IdentifierValueReference
IUPAC Name (3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[1]
Systematic Name (20S)-20-Dimethylaminopregn-5-en-3β-ol[2]
Molecular Formula C₂₃H₃₉NO[1]
SMILES C--INVALID-LINK--O)C)C">C@@HN(C)C[1]
InChI InChI=1S/C23H39NO/c1-15(24(4)5)19-8-9-20-18-7-6-16-14-17(25)10-12-22(16,2)21(18)11-13-23(19,20)3/h6,15,17-21,25H,7-14H2,1-5H3/t15-,17-,18-,19+,20-,21-,22-,23+/m0/s1[1]
CAS Number 2309-39-9

Physicochemical Properties

The physicochemical properties of this compound are important for understanding its pharmacokinetic and pharmacodynamic behavior. While experimental data is limited, computational predictions provide valuable insights.

Table 2: Physicochemical Data for this compound
PropertyValueSource
Molecular Weight 345.6 g/mol PubChem (Computed)[1]
XLogP3 5.3PubChem (Computed)[1]
Hydrogen Bond Donors 1PubChem (Computed)[1]
Hydrogen Bond Acceptors 2PubChem (Computed)[1]
Rotatable Bond Count 3PubChem (Computed)[1]

Biological Activity and Mechanism of Action

Steroidal alkaloids from the Apocynaceae family are known for a wide spectrum of pharmacological activities.[3][4][5] While specific quantitative data for this compound is not extensively documented, extracts from its natural source, Funtumia elastica, have demonstrated antimicrobial and anti-inflammatory effects.[3] Furthermore, related steroidal alkaloids have shown antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum.

The precise mechanism of action for this compound has not been elucidated. However, steroidal alkaloids can exert their effects through various pathways. A plausible hypothetical mechanism involves the modulation of inflammatory pathways, potentially through the inhibition of key signaling molecules.

Irehine_Hypothetical_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade NF_kB_Complex NF-κB/IκB Complex Signaling_Cascade->NF_kB_Complex Activates NF_kB NF-κB NF_kB_Complex->NF_kB Releases DNA DNA NF_kB->DNA Translocates & Binds Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Pro_inflammatory_Genes->Pro_inflammatory_Cytokines Translation Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor This compound This compound This compound->Signaling_Cascade Inhibits? This compound->NF_kB Inhibits Translocation?

Caption: Hypothetical anti-inflammatory mechanism of this compound.

Experimental Protocols

Isolation of Steroidal Alkaloids from Funtumia elastica
  • Extraction: The air-dried and powdered leaves of Funtumia elastica are subjected to Soxhlet extraction with 70% ethanol.

  • Solvent Evaporation: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to further purification steps, such as column chromatography over silica gel, using a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to separate fractions based on polarity.

  • Isolation: Fractions containing compounds with the desired biological activity are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Isolation_Workflow A Funtumia elastica leaves (Air-dried, powdered) B Soxhlet Extraction (70% Ethanol) A->B C Crude Ethanol Extract B->C D Column Chromatography (Silica Gel) C->D E Fractions D->E F Bioassay (e.g., Antiplasmodial) E->F G Active Fractions F->G H Preparative TLC / HPLC G->H I Pure this compound H->I J Structure Elucidation (NMR, MS) I->J

Caption: General workflow for the isolation of this compound.

In Vitro Antiplasmodial Activity Assay

The antiplasmodial activity of this compound can be assessed against Plasmodium falciparum strains using the SYBR Green I-based fluorescence assay.

  • Parasite Culture: Chloroquine-resistant strains of P. falciparum are maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with human serum.

  • Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

  • Assay Plate Preparation: The serially diluted compound is added to a 96-well microtiter plate containing the parasite culture.

  • Incubation: The plates are incubated for 72 hours under a controlled atmosphere.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to lyse the erythrocytes and stain the parasite DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Synthesis

The total synthesis of this compound has not been extensively reported in the literature. The complex stereochemistry of the steroidal backbone presents a significant synthetic challenge. A potential retrosynthetic approach would likely involve the construction of the pregnane skeleton followed by the stereoselective introduction of the dimethylaminoethyl side chain at the C-17 position.

Conclusion

This compound is a pregnane-type steroidal alkaloid with a well-defined chemical structure. While its biological activities and mechanism of action are not yet fully characterized, its structural similarity to other bioactive steroidal alkaloids suggests potential for further investigation in drug discovery and development. The protocols outlined in this guide provide a framework for the isolation and biological evaluation of this intriguing natural product. Further research is warranted to elucidate its specific biological targets and to develop efficient synthetic routes.

References

Irehine: A Technical Guide to its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Irehine, a steroidal alkaloid of the conanine class, is a naturally occurring compound found within the plant species Funtumia elastica. This document provides a comprehensive technical overview of the discovery, botanical origin, and physicochemical properties of this compound. It details the historical context of its isolation and structural elucidation, and outlines a probable biosynthetic pathway. Furthermore, this guide summarizes the known biological activities of related compounds, providing insights into the potential therapeutic applications of this class of alkaloids. Experimental methodologies for the isolation of related compounds and assays for biological activity are also described to serve as a reference for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

Initial Discovery

The steroidal alkaloid this compound was first isolated and its structure elucidated in 1963 by M.-M. Janot, M. Truong-Ho, and R. Goutarel. Their seminal work identified this compound as 20α-dimethylamino-3β-hydroxy-pregn-5-ene. This discovery was part of a broader investigation into the alkaloidal constituents of the Apocynaceae family, which is a rich source of structurally diverse and biologically active natural products.

Botanical Source

This compound is a constituent of Funtumia elastica (Preuss) Stapf, a tree belonging to the Apocynaceae family.[1] This plant is native to West and Central Africa and is commonly known as the West African rubber tree or by its local name "Ireh".[1] Traditionally, various parts of Funtumia elastica have been used in African folk medicine to treat a range of ailments, including infectious diseases and inflammatory conditions.[2] The leaves and stem bark of the plant are known to contain a complex mixture of alkaloids, including this compound and other related steroidal alkaloids.[1][2]

Physicochemical Properties of this compound

While specific experimental data for this compound is limited in readily available literature, its properties can be inferred from its chemical structure and data on related compounds.

PropertyValueSource
Chemical Formula C₂₃H₃₉NOInferred from structure
Molecular Weight 345.57 g/mol Inferred from structure
Class Steroidal Alkaloid (Conanine type)Inferred from structure
Systematic Name (3β,20S)-20-(Dimethylamino)pregn-5-en-3-olInferred from structure
Appearance Likely a crystalline solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like chloroform, methanol, and ethanol, and poorly soluble in water.General alkaloid properties

Biosynthesis of this compound

The biosynthesis of steroidal alkaloids, including those of the conanine type like this compound, is understood to originate from the ubiquitous precursor, cholesterol. While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, a probable pathway can be proposed based on studies of similar steroidal alkaloids.

The biosynthetic journey commences with cholesterol undergoing a series of oxidative modifications to its side chain, catalyzed by cytochrome P450 enzymes. This is followed by the introduction of a nitrogen atom, typically derived from an amino acid, through the action of an aminotransferase. Subsequent cyclization reactions then form the characteristic five-membered nitrogen-containing ring of the conanine skeleton.

Biosynthesis_of_this compound Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Intermediate_1 Oxidized Steroidal Intermediate Progesterone->Intermediate_1 Oxidations (CYP450s) Intermediate_2 Amino-Steroidal Intermediate Intermediate_1->Intermediate_2 This compound This compound (Conanine Skeleton) Intermediate_2->this compound

A proposed biosynthetic pathway for this compound from cholesterol.

Biological Activity

Direct and extensive studies on the biological activity of purified this compound are not widely reported in the current literature. However, the bioactivity of crude extracts of Funtumia elastica and closely related, co-occurring steroidal alkaloids, particularly conessine, provide strong indications of its potential pharmacological properties.

Antiplasmodial Activity

Several studies have demonstrated the antiplasmodial activity of extracts from Funtumia elastica and its constituent alkaloids. Bioassay-guided fractionation of the stem bark has led to the isolation of steroidal alkaloids that exhibit in vitro activity against Plasmodium falciparum.[1] Conessine, a structurally related alkaloid also found in the Apocynaceae family, has shown significant in vitro antiplasmodial activity.[3]

CompoundAssayTarget OrganismIC₅₀ (µg/mL)Source
Conessine Schizont maturationPlasmodium falciparum1.9[3]
Conessine pLDH assayPlasmodium falciparum1.3[3]
Holarrhetine In vitroP. falciparum (FcB1)0.97 µM[1]
Conessine In vitroP. falciparum (FcB1)3.39 µM[1]
Holarrhesine In vitroP. falciparum (FcB1)2.05 µM[1]
Isoconessimine In vitroP. falciparum (FcB1)1.89 µM[1]
Antimicrobial Activity

Ethanolic extracts from the leaves and stem bark of Funtumia elastica have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi.[2] This suggests that the alkaloid fraction, which would include this compound, contributes to the traditional use of the plant for treating infections.

Extract/FractionTarget OrganismMIC Range (µg/mL)Source
Ethanol leaf extract Various bacteria and fungi125 - 1550[2]
Ethanol stem bark extract Various bacteria and fungi125 - 1750[2]
Anti-inflammatory Activity

Ethanol extracts of Funtumia elastica have also shown significant anti-inflammatory activity in animal models.[2] This aligns with the plant's traditional use in managing inflammatory conditions. The steroidal nature of this compound suggests a potential mechanism involving the modulation of inflammatory pathways.

Cytotoxicity

The steroidal alkaloids isolated from Funtumia elastica have been evaluated for their cytotoxicity against mammalian cell lines to assess their therapeutic index. The reported IC₅₀ values against the rat skeletal muscle myoblast (L-6) cell line were generally in the micromolar range, indicating some level of cytotoxicity that needs to be considered in any therapeutic development.[1]

CompoundCell LineIC₅₀ (µM)Source
Holarrhetine L-65.13[1]
Conessine L-636.55[1]
Holarrhesine L-610.23[1]
Isoconessimine L-68.97[1]
Conessine L-614 µg/mL[3]

Experimental Protocols

As the original 1963 publication detailing the specific isolation protocol for this compound is not readily accessible, a general procedure for the isolation of steroidal alkaloids from Funtumia elastica, adapted from more recent studies on the plant, is provided below. This is followed by a standard protocol for the in vitro antiplasmodial assay.

General Protocol for the Isolation of Steroidal Alkaloids from Funtumia elastica

Isolation_Workflow start Plant Material (Dried and Powdered Leaves/Bark) extraction Soxhlet Extraction (Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract acid_base_partition Acid-Base Partitioning (e.g., with HCl and NaOH) crude_extract->acid_base_partition alkaloid_fraction Total Alkaloid Fraction acid_base_partition->alkaloid_fraction chromatography Column Chromatography (Silica Gel or Alumina) alkaloid_fraction->chromatography fractions Eluted Fractions chromatography->fractions tlc TLC Analysis fractions->tlc purification Further Purification (e.g., Preparative TLC or HPLC) tlc->purification pure_compound Isolated this compound purification->pure_compound

A general experimental workflow for the isolation of this compound.
  • Plant Material Preparation: The leaves or stem bark of Funtumia elastica are collected, air-dried, and finely powdered.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable solvent, such as ethanol, using a Soxhlet apparatus.

  • Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NaOH to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to obtain the total alkaloid fraction.

  • Chromatographic Separation: The total alkaloid fraction is subjected to column chromatography on silica gel or alumina. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

  • Fraction Analysis and Purification: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined. The fractions containing the target compound, this compound, are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic techniques, including Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

Protocol for In Vitro Antiplasmodial Activity Assay (pLDH Assay)
  • Parasite Culture: A chloroquine-sensitive or -resistant strain of Plasmodium falciparum is maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain a range of test concentrations.

  • Assay Setup: In a 96-well microtiter plate, the parasitized erythrocyte suspension is added to wells containing the different concentrations of the test compound. Positive (chloroquine) and negative (solvent) controls are included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) in a controlled environment (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • pLDH Assay: The activity of parasite lactate dehydrogenase (pLDH) is measured as an indicator of parasite viability. This is typically done by adding a substrate/dye mixture and measuring the absorbance at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of parasite growth inhibition for each concentration of the test compound. The 50% inhibitory concentration (IC₅₀) is then determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound, a conanine-type steroidal alkaloid from Funtumia elastica, represents an interesting natural product with a historical background in the golden age of alkaloid chemistry. While specific biological data on purified this compound is sparse, the demonstrated antiplasmodial, antimicrobial, and anti-inflammatory activities of its botanical source and related compounds suggest that this compound may possess significant pharmacological potential. This technical guide provides a foundational resource for researchers interested in further exploring the chemistry and biology of this compound and related steroidal alkaloids, with the aim of stimulating future research into its therapeutic applications. Further investigation is warranted to isolate this compound in larger quantities, fully characterize its biological activity profile, and elucidate its precise mechanism of action.

References

The Untraveled Path: A Technical Guide to the Biosynthesis of Irehine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irehine, a pregnane-type steroidal alkaloid with the chemical structure (3β,20S)-20-(dimethylamino)pregn-5-en-3-ol, belongs to a class of bioactive natural products with potential pharmacological applications. While the complete biosynthetic pathway of this compound has not been fully elucidated, significant insights can be drawn from the well-studied biosynthesis of other steroidal alkaloids. This technical guide consolidates the current understanding and proposes a putative biosynthetic pathway for this compound, starting from the ubiquitous precursor, cholesterol. We will delve into the key enzymatic steps, including hydroxylation, oxidation, transamination, and N-methylation, that are likely involved in its formation. Furthermore, this guide provides a summary of relevant quantitative data from related pathways and outlines detailed experimental protocols for the investigation of steroidal alkaloid biosynthesis. This document aims to serve as a comprehensive resource for researchers interested in the metabolic engineering and drug development of this compound and related compounds.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of steroidal alkaloids is a complex process that begins with the modification of the cholesterol skeleton. While the specific enzymes for this compound biosynthesis are yet to be identified, a putative pathway can be constructed based on the established biosynthesis of related compounds like verazine and conessine. The proposed pathway initiates with cholesterol and proceeds through a series of oxidative and nitrogen-incorporating steps.

The initial steps are hypothesized to involve the modification of the cholesterol side chain to introduce a nitrogen atom at the C-20 position. This is likely achieved through a series of reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and a transaminase. The final steps would then involve N-methylation to yield the characteristic dimethylamino group of this compound.

Irehine_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (SCC) (Side-Chain Cleavage) Intermediate1 20-Hydroxypregnenolone Pregnenolone->Intermediate1 CYP (Hydroxylation) Intermediate2 20-Oxopregnenolone Intermediate1->Intermediate2 Dehydrogenase Intermediate3 20-Iminopregnenolone Intermediate2->Intermediate3 Transaminase (Nitrogen Incorporation) Intermediate4 (20S)-20-Aminopregn-5-en-3β-ol Intermediate3->Intermediate4 Reductase Intermediate5 (20S)-20-(Methylamino)pregn-5-en-3β-ol Intermediate4->Intermediate5 N-Methyltransferase (NMT) + SAM This compound This compound ((3β,20S)-20-(Dimethylamino)pregn-5-en-3β-ol) Intermediate5->this compound N-Methyltransferase (NMT) + SAM

Caption: A putative biosynthetic pathway for this compound from cholesterol.

Key Enzymatic Steps in the Proposed Pathway

The biosynthesis of this compound from cholesterol is a multi-step process likely involving several classes of enzymes.

  • Side-Chain Cleavage: The conversion of cholesterol to pregnenolone is a well-established reaction in steroid biosynthesis, catalyzed by the cytochrome P450 side-chain cleavage enzyme (SCC), also known as CYP11A1.

  • Hydroxylation and Oxidation: Subsequent modifications of the pregnane skeleton are likely initiated by cytochrome P450 monooxygenases (CYPs), which are responsible for hydroxylation reactions at various positions on the steroid nucleus. This is followed by the action of dehydrogenases to form keto-intermediates. For this compound, modification at the C-20 position is crucial.

  • Nitrogen Incorporation: The introduction of the amino group at C-20 is a key step. This is proposed to occur via a transamination reaction, where an aminotransferase enzyme transfers an amino group from a donor molecule to the C-20 keto group of a pregnane intermediate. This mechanism has been suggested for the biosynthesis of other steroidal alkaloids[1].

  • N-Methylation: The final steps in the biosynthesis of this compound involve the stepwise methylation of the primary amino group at C-20 to form the dimethylamino group. These reactions are likely catalyzed by N-methyltransferases (NMTs), which utilize S-adenosylmethionine (SAM) as the methyl donor. The N-methylation of alkaloids is a common terminal step in their biosynthesis[2][3].

Quantitative Data from Related Steroidal Alkaloid Biosynthesis

While specific quantitative data for the this compound biosynthetic pathway is not available, data from studies on other steroidal alkaloids can provide a useful reference for researchers. The following table summarizes kinetic parameters of enzymes involved in related pathways.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
CYP90B1 Cholesterol~10Not reportedArabidopsis thaliana[4]
GABA Transaminase 22-hydroxycholesterol-26-alNot reportedNot reportedVeratrum californicum[5]
Putrescine N-methyltransferase (PMT) Putrescine850.23Nicotiana tabacum[2]
(S)-scoulerine 9-O-methyltransferase (SMT) (S)-scoulerine3.51.1Coptis japonica[2]

Note: The data presented are from heterologous expression systems and may not fully reflect the in vivo kinetics.

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments.

Heterologous Expression of Candidate Cytochrome P450 Enzymes

This protocol describes the expression of plant-derived cytochrome P450 enzymes in Saccharomyces cerevisiae, a commonly used system for characterizing their function.

Objective: To functionally characterize candidate CYP enzymes involved in this compound biosynthesis.

Materials:

  • Yeast expression vector (e.g., pYES-DEST52)

  • Competent S. cerevisiae cells (e.g., WAT11)

  • Synthetic defined (SD) medium with appropriate supplements

  • Galactose for induction

  • Precursor substrate (e.g., pregnenolone)

  • Microsome isolation buffer

  • NADPH regenerating system

Procedure:

  • Gene Cloning: Clone the full-length cDNA of the candidate CYP gene into the yeast expression vector.

  • Yeast Transformation: Transform the expression construct into S. cerevisiae cells using the lithium acetate method.

  • Expression: Grow the transformed yeast cells in selective SD medium to an OD600 of 0.8-1.0. Induce protein expression by adding galactose to a final concentration of 2% and incubate for 16-24 hours at 30°C.

  • Microsome Isolation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in microsome isolation buffer and lyse the cells using glass beads. Isolate the microsomal fraction by differential centrifugation.

  • Enzyme Assay: Resuspend the microsomal pellet in reaction buffer. Add the precursor substrate and the NADPH regenerating system. Incubate the reaction at 30°C for 1-2 hours.

  • Product Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate). Analyze the extracts by GC-MS or LC-MS to identify the hydroxylated products.

Logical Workflow for Heterologous Expression:

Heterologous_Expression_Workflow Start Start: Candidate CYP Gene Cloning Clone into Yeast Expression Vector Start->Cloning Transformation Transform into S. cerevisiae Cloning->Transformation Expression Induce Protein Expression with Galactose Transformation->Expression Microsome_Isolation Isolate Microsomal Fraction Expression->Microsome_Isolation Enzyme_Assay Perform In Vitro Enzyme Assay with Substrate and NADPH Microsome_Isolation->Enzyme_Assay Analysis Analyze Products by GC-MS or LC-MS Enzyme_Assay->Analysis End End: Functional Characterization Analysis->End

Caption: Workflow for heterologous expression of CYP enzymes.

Quantitative Analysis of Steroidal Alkaloids by LC-MS/MS

This protocol provides a general method for the quantification of steroidal alkaloids in plant extracts or from in vitro assays.

Objective: To quantify the levels of this compound and its potential biosynthetic intermediates.

Materials:

  • Plant tissue or enzyme assay samples

  • Extraction solvent (e.g., methanol/acetic acid)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with a C18 column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Authentic standards of the analytes

Procedure:

  • Sample Extraction: Homogenize the plant tissue in the extraction solvent. For enzyme assays, stop the reaction and add the extraction solvent. Sonicate the mixture and then centrifuge to pellet the debris.

  • Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and then with water. Load the supernatant from the extraction onto the cartridge. Wash the cartridge with water to remove polar impurities. Elute the steroidal alkaloids with methanol.

  • LC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute in the initial mobile phase. Inject the sample onto the LC-MS/MS system.

  • Method Parameters:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A time-programmed gradient from 5% to 95% B.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for each analyte.

  • Quantification: Generate a standard curve using authentic standards. Quantify the analytes in the samples by comparing their peak areas to the standard curve.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research aimed at its complete elucidation. The identification and characterization of the specific enzymes involved, particularly the transaminases and N-methyltransferases, will be crucial. Advances in genomics and transcriptomics of medicinal plants, coupled with powerful techniques like gene co-expression analysis and heterologous expression, will undoubtedly accelerate the discovery of the complete set of genes responsible for this compound biosynthesis. A thorough understanding of this pathway will not only be of fundamental scientific interest but will also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and novel, structurally related compounds with potentially enhanced therapeutic properties. This knowledge will be invaluable for the drug development community in harnessing the pharmacological potential of this intriguing class of steroidal alkaloids.

References

Part 1: Physical and Chemical Properties of Irehine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Irehine and the Reelin Signaling Pathway

A Note on Nomenclature: Initial research suggests that the query "this compound" may be a misspelling of "Reelin," particularly in the context of biological signaling pathways. This guide will address the chemical compound this compound, also known as (20S)-20-Dimethylaminopregn-5-en-3β-ol, and the distinct Reelin signaling pathway to provide a comprehensive resource for researchers.

This compound is a steroidal alkaloid found in various species of the Buxus genus. Its chemical structure and properties are of interest to researchers in natural product chemistry and drug development.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource/Note
Molecular Formula C₂₃H₃₉NO-
Molecular Weight 345.57 g/mol -
IUPAC Name (3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol-
Melting Point Data not available for this compound. A related steroidal alkaloid from Buxus hyrcana has a melting point of 170-173 °C.[1] Another related compound, (20S)-4,4,14-Trimethyl-20-(dimethylamino)-9β,19-cyclo-5α-pregnan-3-one, has a melting point of 157-159 °C.[2]
Boiling Point Data not available. A predicted boiling point for the related compound (20S)-4,4,14-Trimethyl-20-(dimethylamino)-9β,19-cyclo-5α-pregnan-3-one is 463.6±18.0 °C.[2]
Solubility Data not available. As a steroidal alkaloid, it is expected to be soluble in organic solvents like chloroform, methanol, and ethanol, with limited solubility in water.
Appearance Data not available. Typically isolated as a white powder or crystalline solid.
Spectral Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the steroid nucleus and the nature and position of substituents. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups such as hydroxyl (-OH), amine (-NH or -N(CH₃)₂), and the steroid backbone.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and aspects of the structure.

Part 2: Experimental Protocols

Representative Protocol for the Isolation and Purification of Steroidal Alkaloids from Buxus Species

This protocol is a synthesized representation based on established methods for isolating steroidal alkaloids from Buxus plant material.[1][4][5][6]

1. Plant Material Preparation:

  • Air-dry the leaves and stems of the Buxus species at room temperature.

  • Grind the dried plant material into a fine powder.

2. Extraction:

  • Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 48-72 hours), or perform exhaustive extraction using a Soxhlet apparatus.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3. Acid-Base Extraction for Alkaloid Enrichment:

  • Suspend the crude extract in a 5% aqueous hydrochloric acid solution.

  • Partition the acidic solution with chloroform to remove neutral and acidic compounds (the chloroform layer is discarded).

  • Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide.

  • Extract the alkaline solution with chloroform. The steroidal alkaloids will move into the chloroform layer.

  • Wash the chloroform extract with distilled water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

4. Chromatographic Purification:

  • Subject the crude alkaloid fraction to column chromatography using silica gel.

  • Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent).

  • Combine fractions containing the same compound.

  • Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure steroidal alkaloid.

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification Plant Material Plant Material Crude Methanolic Extract Crude Methanolic Extract Plant Material->Crude Methanolic Extract Methanol Extraction Acidic Aqueous Solution Acidic Aqueous Solution Crude Methanolic Extract->Acidic Aqueous Solution Dissolve in 5% HCl Crude Alkaloid Fraction Crude Alkaloid Fraction Acidic Aqueous Solution->Crude Alkaloid Fraction Basify & Extract with Chloroform Column Chromatography Column Chromatography Crude Alkaloid Fraction->Column Chromatography Silica Gel Pure this compound Pure this compound Column Chromatography->Pure this compound Fraction Collection & Further Purification (HPLC/TLC)

Figure 1. Experimental workflow for the isolation of this compound.

Part 3: The Reelin Signaling Pathway

The Reelin signaling pathway is a crucial cascade in neurodevelopment, regulating neuronal migration and positioning.[7][8] It also plays a role in synaptic plasticity in the adult brain.[8] Dysregulation of this pathway has been implicated in several neurological disorders.[7][9]

The core components of the canonical Reelin signaling pathway include the extracellular glycoprotein Reelin, its receptors—Very Low-Density Lipoprotein Receptor (VLDLR) and Apolipoprotein E Receptor 2 (ApoER2)—the intracellular adapter protein Disabled-1 (Dab1), and Src family kinases (SFKs) such as Src and Fyn.[7][10]

The signaling cascade is initiated when the Reelin protein binds to the VLDLR and ApoER2 receptors on the surface of a target neuron.[11][12] This binding event leads to the clustering of the receptors.[8] The clustering of the receptors recruits and activates Src family kinases, which then phosphorylate tyrosine residues on the Dab1 protein that is bound to the intracellular domain of the receptors.[11][12]

Phosphorylated Dab1 acts as a scaffold for downstream signaling molecules, leading to the activation of multiple intracellular pathways.[11] One of the key downstream pathways involves the activation of Phosphoinositide 3-kinase (PI3K) and Akt (also known as Protein Kinase B).[11][12] This PI3K/Akt pathway is involved in promoting cell survival and neuronal migration.[11] Another important downstream effector is the Crk/C3G/Rap1 pathway, which plays a role in regulating cell adhesion molecules and is crucial for neuronal migration.[11][12]

The Reelin signal is terminated by the ubiquitination and subsequent degradation of phosphorylated Dab1 by the proteasome.[7] This rapid downregulation is essential for the proper functioning of the signaling pathway.[7]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin VLDLR VLDLR Reelin->VLDLR binds ApoER2 ApoER2 Reelin->ApoER2 binds Dab1 Dab1 VLDLR->Dab1 recruits ApoER2->Dab1 recruits SFKs Src/Fyn Dab1->SFKs activates p_Dab1 p-Dab1 SFKs->p_Dab1 phosphorylates PI3K PI3K p_Dab1->PI3K activates Crk_C3G_Rap1 Crk/C3G/Rap1 Pathway p_Dab1->Crk_C3G_Rap1 activates Akt Akt PI3K->Akt activates Neuronal_Migration Neuronal Migration & Cell Positioning Akt->Neuronal_Migration Synaptic_Plasticity Synaptic Plasticity & Dendrite Growth Akt->Synaptic_Plasticity Crk_C3G_Rap1->Neuronal_Migration

Figure 2. The canonical Reelin signaling pathway.

References

Irehine: Unraveling the Mechanism of a Putative Steroidal Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Irehine, a steroidal alkaloid identified as (3β,20S)-20-(Dimethylamino)pregn-5-en-3-ol, presents a unique molecular structure that suggests potential pharmacological activity. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its mechanism of action. While its chemical properties are documented, dedicated studies on its cellular targets, signaling pathways, and overall pharmacological effects are conspicuously absent. This guide serves to consolidate the known information about this compound, highlight the current void in research, and propose future directions to elucidate its therapeutic potential.

Chemical and Physical Properties

This compound is classified as a corticosteroid hormone.[1] Its chemical and physical properties, as cataloged in the PubChem database, are summarized below.

PropertyValueSource
Molecular FormulaC23H39NOPubChem CID 442978[1]
Molecular Weight345.6 g/mol PubChem CID 442978[1]
IUPAC Name(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-olPubChem CID 442978[1]
Canonical SMILESC--INVALID-LINK--O)C)C">C@@HN(C)CPubChem CID 442978[1]
InChIInChI=1S/C23H39NO/c1-15(24(4)5)19-8-9-20-18-7-6-16-14-17(25)10-12-22(16,2)21(18)11-13-23(19,20)3/h6,15,17-21,25H,7-14H2,1-5H3/t15-,17-,18-,19+,20-,21-,22-,23+/m0/s1PubChem CID 442978[1]
InChIKeyUJGXCOFZMJCRLN-VBFLNORGSA-NPubChem CID 442978[1]

Current State of Research on Mechanism of Action

A thorough search of scientific databases and literature reveals a notable absence of studies detailing the mechanism of action of this compound. While the compound is cataloged, there is no available research on its:

  • Primary Cellular Targets: The specific proteins, receptors, or enzymes that this compound interacts with remain unidentified.

  • Signaling Pathways: Consequently, the downstream signaling cascades modulated by this compound are unknown.

  • Pharmacological Effects: There is no documented evidence of its biological activity, whether therapeutic or toxicological.

This lack of information prevents the construction of signaling pathway diagrams and the summarization of quantitative data as initially intended.

Proposed Future Research Directions

To elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach is required. The following experimental workflow is proposed to bridge the current knowledge gap.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In vitro Validation cluster_2 Phase 3: In vivo Characterization In_vitro_Screening In vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) Cell_based_Assays Cell-based Assays (e.g., Reporter Gene Assays, Second Messenger Quantification) In_vitro_Screening->Cell_based_Assays Identified Hits Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Affinity_Chromatography->Cell_based_Assays Potential Binding Partners Computational_Docking Computational Docking Studies (using steroidal alkaloid binding sites) Computational_Docking->Cell_based_Assays Predicted Targets Western_Blot Western Blot Analysis (for signaling protein phosphorylation) Cell_based_Assays->Western_Blot Gene_Expression Gene Expression Profiling (e.g., qPCR, RNA-seq) Western_Blot->Gene_Expression Animal_Model_Studies Animal Model Studies (relevant to identified targets) Gene_Expression->Animal_Model_Studies Validated Pathway Pharmacokinetic_Studies Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies Animal_Model_Studies->Pharmacokinetic_Studies Toxicology_Studies Toxicological Evaluation Pharmacokinetic_Studies->Toxicology_Studies

Caption: Proposed experimental workflow for elucidating the mechanism of action of this compound.

Detailed Methodologies for Proposed Key Experiments

4.1. Affinity Chromatography-Mass Spectrometry

  • Objective: To identify the direct binding partners of this compound in a complex biological sample.

  • Protocol:

    • Immobilization of this compound: Synthesize an this compound analog with a reactive functional group suitable for covalent attachment to a solid support (e.g., agarose beads).

    • Cell Lysate Preparation: Prepare a protein extract from a relevant cell line or tissue.

    • Affinity Chromatography: Incubate the cell lysate with the this compound-conjugated beads. Wash extensively to remove non-specific binders.

    • Elution: Elute the specifically bound proteins using a high concentration of free this compound or by changing the buffer conditions (e.g., pH, salt concentration).

    • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.2. Cell-Based Reporter Gene Assays

  • Objective: To determine if this compound modulates the activity of specific transcription factors or signaling pathways.

  • Protocol:

    • Cell Line Selection: Choose a cell line that endogenously expresses the putative target receptor or signaling pathway components.

    • Reporter Construct Transfection: Transfect the cells with a plasmid containing a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter with response elements for the transcription factor of interest.

    • This compound Treatment: Treat the transfected cells with a range of this compound concentrations.

    • Luciferase Assay: Lyse the cells and measure the reporter gene activity using a luminometer or spectrophotometer.

    • Data Analysis: Quantify the change in reporter gene expression relative to a vehicle control.

4.3. Western Blot Analysis for Signaling Protein Phosphorylation

  • Objective: To investigate the effect of this compound on the phosphorylation status of key signaling proteins downstream of a putative target.

  • Protocol:

    • Cell Treatment: Treat cells with this compound for various time points and at different concentrations.

    • Protein Extraction: Lyse the cells and determine the total protein concentration.

    • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the signaling protein of interest. Subsequently, probe with an antibody for the total form of the protein as a loading control.

    • Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the relative change in phosphorylation.

Conclusion

While the chemical entity of this compound is known, its biological function and mechanism of action remain a scientific enigma. The lack of published research presents a significant opportunity for novel discoveries in the field of steroidal alkaloid pharmacology. The proposed research framework provides a roadmap for systematically characterizing the molecular pharmacology of this compound, which could potentially unveil new therapeutic targets and drug development avenues. This guide underscores the critical need for foundational research to unlock the potential of understudied natural products like this compound.

References

An In-depth Technical Guide on the Biological Activity of Iresine herbstii Phytochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biological activities associated with extracts and phytochemicals derived from Iresine herbstii, a plant from the Amaranthaceae family. Due to the limited scientific information available for a compound named "Irehine," this guide focuses on Iresine herbstii, a subject of considerable research and a likely point of interest given the potential for a typographical error in the original query. Iresine herbstii, commonly known as bloodleaf, is rich in a variety of bioactive compounds, including alkaloids, flavonoids, and anthocyanins, which contribute to its diverse pharmacological effects. This document details the cytotoxic, antimicrobial, antioxidant, central nervous system (CNS), immunomodulatory, and antiviral properties of Iresine herbstii extracts, presenting quantitative data, experimental methodologies, and visual representations of key processes and pathways.

Cytotoxic and Anticancer Activity

Extracts from Iresine herbstii have demonstrated notable cytotoxic effects against several cancer cell lines. The activity is attributed to the presence of various phytochemicals, including sesquiterpenes.[1]

Cell LineExtract TypeParameterValue (µg/mL)Reference
HeLa (Cervical Cancer)Ethanolic Leaf Extract% Reduction in Live Cells> 85%[2]
T47D (Breast Cancer)Ethanolic ExtractIC5038.06 ± 1.52[3][4]
MCF-7 (Breast Cancer)Ethanolic ExtractIC5039.93 ± 0.36[3][4]

This protocol is a common method for assessing cytotoxicity, as referenced in studies on Iresine herbstii.[3]

  • Cell Plating: Seed breast cancer cell lines (MCF-7 and T47D) in 96-well plates at optimal densities (e.g., 7 x 10³ cells/well for T47D and 3 x 10⁴ cells/well for MCF-7) and incubate for 24 hours.[3]

  • Treatment: Treat the cells with various concentrations of the Iresine herbstii extract. Include a solvent control (e.g., DMSO). Incubate the plates for 72 hours.[3]

  • Cell Fixation: Remove the supernatant and wash the cells with sterile PBS. Add 100 µL/well of ice-cold 40% trichloroacetic acid (TCA) and incubate at 4°C for 1 hour to fix the cells.[3]

  • Staining: Wash the plates four times with 1% acetic acid. Add 50 µL/well of 0.4% SRB solution in 1% acetic acid and incubate for 30 minutes at room temperature.[3]

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[3]

  • Solubilization: Add 100 µL/well of 10 mM Tris base to dissolve the protein-bound dye and shake gently for 20 minutes.[3]

  • Measurement: Measure the optical density (OD) at 492 nm using a microplate reader.[3]

  • Calculation: Calculate the percentage of inhibition and the IC50 value using appropriate software.[3]

G cluster_workflow Cytotoxicity Assay Workflow A Seed Cancer Cells (e.g., MCF-7, T47D) B Incubate (24h) A->B C Treat with Iresine herbstii Extract B->C D Incubate (72h) C->D E Fix Cells (TCA) D->E F Stain with SRB E->F G Solubilize Dye F->G H Measure Absorbance (492 nm) G->H I Calculate IC50 H->I

Cytotoxicity assay experimental workflow.

Antimicrobial Activity

Traditional use of Iresine herbstii as an antibacterial agent has been substantiated by scientific studies demonstrating its efficacy against various pathogenic bacteria.[5]

While specific MIC values are not consistently reported in the initial search results, the zone of inhibition is a key parameter used to quantify antibacterial activity.

BacteriaExtract TypeZone of Inhibition (mm)Reference
Escherichia coliEthanolic Leaf Extract10.20 ± 0.50 to 15.13 ± 0.33[6]
Staphylococcus aureusEthanolic Leaf Extract10.20 ± 0.50 to 15.13 ± 0.33[6]
Klebsiella pneumoniaeEthanolic Leaf ExtractStrong Inhibition[5]
Pseudomonas aeruginosaEthanolic Leaf ExtractStrong Inhibition[5]
Enterococcus faecalisEthanolic Leaf ExtractStrong Inhibition[5]

This method is widely used to screen for antimicrobial activity of plant extracts.[6]

  • Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Extract Application: Add a defined volume (e.g., 100 µL) of the Iresine herbstii extract at a specific concentration into each well. Include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

G cluster_workflow Agar Well Diffusion Workflow A Prepare Bacterial Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Iresine herbstii Extract to Wells C->D E Incubate Plate (24h at 37°C) D->E F Measure Zone of Inhibition (mm) E->F

Agar well diffusion assay workflow.

Antioxidant Activity

Iresine herbstii extracts, rich in anthocyanins and phenolic compounds, exhibit significant antioxidant properties.[5][7]

AssayExtract TypeParameterValueReference
DPPH Radical ScavengingWater Extract (Fruit of Ardisia polycephala)EC507.09 ± 1.47 µg/mL[3]
DPPH Radical ScavengingEthanolic Extract (Fruit of Ardisia polycephala)EC5010.95 µg/mL[3]
DPPH Radical ScavengingLeaf Extracts (Iresine herbstii)EC5020.43 to 22.61 µg/mL[3]
Superoxide Radical ScavengingFresh Flower Anthocyanin Extract% Scavenging76.25%[7]

This is a common spectrophotometric assay to determine antioxidant activity.[3][7]

  • Sample Preparation: Prepare different concentrations of the Iresine herbstii extract in a suitable solvent (e.g., ethanol).

  • Reaction Mixture: In a 96-well plate, mix a small volume of the extract with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm or 520 nm) using a microplate reader.[3]

  • Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[3]

Central Nervous System (CNS) Activity

Aqueous and methanolic extracts of Iresine herbstii have shown affinity for key neurotransmitter receptors in the brain, supporting its traditional use in ceremonial practices.[1][5]

ReceptorExtract TypeParameterValue (µg/mL)Reference
5-HT₂CMethanolic ExtractIC5034.78[8]
D₁Methanolic ExtractIC5019.63[8]
D₂Aqueous Extract% Inhibition at 100 µg/mL48.3%[8]

The interaction of Iresine herbstii phytochemicals with dopamine (D1, D2) and serotonin (5-HT2C) receptors suggests a modulation of downstream signaling cascades that are crucial for mood, cognition, and motor control. While the specific intracellular pathways affected by these extracts have not been fully elucidated, binding to these G-protein coupled receptors (GPCRs) would likely initiate a cascade involving second messengers like cAMP and subsequent activation or inhibition of protein kinases.

G cluster_pathway Putative CNS Receptor Signaling Iresine Iresine herbstii Phytochemicals D1 Dopamine D1 Receptor Iresine->D1 Binds D2 Dopamine D2 Receptor Iresine->D2 Binds HT2C Serotonin 5-HT2C Receptor Iresine->HT2C Binds AC_stim Adenylyl Cyclase (Stimulated) D1->AC_stim AC_inhib Adenylyl Cyclase (Inhibited) D2->AC_inhib PLC Phospholipase C HT2C->PLC cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP_inc->PKA cAMP_dec->PKA Inhibits PKC Protein Kinase C IP3_DAG->PKC Response Modulation of Neuronal Activity PKA->Response PKC->Response

Hypothesized signaling from receptor binding.

Immunomodulatory and Antiviral Activities

Iresine herbstii has also been investigated for its effects on the immune system and its potential to combat viral infections.

Alcoholic extracts of Iresine herbstii have been shown to enhance phagocytic activity, suggesting a role as an immune modulator.[5] This activity is likely due to the presence of phytochemicals such as flavonoids and alkaloids.

Extracts of Iresine herbstii have demonstrated antiviral effects against the Newcastle disease virus (NDV) in embryonated chicken eggs.[5][9]

Extract TypeEffective Concentration (µg/mL)EffectReference
Ethanolic Extract400Complete inhibition of NDV activity[9][10]
Acetonic Extract300Complete inhibition of NDV activity[9][10]

This protocol outlines the general steps for assessing the antiviral activity of plant extracts in embryonated chicken eggs.[9][11]

  • Virus Propagation and Titration: Propagate and titrate the Newcastle disease virus to determine the viral load.

  • Extract Preparation: Prepare different concentrations of the Iresine herbstii extracts.

  • Inoculation: Inoculate 9-day-old specific-pathogen-free (SPF) embryonated chicken eggs with a mixture of the virus and the plant extract.

  • Incubation: Incubate the eggs and monitor for embryo viability.

  • Analysis: After a set incubation period, collect the allantoic fluid and perform a hemagglutination (HA) assay to determine the presence and titer of the virus. The absence of embryo death and a negative HA test indicate antiviral activity.[9][10]

The phytochemicals present in Iresine herbstii exhibit a broad spectrum of biological activities, including cytotoxic, antimicrobial, antioxidant, CNS, immunomodulatory, and antiviral effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this plant. Further research is warranted to isolate and characterize the specific bioactive compounds responsible for these effects and to elucidate their precise mechanisms of action and signaling pathways.

References

Irehine: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irehine is a steroidal alkaloid belonging to the conanine class of compounds. These complex natural products are of significant interest to the scientific community due to their diverse biological activities, which include potential antibacterial, antiplasmodial, and cytotoxic effects. Found primarily in plant species within the Apocynaceae and Buxaceae families, this compound and its congeners represent promising scaffolds for the development of new therapeutic agents. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic origins, and detailed methodologies for its extraction and isolation from plant materials.

Natural Sources of this compound

This compound has been identified in several plant species, predominantly within the genera Funtumia, Holarrhena, and Buxus. The concentration of this compound can vary depending on the plant part, geographical location, and season. While comprehensive quantitative data for purified this compound is limited in publicly available literature, the following table summarizes the key plant sources.

Plant SpeciesFamilyPlant Part(s)Notes
Funtumia elasticaApocynaceaeLeaves, SeedsA well-documented source of various steroidal alkaloids, including this compound.
Holarrhena floribundaApocynaceaeStem Bark, Root BarkContains a complex mixture of steroidal alkaloids, with this compound being a constituent.
Buxus bodinieriBuxaceaeLeaves, StemsThis compound has been isolated from this species along with other triterpenoid alkaloids.
Buxus sempervirensBuxaceaeLeaves, TwigsStudies have shown variability in alkaloid profiles, with this compound being a characteristic compound.
Buxus hyrcanaBuxaceaeWhole PlantThis compound has been isolated alongside other bioactive steroidal alkaloids.

Biosynthesis of this compound

The biosynthesis of steroidal alkaloids, including the conanine-type structure of this compound, is a complex process that originates from the ubiquitous precursor, cholesterol. While the complete enzymatic pathway leading specifically to this compound has not been fully elucidated, the general steps are understood to involve a series of modifications to the cholesterol backbone.

The initial steps involve the conversion of cholesterol to pregnenolone, a key intermediate. This transformation is catalyzed by cytochrome P450 enzymes that hydroxylate and subsequently cleave the side chain of cholesterol.[1] Following the formation of pregnenolone, a series of oxidations, transaminations, and cyclizations occur to introduce the nitrogen atom and form the characteristic heterocyclic ring system of the conanine alkaloids. Key enzyme families implicated in these downstream modifications include other cytochrome P450s (CYPs), 3-beta-hydroxysteroid-dehydrogenases (3β-HSD), and aminotransferases.[2]

Irehine_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone_Intermediates Progesterone-like Intermediates Pregnenolone->Progesterone_Intermediates Nitrogen_Incorporation Nitrogen Incorporation (Transamination) Progesterone_Intermediates->Nitrogen_Incorporation Cyclization Cyclization Nitrogen_Incorporation->Cyclization This compound This compound Cyclization->this compound Enzymes1 Cytochrome P450scc (CYP11A1) Enzymes2 3β-HSD, Isomerases Enzymes3 Aminotransferases Enzymes4 Cyclases

Caption: Generalized biosynthetic pathway of this compound from cholesterol.

Experimental Protocols: Extraction and Isolation of this compound

The isolation of this compound from its natural sources typically involves a multi-step process beginning with solvent extraction of the plant material, followed by acid-base partitioning to separate the alkaloids, and concluding with chromatographic purification. The following is a generalized protocol synthesized from various reported methods.

I. Plant Material Preparation
  • Collection and Identification: Collect the desired plant material (e.g., leaves, stem bark). Ensure proper botanical identification.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle. Alternatively, use a circulating air oven at a temperature of 40-50°C.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

II. Extraction of Crude Alkaloids
  • Solvent Extraction:

    • Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol or ethanol) at room temperature for 24-72 hours with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with a solvent (e.g., methanol or dichloromethane) in a Soxhlet apparatus for several hours until the extracting solvent runs clear.

  • Concentration: Filter the resulting extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

III. Acid-Base Partitioning for Alkaloid Enrichment
  • Acidification: Dissolve the crude extract in an acidic aqueous solution (e.g., 5% hydrochloric acid or 1 M sulfuric acid). This protonates the basic alkaloids, rendering them soluble in the aqueous phase.

  • Defatting: Wash the acidic solution with an immiscible organic solvent (e.g., n-hexane or diethyl ether) to remove neutral and acidic compounds, such as fats and chlorophylls. Discard the organic phase.

  • Basification: Make the acidic aqueous phase alkaline by the dropwise addition of a base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 9-10. This deprotonates the alkaloids, causing them to precipitate or become soluble in organic solvents.

  • Extraction of Free Alkaloids: Extract the basified aqueous solution multiple times with an organic solvent such as chloroform or dichloromethane.

  • Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude alkaloid fraction.

IV. Chromatographic Purification of this compound
  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used as the stationary phase.

    • Mobile Phase: Elute the crude alkaloid fraction from the silica gel column using a gradient of solvents, typically starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Identification: Combine fractions containing the compound of interest (as identified by comparison with a standard, if available) and concentrate.

  • Further Purification (if necessary): If the isolated this compound is not of sufficient purity, it can be further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC).

Extraction_Workflow Start Dried, Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Acid_Wash Dissolve in Acidic Water, Wash with Organic Solvent Crude_Extract->Acid_Wash Basification Basify Aqueous Layer (pH 9-10) Acid_Wash->Basification Alkaloid_Extraction Extract with Organic Solvent (e.g., Chloroform) Basification->Alkaloid_Extraction Concentration2 Concentration Alkaloid_Extraction->Concentration2 Crude_Alkaloids Crude Alkaloid Fraction Concentration2->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purified_this compound Purified this compound Fraction_Collection->Purified_this compound

Caption: General workflow for the extraction and isolation of this compound.

Conclusion

This compound remains a steroidal alkaloid of considerable scientific interest, with its natural occurrence in several plant families providing a basis for its isolation and further study. While the general biosynthetic pathway from cholesterol is understood, further research is required to elucidate the specific enzymatic steps leading to the formation of this compound. The provided experimental protocols offer a comprehensive framework for the extraction and purification of this compound, which can be adapted and optimized for specific plant sources and research objectives. The continued investigation into this compound and related steroidal alkaloids holds promise for the discovery of novel therapeutic agents.

References

Unraveling the Enigma of Irehine: A Technical Guide to Its Biological Activity and Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irehine, a steroidal alkaloid with the chemical structure (3β,20S)-20-(Dimethylamino)pregn-5-en-3-ol, belongs to a class of naturally occurring compounds known for their diverse and potent biological activities. While the therapeutic potential of steroidal alkaloids is increasingly recognized, a specific receptor for this compound has not yet been identified in the scientific literature. This technical guide, therefore, provides a comprehensive overview of the known pharmacological properties of this compound and related steroidal alkaloids. Furthermore, it offers detailed experimental protocols and strategic workflows for researchers seeking to identify and characterize the molecular targets of this enigmatic compound. The absence of a defined "this compound receptor" presents a unique opportunity for discovery, and this guide is intended to equip scientists with the necessary tools to navigate this exciting area of research.

Pharmacological Profile of Steroidal Alkaloids

Steroidal alkaloids exhibit a wide array of pharmacological effects, suggesting they may interact with multiple molecular targets. Their activities range from anticancer and anti-inflammatory to antimicrobial and neuroprotective. The structural similarity of the steroid backbone to endogenous hormones suggests potential interactions with nuclear receptors or other steroid-binding proteins. The nitrogen-containing side chain adds a basic character, which could facilitate interactions with various enzymes and ion channels. A summary of the reported biological activities of steroidal alkaloids is presented in Table 1.

Table 1: Summary of Reported Biological Activities of Steroidal Alkaloids

Biological ActivityDescriptionExample Compound(s)Reported IC50/MIC Values
Anticancer Inhibition of cancer cell proliferation, induction of apoptosis.Solasodine, TomatidineVaries by cell line and compound
Anti-inflammatory Reduction of inflammatory markers and pathways.Various steroidal alkaloidsData not widely available
Antimicrobial Inhibition of bacterial and fungal growth.SolasodineMIC: 62.5 µg/mL (against S. aureus)
Anticholinergic Inhibition of acetylcholinesterase activity.Various steroidal alkaloidsData not widely available

Potential Mechanisms of Action and Signaling Pathways

Given the lack of a defined receptor for this compound, its mechanism of action is likely multifaceted. Steroidal alkaloids have been proposed to exert their effects through various mechanisms, including:

  • Membrane Intercalation and Disruption: The lipophilic steroid core may allow these molecules to insert into and disrupt the integrity of cell membranes, affecting membrane fluidity and the function of membrane-bound proteins.

  • Enzyme Inhibition: The amine group in the side chain could interact with the active sites of enzymes, such as acetylcholinesterase, leading to their inhibition.

  • Modulation of Ion Channels: Steroidal alkaloids may directly bind to and modulate the activity of various ion channels, affecting cellular excitability.

  • Interaction with Nuclear Receptors: The steroid-like structure suggests a potential for binding to nuclear receptors, thereby modulating gene expression.

The downstream signaling pathways affected by these potential mechanisms are diverse and could include pathways involved in cell proliferation, apoptosis, inflammation, and neurotransmission. A conceptual diagram illustrating these potential mechanisms is provided below.

Conceptual Diagram of Potential this compound Mechanisms of Action cluster_mechanisms Potential Molecular Mechanisms cluster_pathways Downstream Signaling Pathways This compound This compound (Steroidal Alkaloid) Membrane Membrane Intercalation This compound->Membrane Enzyme Enzyme Inhibition (e.g., Acetylcholinesterase) This compound->Enzyme IonChannel Ion Channel Modulation This compound->IonChannel NuclearReceptor Nuclear Receptor Binding This compound->NuclearReceptor Proliferation Cell Proliferation (e.g., MAPK/ERK) Membrane->Proliferation Apoptosis Apoptosis (e.g., Caspase Cascade) Membrane->Apoptosis Neurotransmission Neurotransmission Enzyme->Neurotransmission IonChannel->Neurotransmission NuclearReceptor->Proliferation Inflammation Inflammation (e.g., NF-κB Pathway) NuclearReceptor->Inflammation

Caption: Potential molecular mechanisms and downstream signaling pathways of this compound.

Experimental Protocols for Target Identification

The following section provides detailed methodologies for key experiments that can be employed to identify the molecular target(s) of this compound.

Workflow for Molecular Target Identification

A systematic approach is crucial for identifying the molecular target of a novel compound. The following workflow outlines the key steps from initial screening to target validation.

Workflow for Molecular Target Identification of this compound Start Start: This compound (Novel Compound) PhenotypicScreening Phenotypic Screening (e.g., Cell Viability, Reporter Assays) Start->PhenotypicScreening TargetHypothesis Generate Target Hypothesis PhenotypicScreening->TargetHypothesis BindingAssays Direct Binding Assays (e.g., Radioligand, SPR) TargetHypothesis->BindingAssays AffinityPurification Affinity Purification-Mass Spectrometry (e.g., Pull-down Assay) TargetHypothesis->AffinityPurification CandidateTargets Identify Candidate Targets BindingAssays->CandidateTargets AffinityPurification->CandidateTargets FunctionalAssays Functional Validation Assays (e.g., siRNA/CRISPR Knockdown) CandidateTargets->FunctionalAssays TargetValidation Target Validation FunctionalAssays->TargetValidation

Caption: A systematic workflow for identifying the molecular target of this compound.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines if this compound can displace a known radiolabeled ligand from its receptor, indicating binding to the same target.

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand (e.g., [³H]-ligand) with known affinity for the target receptor

  • Unlabeled this compound at various concentrations

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Dilute the radiolabeled ligand in assay buffer to a final concentration typically at or below its Kd.

    • Prepare a series of dilutions of this compound in assay buffer.

    • Prepare a high concentration of a known unlabeled ligand for determining non-specific binding.

  • Assay Setup:

    • In triplicate, add the following to microcentrifuge tubes or a 96-well plate:

      • Total Binding: Assay buffer, radiolabeled ligand, and receptor preparation.

      • Non-specific Binding: Assay buffer, radiolabeled ligand, excess unlabeled ligand, and receptor preparation.

      • Competition: Assay buffer, radiolabeled ligand, varying concentrations of this compound, and receptor preparation.

  • Incubation: Incubate the reactions at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding as a function of the logarithm of this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Competitive Radioligand Binding Assay Start Start: Prepare Reagents AssaySetup Set up Assay: Total, Non-specific, and Competition Binding Start->AssaySetup Incubation Incubate to Equilibrium AssaySetup->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Quantify Radioactivity Washing->Counting DataAnalysis Analyze Data: Calculate IC50 and Ki Counting->DataAnalysis End End: Determine Binding Affinity DataAnalysis->End

Caption: A detailed workflow for a competitive radioligand binding assay.

Protocol 2: Affinity Chromatography and Mass Spectrometry

This method aims to identify proteins from a cell lysate that directly bind to this compound.

Objective: To identify potential binding partners of this compound.

Materials:

  • This compound

  • NHS-activated sepharose beads or other suitable resin for immobilization

  • Cell lysate from a relevant cell line or tissue

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with a low concentration of detergent)

  • Elution buffer (e.g., low pH glycine buffer or high salt buffer)

  • SDS-PAGE gels and reagents

  • Mass spectrometer

Procedure:

  • Immobilization of this compound:

    • Covalently couple this compound to the activated sepharose beads according to the manufacturer's instructions. This may require chemical modification of this compound to introduce a suitable functional group for coupling.

    • Prepare control beads with no coupled ligand or with a structurally similar but inactive compound.

  • Preparation of Cell Lysate:

    • Lyse cells or tissues in lysis buffer and clarify the lysate by centrifugation.

  • Affinity Chromatography:

    • Incubate the cell lysate with the this compound-coupled beads and control beads to allow for binding.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the this compound-coupled beads using elution buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize them by staining (e.g., Coomassie blue or silver stain).

    • Excise the protein bands of interest and identify them by in-gel digestion followed by mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis:

    • Analyze the mass spectrometry data to identify the proteins that specifically bind to this compound.

    • Compare the results from the this compound-coupled beads to the control beads to identify true binding partners.

Conclusion

While a specific "this compound receptor" remains to be discovered, the diverse pharmacological activities of this compound and other steroidal alkaloids make them compelling subjects for further investigation. This technical guide provides a foundation for researchers by summarizing the current knowledge and offering detailed experimental strategies for target identification and validation. The elucidation of the molecular targets of this compound will not only unravel its mechanism of action but also pave the way for the development of novel therapeutics based on this fascinating class of natural products.

Unraveling the In Vitro Bioactivities of Steroidal Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the in vitro studies on steroidal alkaloids, with a focus on Imperialine, reveals significant therapeutic potential. This guide synthesizes the current understanding of its mechanisms of action, supported by quantitative data and detailed experimental protocols, to serve as a resource for researchers, scientists, and drug development professionals.

Initial investigations for "Irehine" did not yield specific in vitro studies, suggesting a potential misspelling or a less-researched compound. Broader searches into steroidal alkaloids, particularly those from the Fritillaria genus, pointed towards several bioactive compounds with documented in vitro effects. Among these, Imperialine stands out as a well-studied example, demonstrating a range of activities from anti-inflammatory and antioxidant to anticancer effects. This guide will now focus on the in vitro studies of Imperialine as a representative of this class of compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on Imperialine and other relevant steroidal alkaloids.

Table 1: Cytotoxicity of Steroidal Alkaloids in Cancer Cell Lines

CompoundCell LineAssayIC50 ValueReference
ImperialineA549 (Lung Carcinoma)MTT25.3 µM[1]
PeimisineA549 (Lung Carcinoma)MTT38.7 µM[1]
EbeiedinoneA549 (Lung Carcinoma)MTT45.2 µM[1]
ChuanbeinoneA549 (Lung Carcinoma)MTT56.1 µM[1]
Sarcorine CHT-29 (Colon Cancer)SRB15.2 µM[2]
Salonine CHT-29 (Colon Cancer)SRB21.8 µM[2]

Table 2: Anti-inflammatory Effects of Imperialine

Cell LineStimulantBiomarkerInhibitionConcentrationReference
A549Cigarette Smoke ExtractIL-1βSignificant10 µM[1]
A549Cigarette Smoke ExtractTNF-αSignificant10 µM[1]

Key Signaling Pathways

In vitro studies have elucidated several signaling pathways modulated by Imperialine and related steroidal alkaloids. These are crucial for understanding their therapeutic effects.

Anti-inflammatory and Antioxidant Pathways

Imperialine has been shown to mitigate oxidative stress and inflammation in A549 lung carcinoma cells induced by cigarette smoke extract.[1] The underlying mechanism involves the regulation of the Nrf2/Keap1 and SIRT1/FOXO3a signaling pathways .[1]

  • Nrf2/Keap1 Pathway: Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates antioxidant response elements (ARE), leading to the expression of protective enzymes like HO-1 and NQO-1. Imperialine was found to upregulate the mRNA expression of Nrf2, HO-1, and NQO-1, suggesting its role in activating this protective pathway.[1]

  • SIRT1/FOXO3a Pathway: SIRT1, a histone deacetylase, plays a role in cellular stress resistance. FOXO3a is a transcription factor involved in apoptosis and cell cycle arrest. Imperialine treatment increased the expression of SIRT1 and decreased the expression of MST1 and FOXO3, indicating a protective effect against cellular stress and apoptosis.[1]

Imperialine_Signaling cluster_stress Cellular Stress (e.g., CSE) cluster_cell A549 Cell cluster_nrf2 Nrf2/Keap1 Pathway cluster_sirt1 SIRT1/FOXO3a Pathway CSE Cigarette Smoke Extract (CSE) Keap1 Keap1 CSE->Keap1 induces ROS Imperialine Imperialine Nrf2 Nrf2 Imperialine->Nrf2 promotes dissociation SIRT1 SIRT1 Imperialine->SIRT1 upregulates Keap1->Nrf2 inhibition Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc translocation ARE Antioxidant Response Element Nrf2_nuc->ARE activation HO1_NQO1 HO-1, NQO-1 (Antioxidant Enzymes) ARE->HO1_NQO1 expression HO1_NQO1->CSE neutralizes MST1 MST1 SIRT1->MST1 inhibition FOXO3a FOXO3a MST1->FOXO3a activation Apoptosis Apoptosis FOXO3a->Apoptosis MTT_Assay_Workflow Start Start Seed_Cells Seed A549 Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Imperialine (various concentrations) Incubate_24h->Add_Compound Incubate_48h Incubate 48h Add_Compound->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (490 nm) Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

In-Depth Technical Guide to Irehine: A Steroidal Alkaloid from Buxus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irehine is a naturally occurring steroidal alkaloid found in various species of the Buxus genus, commonly known as boxwood. Structurally, it is classified as a pregnane-type steroid, possessing a dimethylamino group at the C-20 position. Its chemical formula is C₂₃H₃₉NO, and its systematic name is (3β,20S)-20-(Dimethylamino)pregn-5-en-3-ol. It is also known by the synonym Buxomegine. Alkaloids from Buxus species have garnered scientific interest due to their diverse biological activities, which include antibacterial, anticancer, and enzyme inhibitory effects. This guide provides a comprehensive overview of the available technical information on this compound, with a focus on its chemical properties, known biological activities, and the experimental methodologies used for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its identification, purification, and use in experimental settings.

PropertyValueSource
Molecular Formula C₂₃H₃₉NOPubChem
Molecular Weight 345.6 g/mol PubChem
IUPAC Name (3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-olPubChem
Synonyms This compound, Buxomegine, (3β,20S)-20-(Dimethylamino)pregn-5-en-3-olPubChem
CAS Number 468-63-3PubChem

Biological Activity: Cholinesterase Inhibition

The most prominently reported biological activity of this compound is its ability to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to increased levels of acetylcholine in the synaptic cleft, a mechanism relevant to the treatment of neurodegenerative diseases like Alzheimer's disease.

A study on triterpenoid alkaloids from Buxus hyrcana reported the cholinesterase inhibitory activity of several isolated compounds, including this compound.[1] The IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are key quantitative indicators of its potency. While a specific IC₅₀ value for this compound was not detailed in the abstract of the primary study, the research indicated that a group of alkaloids from this plant, including this compound, exhibited IC₅₀ values in the micromolar range against both AChE and BChE.[1]

Experimental Protocols

The following section details a representative experimental protocol for assessing the acetylcholinesterase and butyrylcholinesterase inhibitory activity of compounds like this compound. This methodology is based on the widely used Ellman's method.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of this compound against acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum).

Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) or butyrylthiocholine chloride (BTCl) with the respective cholinesterase enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine chloride (BTCl)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • This compound (test compound)

  • Galanthamine (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of AChE, BChE, ATCI, BTCl, DTNB, this compound, and galanthamine in Tris-HCl buffer.

  • In a 96-well plate, add 25 µL of varying concentrations of this compound (or galanthamine for the positive control, or buffer for the negative control).

  • Add 50 µL of the AChE or BChE solution to each well and incubate for 15 minutes at 25 °C.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCl for BChE).

  • Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Based on its known activity as a cholinesterase inhibitor, the primary mechanism of action of this compound is the modulation of cholinergic signaling. A diagram illustrating this proposed mechanism is provided below.

Cholinergic_Signaling_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA Choline Choline ACh_synthesis Choline Acetyltransferase Choline->ACh_synthesis Choline_reuptake Choline Transporter Choline->Choline_reuptake ACh Acetylcholine (ACh) ACh_synthesis->ACh ACh_vesicle Vesicular ACh Transporter Vesicle Synaptic Vesicle ACh_vesicle->Vesicle ACh->ACh_vesicle ACh_cleft ACh Vesicle->ACh_cleft Exocytosis AChR Acetylcholine Receptor ACh_cleft->AChR Binding AChE Acetylcholinesterase (AChE) AChE->Choline Products Choline_reuptake->Choline Signal_transduction Signal Transduction This compound This compound

Figure 1: Proposed mechanism of action of this compound. This compound acts as an inhibitor of acetylcholinesterase (AChE) in the synaptic cleft. This inhibition prevents the breakdown of acetylcholine (ACh), leading to its accumulation and prolonged stimulation of postsynaptic acetylcholine receptors.

Conclusion and Future Directions

This compound, a steroidal alkaloid from Buxus species, has demonstrated potential as a cholinesterase inhibitor. However, the publicly available data on its biological activities and mechanism of action are limited. Further research is warranted to fully elucidate its pharmacological profile. Key areas for future investigation include:

  • Quantitative analysis: Detailed studies to determine the precise IC₅₀ values of this compound against AChE and BChE from various species, including human sources.

  • Mechanism of inhibition: Investigating the kinetics of this compound's interaction with cholinesterases to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Broader biological screening: Exploring other potential biological targets and activities of this compound, such as its previously suggested antibacterial and anticancer effects, through comprehensive screening assays.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of neurodegenerative diseases or other relevant conditions.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective compounds.

A more in-depth understanding of this compound's pharmacology will be crucial for assessing its potential as a lead compound for drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Irehine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irehine, with the chemical structure (3β,20S)-20-(dimethylamino)pregn-5-en-3-ol, is a steroidal alkaloid of interest for its potential biological activities. This document provides a detailed protocol for a plausible synthetic route to this compound and a comprehensive purification strategy. The proposed synthesis is based on established methodologies for the modification of steroid skeletons, specifically the reductive amination of a 20-ketosteroid precursor. The purification protocol leverages high-performance liquid chromatography (HPLC) techniques commonly employed for the separation of aminosteroids.

Data Presentation

Table 1: Summary of Proposed this compound Synthesis
StepReactionKey ReagentsTypical Yield (%)Reference Compound Yield (%)
1Reductive AminationPregnenolone acetate, Dimethylamine, Sodium triacetoxyborohydride85-95~90[1][2]
2Deprotection (Hydrolysis)Potassium carbonate, Methanol90-98>95
Table 2: HPLC Purification Parameters for this compound
ParameterValue
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry (ESI+)
Expected Purity >98%

Experimental Protocols

Part 1: Synthesis of this compound via Reductive Amination

This protocol describes a two-step synthesis of this compound starting from the commercially available pregnenolone acetate. The key transformation is a stereoselective reductive amination of the 20-keto group.

Step 1: Reductive Amination of Pregnenolone Acetate

  • Dissolution: Dissolve pregnenolone acetate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: Add a solution of dimethylamine (2.0-3.0 eq, typically as a solution in THF or generated in situ) to the reaction mixture.

  • Acid Catalyst (Optional): A catalytic amount of a weak acid like acetic acid can be added to facilitate iminium ion formation.

  • Reducing Agent Addition: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise, maintaining the temperature below 5 °C.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetylated this compound.

Step 2: Deprotection of the 3-hydroxyl group

  • Hydrolysis: Dissolve the crude product from Step 1 in a mixture of methanol and a suitable base, such as potassium carbonate (K₂CO₃).

  • Reaction: Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Neutralization and Extraction: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Final Wash and Concentration: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude this compound.

Part 2: Purification of this compound

The crude this compound is purified by flash column chromatography followed by preparative HPLC for high-purity material.

Protocol 2.1: Flash Column Chromatography

  • Column Preparation: Pack a silica gel column with a suitable solvent system. A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a common choice for aminosteroids.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Elute the column with the solvent gradient.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

Protocol 2.2: Preparative High-Performance Liquid Chromatography (HPLC)

  • System Preparation: Equilibrate a preparative C18 HPLC column with the initial mobile phase conditions (e.g., 30% acetonitrile in water with 0.1% formic acid).

  • Sample Injection: Dissolve the semi-purified this compound from the flash chromatography step in the mobile phase and inject it onto the column.

  • Gradient Elution: Run the HPLC with a gradient of increasing acetonitrile concentration to elute the compound.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak based on UV detection.

  • Final Processing: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain highly pure this compound as a solid.

Mandatory Visualization

Irehine_Synthesis_Workflow pregnenolone_acetate Pregnenolone Acetate reductive_amination Reductive Amination (Dimethylamine, NaBH(OAc)₃) pregnenolone_acetate->reductive_amination acetylated_this compound Crude Acetylated this compound reductive_amination->acetylated_this compound deprotection Deprotection (K₂CO₃, Methanol) acetylated_this compound->deprotection crude_this compound Crude this compound deprotection->crude_this compound flash_chromatography Flash Chromatography (Silica Gel) crude_this compound->flash_chromatography semi_pure_this compound Semi-pure this compound flash_chromatography->semi_pure_this compound prep_hplc Preparative HPLC (C18) semi_pure_this compound->prep_hplc pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound

Caption: Workflow for the synthesis and purification of this compound.

Affinity_Chromatography_Principle cluster_column Affinity Chromatography Column cluster_sample Sample Application cluster_binding Binding cluster_elution Elution matrix ligand1 Ligand ligand2 Ligand ligand3 Ligand target Target Molecule impurity1 Impurity impurity2 Impurity bound_target Target Bound ligand_bound Ligand bound_target->ligand_bound eluted_target Purified Target cluster_sample cluster_sample cluster_binding cluster_binding cluster_sample->cluster_binding Target molecule binds to ligand cluster_binding->impurity1 Impurities wash through cluster_elution cluster_elution cluster_binding->cluster_elution Elution buffer disrupts binding

Caption: Principle of affinity chromatography for purification.

References

Application Notes and Protocols for Irehine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available information regarding the use of a compound specifically named "Irehine" (CAS Number: 2309-39-9) in cell culture applications. The search for its biological activity, mechanism of action, and established protocols for cell-based assays did not yield sufficient data to generate detailed application notes as requested.

The information that is available primarily pertains to the chemical identity of this compound, also known as (3β,20S)-20-(Dimethylamino)pregn-5-en-3-ol. However, its effects on cells, such as cytotoxicity, induction of apoptosis, or impact on proliferation, are not documented in the accessible scientific literature. Similarly, there is no information on the signaling pathways it may modulate.

Therefore, the following sections provide a generalized framework for how a novel compound like this compound could be evaluated in a cell culture setting. These are standard methodologies and should not be interpreted as established protocols for this compound itself. Researchers interested in studying this compound would need to perform initial dose-response experiments and mechanism-of-action studies to establish these parameters.

General Information (Hypothetical)

ParameterDescription
Compound Name This compound
Synonyms (3β,20S)-20-(Dimethylamino)pregn-5-en-3-ol
CAS Number 2309-39-9
Molecular Formula C₂₃H₃₉NO
Molecular Weight 345.57 g/mol
Purity >98% (Recommended for cell culture use)
Solubility Soluble in DMSO, Ethanol
Storage Store at -20°C as a stock solution. Avoid repeated freeze-thaw cycles.

Hypothetical Biological Activity

Based on the steroidal backbone of this compound, it could potentially interact with nuclear hormone receptors or membrane-associated signaling proteins. However, without experimental data, its biological activity remains speculative. Potential areas of investigation could include its effects on cancer cell lines, neuronal cells, or immune cells.

Standard Experimental Protocols for Compound Evaluation

The following are standard protocols that would be necessary to determine the biological effects of a novel compound like this compound in cell culture.

Cell Culture and Maintenance

Objective: To maintain healthy and viable cell lines for subsequent experiments.

Materials:

  • Selected cell line (e.g., HeLa, A549, Jurkat)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell culture flasks, plates, and other sterile consumables

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture cells in T-75 flasks with the appropriate complete growth medium.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • For adherent cells, subculture when they reach 80-90% confluency. a. Aspirate the medium and wash the cells once with sterile PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach. c. Neutralize the trypsin with 5-7 mL of complete growth medium. d. Centrifuge the cell suspension at 1000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and re-plate at the desired density.

  • For suspension cells, subculture by diluting the cell suspension with fresh medium to the optimal density for growth.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent effect of this compound on cell viability.

Materials:

  • Cells of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight medium from the cells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis in cells.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound (based on IC₅₀ values from the cytotoxicity assay) for a specified time (e.g., 24 hours).

  • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Hypothetical Signaling Pathway and Workflow Diagrams

As there is no data on this compound's mechanism of action, the following diagrams are provided as templates to illustrate how such information could be visualized once it becomes available.

G cluster_workflow General Experimental Workflow for this compound Evaluation A Cell Seeding B This compound Treatment (Dose-Response) A->B C Incubation (24h, 48h, 72h) B->C D Cell Viability Assay (e.g., MTT) C->D E Apoptosis Assay (e.g., Annexin V) C->E F Mechanism of Action Studies (e.g., Western Blot, qPCR) D->F E->F

Caption: General workflow for evaluating a novel compound.

G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Cell Surface or Nuclear Receptor This compound->Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Activation Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Phosphorylation Gene Target Gene Expression TF->Gene Apoptosis Apoptosis Gene->Apoptosis

Caption: A hypothetical signaling pathway for this compound.

Application Notes and Protocols for In Vivo Administration of Irehine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the in vivo dosage, pharmacokinetics, and toxicology of the specific steroidal alkaloid Irehine is not currently available in published scientific literature. The following application notes and protocols are based on data from in vivo and in vitro studies of extracts from Funtumia elastica, the plant from which this compound is isolated, and its constituent steroidal alkaloids. These guidelines are intended to provide a starting point for researchers initiating in vivo studies with this compound and should be adapted based on empirical data obtained from pilot dose-finding experiments.

Introduction

This compound is a steroidal alkaloid isolated from the bark and leaves of Funtumia elastica.[1][2] Extracts of this plant have been traditionally used for various medicinal purposes. Scientific studies have revealed that steroidal alkaloids from Funtumia elastica possess biological activities, including antiplasmodial and antibacterial effects.[2][3] These activities suggest that this compound may have therapeutic potential worth investigating in in vivo models.

This document provides proposed starting doses, administration routes, and detailed protocols for initiating in vivo experiments with this compound in common animal models such as mice. It is crucial to conduct a preliminary dose-finding (toxicity) study to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies.

Preclinical Data Summary

Due to the absence of specific data for this compound, the following table summarizes relevant data from studies on Funtumia elastica extracts and its isolated steroidal alkaloids to inform initial dose selection.

Substance Animal Model Route of Administration Dosage/Concentration Observed Effect Reference
Funtumia elastica Dichloromethane ExtractFemale Swiss albino miceOralUp to 5000 mg/kgNo signs of acute toxicity.[3][4]
Funtumia elastica Aqueous Leaf ExtractRatsOral250, 500, and 750 mg/kg/day for 7 daysNo significant changes in liver enzymes or adverse effects on liver and kidney histology.[5]
Holarrhetine, Conessine, Holarrhesine, Isoconessimine (Steroidal alkaloids from F. elastica)Plasmodium falciparum (in vitro)N/AIC50: 0.97 to 3.39 µMAntiplasmodial activity.[2]

Proposed Experimental Protocols

Given the lack of direct toxicity data for this compound, a cautious approach is warranted. An initial dose-finding study is essential.

Protocol: Pilot Dose-Finding Study of this compound in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) of this compound following a single administration via oral (PO) and intraperitoneal (IP) routes.

Materials:

  • This compound (purity >95%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water for oral administration; saline with a solubilizing agent like DMSO and Tween 80 for IP administration)

  • 6-8 week old male or female C57BL/6 or BALB/c mice

  • Standard animal housing and monitoring equipment

  • Dosing gavage needles (for PO) and tuberculin syringes with 27G needles (for IP)

Methodology:

  • Animal Acclimatization: Acclimatize animals to the facility for at least one week prior to the experiment.

  • Dosing Solution Preparation:

    • Oral (PO): Prepare a suspension of this compound in 0.5% CMC. For example, to achieve a dose of 10 mg/kg in a 20g mouse (0.2 mL dosing volume), prepare a 1 mg/mL suspension.

    • Intraperitoneal (IP): Due to the likely poor aqueous solubility of steroidal alkaloids, a vehicle such as Saline/DMSO/Tween 80 (e.g., in a 90:5:5 ratio) may be required. Ensure the final DMSO concentration is below 10% to minimize vehicle toxicity. Prepare a clear solution.

  • Dose Selection: Based on the high tolerated doses of F. elastica extracts, a starting dose range for a pilot study with pure this compound could be cautiously set. A logarithmic dose escalation is recommended.

    • Proposed Starting Doses (to be adjusted based on risk assessment): 1, 10, 50, 100 mg/kg.

  • Experimental Groups:

    • Group 1: Vehicle control (PO)

    • Group 2: this compound 1 mg/kg (PO)

    • Group 3: this compound 10 mg/kg (PO)

    • Group 4: this compound 50 mg/kg (PO)

    • Group 5: this compound 100 mg/kg (PO)

    • Group 6: Vehicle control (IP)

    • Group 7: this compound 1 mg/kg (IP)

    • Group 8: this compound 10 mg/kg (IP)

    • Group 9: this compound 50 mg/kg (IP)

    • Group 10: this compound 100 mg/kg (IP)

    • (Use n=3-5 mice per group)

  • Administration: Administer a single dose of the appropriate solution to each mouse. The volume should not exceed 10 mL/kg.

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing for any signs of acute toxicity (e.g., altered mobility, lethargy, piloerection, changes in breathing).

    • Continue to monitor and record clinical signs, body weight, and any mortality daily for 14 days.

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >15-20% body weight loss).

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_dosing Dosing & Monitoring cluster_analysis Analysis acclimatize Animal Acclimatization (1 week) prepare_dose Prepare this compound Dosing Solutions (PO & IP) acclimatize->prepare_dose grouping Group Animals (n=3-5 per group) prepare_dose->grouping administer Single Dose Administration grouping->administer monitor_short Acute Monitoring (4 hours) administer->monitor_short monitor_long Daily Monitoring (14 days) monitor_short->monitor_long data_collection Record Clinical Signs, Body Weight, Mortality monitor_long->data_collection mtd_determination Determine MTD data_collection->mtd_determination

Caption: Workflow for a pilot dose-finding study of this compound in mice.

Hypothetical Signaling Pathway

The antiplasmodial activity of related steroidal alkaloids suggests potential interference with parasitic cellular processes. While the exact mechanism of this compound is unknown, a hypothetical pathway could involve the inhibition of key parasitic enzymes or disruption of membrane integrity.

hypothetical_pathway cluster_host Host-Parasite Interface cluster_parasite Parasite Intracellular Targets This compound This compound Parasite_Membrane Parasite Cell Membrane This compound->Parasite_Membrane Disruption? Enzyme Key Parasitic Enzyme (e.g., Protease, Kinase) This compound->Enzyme Inhibition Metabolism Metabolic Disruption Parasite_Membrane->Metabolism Leads to Enzyme->Metabolism Impacts Apoptosis Parasite Death Metabolism->Apoptosis

Caption: Hypothetical signaling pathway for the action of this compound.

Conclusion

The provided protocols and data serve as a foundational guide for initiating in vivo research with this compound. Due to the absence of specific literature on this compound, researchers must proceed with caution, prioritizing a thorough dose-finding study to establish a safe and effective dose range for subsequent efficacy studies. The successful completion of such preliminary studies will be critical in elucidating the therapeutic potential of this compound.

References

Analytical Methods for the Detection of Irehine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irehine is a steroidal alkaloid identified in plant species from the Apocynaceae family, notably Funtumia elastica. As a member of the complex class of steroidal alkaloids, this compound and its related compounds are of growing interest to the scientific community for their potential pharmacological activities. The development of robust and validated analytical methods is crucial for the accurate detection and quantification of this compound in various matrices, including plant extracts and biological samples. This is essential for phytochemical analysis, pharmacokinetic studies, and quality control in drug development.

This document provides an overview of established analytical techniques applicable to the detection of steroidal alkaloids, which can be adapted and validated for this compound. It also presents generalized protocols and discusses the importance of method validation to ensure reliable and reproducible data.

Analytical Techniques for Steroidal Alkaloid Analysis

The detection and quantification of steroidal alkaloids like this compound typically employ chromatographic techniques coupled with various detectors. The choice of method depends on the sample matrix, the required sensitivity, and the purpose of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of alkaloids. When coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), HPLC offers excellent selectivity and sensitivity.

Key Considerations for HPLC Method Development:

  • Column Chemistry: Reversed-phase columns, such as C18 or C8, are commonly used for the separation of steroidal alkaloids.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid) is typically used. The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution for basic compounds like alkaloids.

  • Detection: UV detection can be used if the analyte possesses a suitable chromophore. However, for higher sensitivity and specificity, mass spectrometry (LC-MS) is the preferred method.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of compounds in complex matrices. Its high selectivity and sensitivity make it ideal for analyzing this compound in biological samples.

Key Features of LC-MS/MS Analysis:

  • Selective Reaction Monitoring (SRM): This mode allows for the highly selective detection and quantification of the target analyte by monitoring specific precursor-to-product ion transitions.

  • High Sensitivity: LC-MS/MS can achieve limits of detection (LOD) and quantification (LOQ) in the low ng/mL to pg/mL range.

  • Matrix Effect Mitigation: Proper sample preparation and the use of an appropriate internal standard are crucial to minimize the influence of the sample matrix on ionization efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like steroidal alkaloids, a derivatization step is often necessary to increase their volatility.

Considerations for GC-MS Analysis:

  • Derivatization: Silylation is a common derivatization technique used to make alkaloids amenable to GC analysis.

  • Column Selection: A non-polar or medium-polarity capillary column is typically used for the separation of derivatized alkaloids.

  • Ionization: Electron Ionization (EI) is commonly used, providing reproducible mass spectra that can be compared to spectral libraries for identification.

Quantitative Data Summary

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.2 µg/mL0.05 - 1 ng/mL
Limit of Quantification (LOQ) 0.7 µg/mL0.1 - 5 ng/mL
**Linearity (R²) **> 0.995> 0.99
Accuracy (% Recovery) 80 - 110%85 - 115%
Precision (% RSD) < 15%< 15%

Note: The values presented are indicative and will need to be established specifically for an this compound assay through rigorous method validation.

Experimental Protocols

The following are generalized protocols for the extraction and analysis of steroidal alkaloids from plant material. These should be optimized and validated for the specific application.

Protocol 1: Extraction of Alkaloids from Funtumia elastica

This protocol describes a general acid-base extraction method for enriching the alkaloid fraction from plant material.

Materials:

  • Dried and powdered plant material (Funtumia elastica)

  • Methanol

  • 10% Hydrochloric Acid (HCl)

  • 25% Ammonium Hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filter paper

  • Separatory funnel

Procedure:

  • Macerate 100 g of the powdered plant material in 500 mL of methanol for 24-48 hours at room temperature.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Dissolve the crude extract in 100 mL of 10% HCl.

  • Wash the acidic solution with 3 x 50 mL of dichloromethane in a separatory funnel to remove neutral and acidic compounds. Discard the organic layer.

  • Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of 25% ammonium hydroxide.

  • Extract the alkaline solution with 3 x 50 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to dryness to obtain the crude alkaloid extract.

Protocol 2: HPLC-DAD Analysis of this compound (General Method)

This protocol outlines a general reversed-phase HPLC method for the analysis of steroidal alkaloids.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD detection at a wavelength determined by the UV spectrum of this compound (if available) or a broad range (e.g., 200-400 nm).

Procedure:

  • Prepare a stock solution of the crude alkaloid extract or a purified this compound standard in methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards and samples onto the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Quantify the amount of this compound in the samples by constructing a calibration curve of peak area versus concentration.

Protocol 3: LC-MS/MS Analysis of this compound (General Method)

This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or other reversed-phase column with smaller particle size for better resolution (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A fast gradient optimized for the elution of this compound.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Positive ESI mode is typically suitable for alkaloids.

  • MS/MS Detection: Selective Reaction Monitoring (SRM) of specific precursor and product ions for this compound. These transitions need to be determined by infusing a standard solution of this compound.

Procedure:

  • Optimize the MS parameters (e.g., collision energy, declustering potential) for this compound by direct infusion of a standard.

  • Develop a chromatographic method to achieve good separation and peak shape.

  • Prepare calibration standards and quality control (QC) samples by spiking a blank matrix (e.g., plasma, buffer) with known concentrations of this compound.

  • Perform sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to extract this compound from the sample matrix.

  • Inject the processed samples and standards for LC-MS/MS analysis.

  • Quantify this compound using a calibration curve, typically with an internal standard to correct for matrix effects and variability.

Method Validation

Any analytical method intended for quantitative analysis must be validated to ensure its performance is reliable and reproducible. Key validation parameters, as recommended by guidelines from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA), include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be reliably quantified with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualization of Experimental Workflows

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation cluster_output Data Output plant_material Funtumia elastica (Dried, Powdered) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction acid_base_partition Acid-Base Partitioning extraction->acid_base_partition crude_alkaloid_extract Crude Alkaloid Extract acid_base_partition->crude_alkaloid_extract hplc HPLC-DAD crude_alkaloid_extract->hplc Separation & Quantification lcms LC-MS/MS crude_alkaloid_extract->lcms High Sensitivity Quantification gcms GC-MS (with Derivatization) crude_alkaloid_extract->gcms Alternative Method specificity Specificity hplc->specificity precision Precision hplc->precision linearity Linearity lcms->linearity lod_loq LOD/LOQ lcms->lod_loq accuracy Accuracy gcms->accuracy quantitative_results Quantitative Results (Concentration of this compound) specificity->quantitative_results linearity->quantitative_results accuracy->quantitative_results precision->quantitative_results lod_loq->quantitative_results

Caption: General experimental workflow for the analysis of this compound.

Signaling Pathways

Currently, there is a lack of specific information in the public scientific literature detailing the signaling pathways directly modulated by this compound. However, other steroidal alkaloids have been shown to interact with various cellular targets. For instance, cyclopamine, a well-known steroidal alkaloid, is a potent inhibitor of the Hedgehog signaling pathway, which is crucial in embryonic development and is implicated in certain cancers.[1] The structural similarity of this compound to other pharmacologically active steroidal alkaloids suggests potential interactions with cellular signaling cascades, but this requires further investigation.

signaling_pathway_hypothesis This compound This compound (Steroidal Alkaloid) Cell_Membrane Cell Membrane This compound->Cell_Membrane Unknown_Receptor Putative Receptor / Target This compound->Unknown_Receptor Binding / Interaction Downstream_Signaling Downstream Signaling Cascade (Hypothetical) Unknown_Receptor->Downstream_Signaling Activation / Inhibition Biological_Response Biological Response (e.g., Anti-inflammatory, Cytotoxic) Downstream_Signaling->Biological_Response

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The analytical methods described provide a solid foundation for the detection and quantification of this compound. While specific validated methods for this compound are yet to be widely published, the protocols for related steroidal alkaloids offer a clear path for method development and validation. The use of advanced techniques such as LC-MS/MS will be instrumental in elucidating the pharmacokinetic profile and pharmacological activity of this compound. Further research is warranted to identify the specific cellular targets and signaling pathways of this compound to fully understand its therapeutic potential. The rigorous validation of any analytical method is paramount to ensure the quality and integrity of the data generated in these future studies.

References

Application Notes and Protocols for the HPLC-MS Analysis of Irehine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irehine is a steroidal alkaloid found in the plant Funtumia elastica, a member of the Apocynaceae family. Steroidal alkaloids from this family are known for a variety of biological activities, including antimicrobial, anti-inflammatory, and antiplasmodial properties.[1][2] This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a sensitive and selective technique for the quantification of such compounds in complex matrices.

Chemical Properties of this compound

  • Systematic Name: (3β,20S)-20-(Dimethylamino)pregn-5-en-3-ol

  • Molecular Formula: C₂₃H₃₉NO

  • Molecular Weight: 345.57 g/mol

  • Class: Pregnane Steroidal Alkaloid

Quantitative Data Summary

The following table summarizes the in vitro antiplasmodial activity of this compound and other steroidal alkaloids isolated from Funtumia elastica against the chloroquine-resistant FcB1 strain of Plasmodium falciparum.[3]

CompoundIC₅₀ (µM)Cytotoxicity (L-6 cells) IC₅₀ (µM)
Holarrhetine2.8936.55
Conessine3.3924.77
Holarrhesine0.975.13
This compound (Isoconessimine) 1.88 >50

The following table provides typical validation parameters for the quantification of steroidal alkaloids using HPLC-MS/MS, based on methods developed for similar compounds.[4][5][6]

Validation ParameterTypical Value
Linearity (R²)>0.99
Limit of Detection (LOD)0.01 - 0.2 µg/mL
Limit of Quantification (LOQ)0.03 - 0.7 µg/mL
Recovery90 - 110%
Intra-day Precision (RSD)< 5%
Inter-day Precision (RSD)< 10%

Experimental Protocols

Sample Preparation: Extraction of this compound from Funtumia elastica Bark

This protocol describes a general procedure for the extraction of steroidal alkaloids from plant material.

Materials:

  • Dried and powdered bark of Funtumia elastica

  • Methanol (HPLC grade)

  • 2% Sulfuric acid

  • Ammonia solution

  • Dichloromethane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Macerate 100 g of powdered bark material in 500 mL of methanol for 48 hours at room temperature.

  • Filter the extract and concentrate under reduced pressure using a rotary evaporator.

  • Acidify the crude extract with 2% sulfuric acid to a pH of 2.

  • Partition the acidic solution with dichloromethane to remove neutral and acidic compounds.

  • Basify the aqueous layer with ammonia solution to a pH of 9-10.

  • Extract the alkaloids from the basified aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude alkaloid extract.

  • For further purification and to minimize matrix effects, the crude extract can be redissolved in an appropriate solvent and subjected to Solid Phase Extraction (SPE).

G cluster_extraction Extraction Workflow cluster_purification Purification Powdered Plant Material Powdered Plant Material Maceration (Methanol) Maceration (Methanol) Powdered Plant Material->Maceration (Methanol) Filtration Filtration Maceration (Methanol)->Filtration Concentration (Rotavap) Concentration (Rotavap) Filtration->Concentration (Rotavap) Acidification (H2SO4) Acidification (H2SO4) Concentration (Rotavap)->Acidification (H2SO4) Liquid-Liquid Extraction (DCM) Liquid-Liquid Extraction (DCM) Acidification (H2SO4)->Liquid-Liquid Extraction (DCM) Basification (NH3) Basification (NH3) Liquid-Liquid Extraction (DCM)->Basification (NH3) Alkaloid Extraction (DCM) Alkaloid Extraction (DCM) Basification (NH3)->Alkaloid Extraction (DCM) Drying (Na2SO4) Drying (Na2SO4) Alkaloid Extraction (DCM)->Drying (Na2SO4) Evaporation Evaporation Drying (Na2SO4)->Evaporation Crude Alkaloid Extract Crude Alkaloid Extract Evaporation->Crude Alkaloid Extract SPE Cleanup SPE Cleanup Crude Alkaloid Extract->SPE Cleanup HPLC-MS Analysis HPLC-MS Analysis SPE Cleanup->HPLC-MS Analysis

Figure 1. Workflow for the extraction of this compound.
HPLC-MS/MS Analysis Protocol

This protocol provides a starting point for the development of a quantitative HPLC-MS/MS method for this compound. Optimization will be required for specific instrumentation and sample matrices.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimized for the specific instrument

  • Multiple Reaction Monitoring (MRM) Transitions:

    • A precursor ion for this compound would be its protonated molecule [M+H]⁺ (m/z 346.3).

    • Product ions would need to be determined by infusing a standard solution of this compound and performing a product ion scan.

Hypothetical Signaling Pathway of this compound's Antiplasmodial Activity

While the exact molecular target of this compound's antiplasmodial activity is not yet fully elucidated, some alkaloids have been shown to inhibit enzymes within the Plasmodium falciparum fatty acid biosynthesis (FAS-II) pathway.[7] This pathway is essential for the parasite's survival and is distinct from the human FAS-I pathway, making it an attractive drug target. The following diagram illustrates a hypothetical mechanism of action for this compound based on this information.

cluster_parasite Plasmodium falciparum This compound This compound Inhibition Inhibition This compound->Inhibition FAS_II_Enzyme FAS-II Pathway Enzyme Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis FAS_II_Enzyme->Fatty_Acid_Biosynthesis Membrane_Formation Parasite Membrane Formation Fatty_Acid_Biosynthesis->Membrane_Formation Parasite_Growth Parasite Growth and Replication Membrane_Formation->Parasite_Growth Inhibition->FAS_II_Enzyme

Figure 2. Hypothetical antiplasmodial mechanism of this compound.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers and scientists involved in the analysis and development of this compound. The HPLC-MS/MS method offers a robust and sensitive approach for the quantification of this promising steroidal alkaloid. Further research into the specific molecular targets and signaling pathways of this compound will be crucial for elucidating its full therapeutic potential.

References

Detailed Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Given the absence of significant neuroscience research on "Irehine," this document details the applications of two prominent molecules, Irisin and Reelin , which are highly relevant to the field and may have been the intended subject of the query.

Part 1: Irisin

Application Notes

Introduction:

Irisin is a peptide hormone produced primarily by skeletal muscle during exercise, originating from the cleavage of the fibronectin type III domain-containing protein 5 (FNDC5).[1][2][3] It is also expressed in various other tissues, including the brain.[1][2] In the field of neuroscience, irisin has emerged as a molecule of significant interest due to its neuroprotective properties and its role in mediating the cognitive benefits of physical activity.[1][2] Its ability to cross the blood-brain barrier allows it to exert direct effects on the central nervous system, making it a promising therapeutic candidate for a range of neurological disorders, most notably Alzheimer's disease.[1][2][4]

Mechanism of Action:

The neuroprotective effects of irisin are multifaceted. A primary mechanism is its ability to increase the expression and secretion of brain-derived neurotrophic factor (BDNF), a key neurotrophin for neuronal survival, synaptic plasticity, and cognitive function.[1][2][5] Irisin signaling in neurons involves the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a critical cascade in cell survival and plasticity.[6] Studies have also demonstrated that irisin can activate p38 mitogen-activated protein kinase (p38 MAPK) and Akt signaling pathways in various cell types, which may also contribute to its neuroprotective effects.[6][7][8] Furthermore, irisin has been shown to counteract amyloid-β oligomer-induced oxidative stress in hippocampal neurons, a key pathological feature of Alzheimer's disease.[1][6]

Applications in Neuroscience Research:

  • Models of Neurodegenerative Disease: Investigating the therapeutic potential of irisin in animal models of Alzheimer's, Parkinson's, and ischemic stroke.[2][9]

  • Cognitive Function Studies: Assessing the impact of irisin on learning, memory, and synaptic plasticity (e.g., long-term potentiation).

  • Neuroinflammation Research: Exploring the anti-inflammatory effects of irisin on microglia and its role in modulating neuroinflammatory responses.[8]

  • Drug Discovery: Identifying and developing agonists of the irisin receptor or downstream signaling pathways as novel treatments for neurological disorders.

Quantitative Data Summary
ParameterExperimental Model/ConditionKey Quantitative FindingReference
ERK1/2 & p38 MAPK Phosphorylation Primary adipocytes treated with 20 nmol/L recombinant irisinPeak phosphorylation of ERK1/2 and p38 observed between 5 and 20 minutes post-treatment.[7][10]
BDNF Expression Rat primary hippocampal cultures transduced with adenovirus expressing FNDC5 (AdFNDC5) for 48hSignificant increase in extracellular BDNF levels compared to control.[1]
BDNF Expression Diabetic rat model treated with irisinIrisin treatment significantly upregulated BDNF expression in both serum and hippocampal tissue compared to the untreated model group.[11]
Infarct Size Reduction Mouse model of middle cerebral artery occlusion (MCAO)Intracerebroventricular irisin administration (7.5 and 15 µg/kg) significantly reduced infarct size and improved neurological outcome.[9]
Hippocampal BDNF & Serum Irisin Rats undergoing treadmill exercise at varying intensitiesA positive correlation (rs = 0.5087) was found between serum irisin levels and hippocampal BDNF expression.[4]
Experimental Protocols

1. Protocol for Adenoviral Transduction of Primary Neurons to Overexpress FNDC5/Irisin

  • Objective: To study the effects of increased irisin secretion from neurons by overexpressing its precursor, FNDC5, using an adenoviral vector.

  • Materials:

    • Primary neuronal cultures (e.g., hippocampal or cortical).

    • Recombinant adenovirus encoding FNDC5 (Ad-FNDC5) and a control vector (e.g., Ad-GFP).

    • Complete culture medium appropriate for the neuronal type.

    • Reduced serum/serum-free medium for transduction.

  • Procedure:

    • Culture primary neurons to the desired density. For many neuron types, transduction is most effective after several days in vitro when cells are well-established.

    • On the day of transduction, prepare the viral dilutions in a minimal volume of low-serum (e.g., 2% FBS) or serum-free medium to achieve the desired Multiplicity of Infection (MOI). Start with a range of MOIs (e.g., 10, 50, 100) to determine optimal transduction efficiency with minimal cytotoxicity.[12]

    • Remove the existing culture medium from the neurons.

    • Add the virus-containing medium to the cells. Use a minimal volume that just covers the cell monolayer (e.g., 1 mL for a 6-well plate).[12]

    • Incubate the cells with the virus for 4-8 hours at 37°C and 5% CO₂. Gently rock the plate every hour to ensure even distribution of the virus.

    • After the incubation period, remove the virus-containing medium and replace it with fresh, complete culture medium.

    • Return the cells to the incubator.

    • Allow 48-72 hours for gene expression. The conditioned medium can then be collected to measure secreted irisin or BDNF levels, and the cells can be lysed for protein or RNA analysis.[1]

2. Protocol for Quantification of BDNF in Culture Supernatant by ELISA

  • Objective: To quantitatively measure the concentration of secreted BDNF in the conditioned medium of neuronal cultures following treatment or genetic manipulation.

  • Materials:

    • Conditioned medium from cell cultures.

    • Commercial BDNF ELISA kit (e.g., from R&D Systems, Raybiotech, or Fujifilm Wako).[1][13]

    • Microplate reader capable of measuring absorbance at the appropriate wavelength.

  • Procedure:

    • Collect the conditioned medium from the neuronal cultures and centrifuge to remove any cells or debris. Store supernatant at -80°C if not used immediately.

    • Prepare all reagents, standards, and samples as instructed by the ELISA kit manufacturer. It is crucial to follow the specific kit's protocol regarding sample dilution, incubation times, and wash steps.[1][6]

    • Create a standard curve using the provided recombinant BDNF standards. This is essential for calculating the concentration of BDNF in the unknown samples.

    • Add the standards and samples to the wells of the antibody-coated microplate in duplicate or triplicate.

    • Incubate the plate as per the manufacturer's instructions to allow BDNF to bind to the capture antibody.

    • Wash the wells to remove unbound substances.

    • Add the detection antibody, which will bind to the captured BDNF.

    • Wash the wells again and add the enzyme-linked secondary antibody or streptavidin-HRP conjugate.

    • After a final wash, add the substrate solution to the wells, which will produce a color change in proportion to the amount of bound BDNF.

    • Stop the reaction and measure the absorbance of each well using a microplate reader.

    • Calculate the concentration of BDNF in the samples by comparing their absorbance to the standard curve.

Visualizations

Irisin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Irisin Irisin Receptor Integrin αV/β5 (Proposed Receptor) Irisin->Receptor Binds MAPK p38 MAPK / ERK1/2 Receptor->MAPK Activates pMAPK p-p38 / p-ERK MAPK->pMAPK Phosphorylation BDNF BDNF Expression & Secretion pMAPK->BDNF Neuroprotection Neuroprotection, Synaptic Plasticity, Anti-Apoptosis pMAPK->Neuroprotection BDNF->Neuroprotection

Caption: Proposed Irisin signaling cascade in neurons.

Part 2: Reelin

Application Notes

Introduction:

Reelin is a large extracellular glycoprotein essential for the proper development of the central nervous system.[9][14] Secreted primarily by Cajal-Retzius cells during development, it orchestrates neuronal migration and the formation of the brain's distinct layered structures.[14][15] In the mature brain, Reelin continues to play a vital role in modulating synaptic plasticity, neurotransmission, and memory.[13][16] Consequently, disruptions in the Reelin signaling pathway are linked to severe neurodevelopmental disorders like lissencephaly and are implicated in the pathophysiology of schizophrenia, autism, and Alzheimer's disease.[13][16][17]

Mechanism of Action:

Reelin initiates its canonical signaling cascade by binding to the apolipoprotein E receptor 2 (ApoER2) and the very-low-density lipoprotein receptor (VLDLR) on the neuronal surface.[9][14] This binding event triggers receptor clustering and induces the tyrosine phosphorylation of the intracellular adaptor protein Disabled-1 (Dab1) by Src family kinases (SFKs).[14][18][19] Phosphorylated Dab1 serves as a critical signaling hub, recruiting downstream effectors that modulate the neuronal cytoskeleton.[20] This regulation is crucial for guiding migrating neurons to their correct positions and for shaping dendritic arbors.[14] Key downstream pathways include those that regulate actin and microtubule dynamics, influencing cell adhesion and movement.[15][20]

Applications in Neuroscience Research:

  • Developmental Neuroscience: Elucidating the molecular mechanisms that govern cortical lamination and neuronal positioning.[15]

  • Synaptic Function: Studying Reelin's role in regulating synaptic strength, dendritic spine development, and long-term potentiation (LTP).[18][21]

  • Disease Modeling: Using reeler mice and other models of deficient Reelin signaling to understand the cellular basis of related human brain disorders.[22]

  • Regenerative Medicine: Investigating the potential of Reelin to guide the migration and integration of transplanted neural stem cells.

Quantitative Data Summary
ParameterExperimental Model/ConditionKey Quantitative FindingReference
Dab1 Tyrosine Phosphorylation Primary neuronal cultures treated with exogenous Reelin (100–250 pM)Significant increase in Dab1 tyrosine phosphorylation observed within 5 to 240 minutes of treatment.[19]
Dab1 Phosphorylation Primary cortical neurons from PrPC knockout mice stimulated with ReelinPhosphorylation of Dab1 was reduced by 30% in the absence of the prion protein (PrPC) compared to wild-type controls.[23]
Dab1 Protein Levels Brains of reeler mutant embryos (lacking Reelin)Dab1 protein is expressed at a higher level, while being phosphorylated at a lower level, compared to wild-type embryos.[19]
NMDA Receptor-Mediated Ca2+ Influx Primary cortical neurons treated with ReelinReelin acts as a potent enhancer of glutamate-stimulated Ca2+ influx through NMDA receptors, an effect dependent on SFK and Dab1.[16]
Experimental Protocols

1. Protocol for Immunoprecipitation (IP) of Dab1 from Neuronal Lysates

  • Objective: To isolate Dab1 protein from a complex mixture of cellular proteins to analyze its post-translational modifications, such as tyrosine phosphorylation.

  • Materials:

    • Cell lysates from primary neurons or brain tissue.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Anti-Dab1 antibody suitable for IP.

    • Protein A/G magnetic beads or agarose slurry.

    • Wash buffer (typically the same as lysis buffer).

    • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

    • Magnetic rack or microcentrifuge.

  • Procedure:

    • Prepare cell lysates by incubating cells/tissue in ice-cold lysis buffer, followed by centrifugation to pellet cellular debris.

    • Determine the protein concentration of the supernatant (lysate). Transfer a standardized amount of protein (e.g., 500 µg - 1 mg) to a new microcentrifuge tube.

    • Pre-clearing (Optional but Recommended): Add 10-20 µL of Protein A/G beads to the lysate and incubate with gentle rocking for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a fresh tube.

    • Antibody Incubation: Add the primary anti-Dab1 antibody to the pre-cleared lysate. Incubate with gentle rotation for 2 hours to overnight at 4°C. The optimal antibody amount should be determined empirically.

    • Immune Complex Capture: Add 20-30 µL of Protein A/G bead slurry to the lysate-antibody mixture. Incubate with gentle rotation for 1-2 hours at 4°C.[24]

    • Washing: Pellet the beads using a magnet or centrifuge. Discard the supernatant. Wash the beads 3-5 times with 500 µL of ice-cold lysis buffer. After the final wash, carefully remove all supernatant.[25]

    • Elution: Resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer. Boil the samples for 5-10 minutes at 95°C to elute the protein and denature the antibody-antigen complex.

    • Pellet the beads, and collect the supernatant which contains the immunoprecipitated Dab1. This sample is now ready for analysis by Western blotting.

Visualizations

Reelin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Reelin Reelin Receptors ApoER2 / VLDLR Reelin->Receptors Binds SFKs Src Family Kinases (Fyn, Src) Receptors->SFKs Activates Dab1 Dab1 pDab1 p-Dab1 Cytoskeleton Cytoskeletal Regulation pDab1->Cytoskeleton Plasticity Synaptic Plasticity pDab1->Plasticity SFKs->Dab1 Phosphorylates Migration Neuronal Migration & Positioning Cytoskeleton->Migration

Caption: Overview of the canonical Reelin signaling pathway.

IP_Workflow A Cell Lysis & Protein Quantification B Pre-clearing with Protein A/G Beads (Optional) A->B C Incubation with Primary Antibody (e.g., anti-Dab1) B->C D Incubation with Protein A/G Beads to Capture Immune Complex C->D E Wash Beads to Remove Non-specific Proteins D->E F Elution of Target Protein from Beads E->F G Analysis by Western Blot (e.g., with anti-phosphotyrosine) F->G

Caption: Workflow for Immunoprecipitation (IP).

References

Irisin: A Promising Myokine for Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Irisin, a recently discovered myokine, is secreted from skeletal muscle in response to exercise. It is derived from the cleavage of the fibronectin type III domain-containing protein 5 (FNDC5). This hormone has garnered significant scientific interest due to its pleiotropic effects on various tissues, suggesting a broad therapeutic potential for a range of diseases. Irisin has been implicated in the regulation of energy metabolism, neuroprotection, anti-inflammatory processes, and anti-cancer activity. These application notes provide a comprehensive overview of the current understanding of irisin's therapeutic potential, including its mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols for researchers and drug development professionals.

Therapeutic Potential

Irisin has demonstrated promising therapeutic effects in several key areas:

  • Metabolic Disorders: Irisin is known to induce the "browning" of white adipose tissue, increasing energy expenditure and improving glucose homeostasis. This makes it a potential therapeutic agent for obesity, type 2 diabetes, and metabolic syndrome.[1][2][3] Studies have shown that irisin can enhance glucose uptake in skeletal muscle cells and improve insulin sensitivity.[1][4]

  • Neurodegenerative Diseases: Irisin can cross the blood-brain barrier and has been shown to exert neuroprotective effects.[5] In models of Alzheimer's disease, irisin has been found to reduce amyloid-β pathology and improve cognitive function.[6][7] Its anti-inflammatory properties also contribute to its neuroprotective capacity by modulating microglial activation and reducing the production of pro-inflammatory cytokines.[8][9]

  • Cancer: Emerging evidence suggests that irisin possesses anti-cancer properties. It has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines, including breast, prostate, and pancreatic cancer.[4][10][11] The proposed mechanisms involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.[10]

  • Cardiovascular Diseases: Irisin has been shown to have protective effects on the cardiovascular system. It can promote angiogenesis, improve endothelial function, and protect against myocardial ischemia-reperfusion injury.[6][12]

  • Bone Health: Irisin plays a role in bone metabolism, promoting osteogenic differentiation and potentially offering therapeutic benefits for conditions like osteoporosis.[13][14]

  • Muscle Regeneration: As a myokine, irisin is also involved in muscle health, promoting myogenesis and rescuing muscle atrophy.[15][16]

Data Presentation

The following tables summarize the quantitative data from various in vitro and in vivo studies on irisin.

Table 1: In Vitro Efficacy of Irisin

Cell LineAssayParameterValueReference
LNCaP (Prostate Cancer)MTT AssayIC505 µg/ml (48h), 2.5 µg/ml (72h), 1.25 µg/ml (96h)[4]
DU-145 (Prostate Cancer)MTT AssayIC50~5 nM[4]
L6 MyotubesGlucose UptakeMax. effective conc.62 ng/mL[1]
HUVECsTube FormationEffective Concentration10 nM, 20 nM[12][17]
HUVECsCell MigrationEffective Concentration10 nM, 20 nM[12]
BV2 MicrogliaNLRP3 Inflammasome InhibitionEffective Concentration5 nM[8]
Primary OsteoclastsOsteoclastogenesisEffective Concentration2-20 ng/mL[14]

Table 2: In Vivo Efficacy of Irisin

Animal ModelDisease ModelIrisin DoseOutcomeReference
MiceAlzheimer's Disease75 pmol/site (hippocampal infusion)Rescued synaptic plasticity and memory[15]
MiceAlzheimer's Disease100 µg/kg weekly (i.p.)Reduced p-tau and TNFα in hippocampus[18]
MiceDiabetes0.5 mg/kg/day (i.p.)Improved cognitive function[15]
MiceType 2 Diabetes100 µg/kg (i.p.) 3 times/week for 8 weeksAmeliorated osteoporosis[19]
MiceCardiac Fibrosis100 µg/kg weekly (s.c.) for 4 weeksPrevented cardiac fibrosis[20]
MiceMyocardial InfarctionNot specifiedAttenuated MI/R injury[21]
MiceOsteogenesis ImperfectaNot specifiedReduced bone fracture[22]

Signaling Pathways

Irisin exerts its diverse biological effects by modulating several key intracellular signaling pathways. The primary receptor for irisin is thought to be the integrin αVβ5.[23]

  • AMPK Pathway: Activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Irisin activates AMPK, which in turn promotes glucose uptake and fatty acid oxidation.[1][24] This pathway is crucial for irisin's beneficial effects on metabolic disorders.

  • MAPK Pathways (ERK, p38): The mitogen-activated protein kinase (MAPK) pathways, including ERK and p38, are involved in cell proliferation, differentiation, and stress responses. Irisin has been shown to activate ERK and p38, which mediate its effects on angiogenesis and glucose uptake.[10][12]

  • PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Irisin has been shown to modulate this pathway, which is implicated in its anti-cancer and pro-angiogenic effects.[3][6]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. Irisin can suppress the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines.[8][25] This mechanism underlies its anti-inflammatory and neuroprotective properties.

  • STAT3/Snail Pathway: This pathway is involved in epithelial-mesenchymal transition (EMT), a process that is critical in cancer metastasis. Irisin has been shown to inhibit the STAT3/Snail pathway in osteosarcoma cells.[3]

Irisin_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_effects Cellular Effects Irisin Irisin Integrin Integrin αVβ5 Irisin->Integrin Binds to PI3K PI3K Integrin->PI3K AMPK AMPK Integrin->AMPK ERK ERK Integrin->ERK STAT3 STAT3 Integrin->STAT3 Akt Akt PI3K->Akt NFkB NF-κB (inhibition) Akt->NFkB Inhibits AntiCancer Anti-cancer Activity Akt->AntiCancer p38 p38 MAPK AMPK->p38 GlucoseUptake Glucose Uptake AMPK->GlucoseUptake p38->GlucoseUptake Angiogenesis Angiogenesis ERK->Angiogenesis AntiInflammation Anti-inflammation NFkB->AntiInflammation Neuroprotection Neuroprotection NFkB->Neuroprotection Snail Snail STAT3->Snail Snail->AntiCancer Inhibits EMT

Caption: Overview of major signaling pathways modulated by Irisin.

Experimental Protocols

The following are generalized protocols for common assays used to evaluate the therapeutic potential of irisin. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Protocols

1. Cell Proliferation/Viability Assay (MTT Assay)

  • Objective: To determine the effect of irisin on the proliferation and viability of cells.

  • Materials:

    • Cells of interest (e.g., cancer cell lines, endothelial cells)

    • Complete cell culture medium

    • Recombinant human irisin (e.g., from Phoenix Pharmaceuticals)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of irisin (e.g., 0, 5, 10, 20, 50, 100 nM).[11] Include a vehicle control.

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Angiogenesis Assay (Tube Formation Assay)

  • Objective: To assess the pro-angiogenic effect of irisin on endothelial cells.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium

    • Matrigel

    • Recombinant human irisin

    • 24-well plates

    • Inverted microscope with a camera

  • Protocol:

    • Thaw Matrigel on ice and coat the wells of a pre-chilled 24-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

    • Seed HUVECs (e.g., 2 x 10⁴ cells/well) onto the Matrigel-coated wells in medium containing different concentrations of irisin (e.g., 10 nM, 20 nM).[12][17]

    • Incubate the plate at 37°C for 4-12 hours.

    • Observe and photograph the formation of capillary-like structures (tubes) using an inverted microscope.

    • Quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and number of branching points using image analysis software.

3. Western Blot Analysis for Signaling Pathway Activation

  • Objective: To determine the effect of irisin on the phosphorylation and expression of key signaling proteins.

  • Materials:

    • Cells of interest

    • Recombinant human irisin

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-Akt, anti-Akt, etc.)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with irisin at the desired concentrations and time points.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Protocols

1. Animal Model of Alzheimer's Disease

  • Objective: To evaluate the therapeutic effect of irisin in a mouse model of Alzheimer's disease.

  • Materials:

    • Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)

    • Recombinant human irisin

    • Sterile saline

    • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

    • Equipment for tissue collection and processing (histology, ELISA, Western blot)

  • Protocol:

    • House the animals under standard conditions.

    • Administer irisin or vehicle (saline) to the mice. Administration can be via intraperitoneal (i.p.) injection (e.g., 100 µg/kg weekly) or direct hippocampal infusion (e.g., 75 pmol/site).[15][18]

    • Conduct behavioral tests to assess cognitive function at baseline and after the treatment period.

    • At the end of the study, sacrifice the animals and collect brain tissue and blood.

    • Process the brain tissue for histological analysis (e.g., amyloid plaque and neurofibrillary tangle staining), and biochemical analysis (e.g., ELISA or Western blot for Aβ levels, inflammatory markers, and signaling proteins).

2. Quantification of Irisin in Biological Samples

  • Objective: To measure the concentration of irisin in serum, plasma, or cell culture supernatant.

  • Methods:

    • ELISA (Enzyme-Linked Immunosorbent Assay): Commercial ELISA kits are widely available for the quantification of human and rodent irisin.[26][27][28][29][30] Follow the manufacturer's instructions for the specific kit being used. Generally, the protocol involves incubating the sample in a well pre-coated with an anti-irisin antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.

    • Mass Spectrometry: Tandem mass spectrometry provides a more precise and antibody-independent method for irisin quantification.[2][5][31][32] This method typically involves sample clean-up, deglycosylation, trypsin digestion, and analysis of specific irisin-derived peptides using isotopically labeled internal standards for absolute quantification.

Experimental_Workflow_In_Vivo cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., APP/PS1 mice) Grouping Randomize into Groups (Vehicle vs. Irisin) AnimalModel->Grouping Administration Irisin Administration (e.g., i.p. injection) Grouping->Administration Monitoring Monitor Animal Health and Body Weight Administration->Monitoring Behavioral Behavioral Testing (e.g., Morris Water Maze) Administration->Behavioral Biochemical Biochemical Analysis (ELISA, Western Blot) Behavioral->Biochemical Histological Histological Analysis (Immunohistochemistry) Biochemical->Histological DataAnalysis Statistical Analysis and Interpretation Histological->DataAnalysis

Caption: General workflow for in vivo studies of Irisin.

Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature for detailed, study-specific methodologies and optimize protocols for their own laboratory conditions.

References

Application Notes and Protocols for Irehine and Similar Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "Irehine" does not correspond to a known compound in major chemical or biological databases, it is possible this is a typographical error for other well-studied bioactive molecules with similar names and established anti-cancer properties. This document provides a comprehensive guide to the experimental design for studying compounds like Iridin , a natural isoflavone, which exhibits significant anti-tumor effects. The protocols and methodologies outlined here are also broadly applicable to other natural compounds with similar mechanisms of action, such as Erianin and Erythraline, which are known to induce apoptosis and cell cycle arrest in cancer cells.

Iridin has been shown to induce G2/M phase cell cycle arrest and apoptosis in gastric cancer cells through the modulation of the PI3K/AKT signaling pathway.[1] Understanding the molecular mechanisms of such compounds is crucial for their development as potential therapeutic agents. These application notes provide detailed protocols for investigating the cellular and molecular effects of these compounds, presenting data in a clear and comparable format, and visualizing the underlying biological processes.

Data Presentation: In Vitro Efficacy

The following tables summarize the dose-dependent effects of Iridin on cancer cell lines, providing a clear basis for experimental planning and comparison.

Table 1: Effect of Iridin on Cell Cycle Distribution in AGS Gastric Cancer Cells

Iridin Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)65.4 ± 2.124.3 ± 1.510.3 ± 0.8
5055.2 ± 1.820.1 ± 1.224.7 ± 1.6
10042.1 ± 2.515.8 ± 1.042.1 ± 2.3
20028.7 ± 1.910.5 ± 0.960.8 ± 3.1

Data are presented as mean ± standard deviation.

Table 2: Induction of Apoptosis by Iridin in AGS Gastric Cancer Cells

Iridin Concentration (µM)% of Apoptotic Cells (Annexin V positive)
0 (Control)3.2 ± 0.4
5015.8 ± 1.1
10032.5 ± 2.3
20058.1 ± 3.5

Data are presented as mean ± standard deviation.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the study of Iridin and similar compounds.

Irehine_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound Iridin Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Activates p_AKT p-AKT AKT->p_AKT Phosphorylates Bad Bad p_AKT->Bad Inhibits p21 p21 p_AKT->p21 p27 p27 p_AKT->p27 Bcl2 Bcl-2 Bad->Bcl2 p_Bad p-Bad Bax Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CDK2 CDK2 p21->CDK2 p27->CDK2 G2M_Arrest G2/M Arrest CDK2->G2M_Arrest CyclinE Cyclin E CyclinE->CDK2

Caption: Proposed signaling pathway for Iridin-induced apoptosis and G2/M cell cycle arrest.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture (e.g., AGS cells) Start->Cell_Culture Treatment Treat with Iridin (0, 50, 100, 200 µM) Cell_Culture->Treatment Incubation Incubate for 24-48h Treatment->Incubation Cell_Viability Cell Viability Assay (CCK-8/MTT) Incubation->Cell_Viability Cell_Cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Incubation->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI, Flow Cytometry) Incubation->Apoptosis_Assay Western_Blot Western Blot Analysis (PI3K/AKT Pathway Proteins) Incubation->Western_Blot Data_Analysis Data Analysis Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro studies of Iridin.

Experimental Protocols

Cell Culture and Treatment

Objective: To maintain and prepare cancer cell lines for treatment with the test compound.

Materials:

  • Human gastric cancer cell line (e.g., AGS)

  • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Iridin (or other test compound), dissolved in DMSO to create a stock solution

  • 6-well, 12-well, and 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture AGS cells in complete medium in a humidified incubator.

  • Passage the cells every 2-3 days when they reach 80-90% confluency.

  • For experiments, seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Prepare working concentrations of Iridin by diluting the stock solution in complete medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.

  • Replace the medium in the cell culture plates with the medium containing the desired concentrations of Iridin (e.g., 0, 50, 100, 200 µM).

  • Incubate the cells for the desired time period (e.g., 24 or 48 hours).

Cell Viability Assay (CCK-8 Assay)

Objective: To determine the effect of the test compound on cell proliferation and viability.

Materials:

  • Cells treated as described in Protocol 1 in a 96-well plate

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Cell Cycle Analysis

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment.

Materials:

  • Cells treated as described in Protocol 1 in 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells.

Materials:

  • Cells treated as described in Protocol 1 in 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To detect changes in the expression levels of key proteins in a signaling pathway.

Materials:

  • Cells treated as described in Protocol 1 in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-PI3K, anti-AKT, anti-p-AKT, anti-ß-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein lysates by boiling with loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Use a loading control (e.g., ß-actin) to normalize protein expression levels.

These detailed protocols and application notes provide a solid foundation for researchers to design and execute experiments to investigate the mechanisms of action of Iridin and other novel bioactive compounds. The provided data tables and diagrams offer a clear framework for data presentation and conceptual understanding of the underlying biological processes.

References

Irehine Delivery Methods for Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irehine, identified as the corticosteroid hormone (3beta,20S)-20-(Dimethylamino)pregn-5-en-3-ol, is a compound of interest for various pharmacological studies. As with any investigational compound, establishing effective and reproducible delivery methods in preclinical animal models is a critical step in evaluating its therapeutic potential. This document provides a comprehensive overview of common in vivo administration routes for corticosteroids, which can be adapted for the study of this compound.

Due to a lack of specific published data on the pharmacokinetics of this compound, this guide leverages established protocols and pharmacokinetic data from structurally and functionally similar corticosteroids, such as dexamethasone, prednisolone, methylprednisolone, and corticosterone. These notes and protocols are intended to serve as a foundational resource for researchers initiating in vivo studies with this compound or other similar steroid compounds.

Data Presentation: Comparative Pharmacokinetics of Corticosteroids

The selection of an appropriate administration route is crucial as it significantly influences the pharmacokinetic profile of a compound, including its bioavailability, peak plasma concentration (Cmax), time to reach Cmax (Tmax), and half-life (t1/2). The following table summarizes pharmacokinetic parameters for various corticosteroids in rodent models, offering a comparative basis for what might be expected with this compound.

CorticosteroidAnimal ModelAdministration RouteDoseCmaxTmaxBioavailability (%)Half-life (t1/2)
DexamethasoneMouseOral8 mg/kg----
DexamethasoneHorseOral0.05 mg/kgHigher with powder vs. solution-28 - 66-
PrednisoloneRatIntravenous5 mg/kg---0.50 hr
PrednisoloneRatIntravenous50 mg/kg---0.50 hr
MethylprednisoloneRatOral10 mg/kg--~35-
MethylprednisoloneRatOral50 mg/kg--~35-
MethylprednisoloneRatIntravenous50 mg/kg--49 - 57-
MethylprednisoloneRatIntramuscular50 mg/kg--~501.1 hr
CorticosteroneMouseSubcutaneous20 mg/kg---~20-30 min

Experimental Protocols

The following are detailed protocols for common routes of administration for corticosteroids in rodent models. These can be adapted for studies involving this compound.

Protocol 1: Oral Gavage (PO)

Oral gavage ensures the precise administration of a specific dose of a substance directly into the stomach.

Materials:

  • This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats) with a ball-tip

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to accurately calculate the dosing volume. The volume should generally not exceed 10 mL/kg.

  • Restraint: Gently but firmly restrain the animal to prevent movement. For mice, this can be done by scruffing the neck and back.

  • Needle Insertion:

    • Measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

    • With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth.

    • Advance the needle along the roof of the mouth and down the esophagus. There should be no resistance. If the animal struggles or if there is resistance, withdraw the needle and start again.

  • Substance Administration: Once the needle is in place, dispense the this compound formulation slowly and steadily.

  • Needle Removal: Gently remove the gavage needle in a single, smooth motion.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.

Protocol 2: Intravenous (IV) Injection

Intravenous injection allows for the direct administration of the compound into the systemic circulation, resulting in 100% bioavailability. The lateral tail vein is the most common site for IV injections in rodents.

Materials:

  • This compound formulated in a sterile, injectable vehicle (e.g., saline)

  • Tuberculin syringes with small gauge needles (e.g., 27-30 gauge)

  • A warming device (e.g., heat lamp or warming pad)

  • Restraining device

Procedure:

  • Animal Preparation: Place the animal in a restraining device. To facilitate injection, warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation of the tail veins.

  • Vein Identification: Identify one of the lateral tail veins.

  • Needle Insertion:

    • Clean the tail with an alcohol swab.

    • Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion is often indicated by a small flash of blood in the hub of the needle.

  • Substance Administration: Inject the this compound solution slowly. If swelling occurs at the injection site, the needle is not in the vein and should be withdrawn.

  • Needle Removal: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Protocol 3: Subcutaneous (SC) Injection

Subcutaneous injections are administered into the layer of skin and fat beneath the dermis, providing a slower absorption rate compared to IV injection.

Materials:

  • This compound formulated in a sterile, injectable vehicle

  • Syringes with appropriate gauge needles (e.g., 25-27 gauge)

Procedure:

  • Animal Preparation: Restrain the animal. For mice, scruffing the back of the neck will create a "tent" of skin.

  • Injection Site: The loose skin over the back, between the shoulder blades, is a common site for SC injections.

  • Needle Insertion:

    • Clean the injection site with an alcohol swab.

    • Lift the skin to create a tent and insert the needle at the base of the tented skin.

  • Substance Administration: Aspirate briefly to ensure the needle has not entered a blood vessel. If no blood appears, inject the this compound solution.

  • Needle Removal: Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.

  • Post-Procedure Monitoring: Return the animal to its cage and observe for any local reactions at the injection site.

Protocol 4: Intraperitoneal (IP) Injection

Intraperitoneal injections involve administering the substance into the peritoneal cavity.

Materials:

  • This compound formulated in a sterile, injectable vehicle

  • Syringes with appropriate gauge needles (e.g., 23-25 gauge)

Procedure:

  • Animal Preparation: Restrain the animal on its back with its head tilted slightly downwards. This allows the abdominal organs to move away from the injection site.

  • Injection Site: The injection should be made in the lower right or left quadrant of the abdomen to avoid the bladder and major organs.

  • Needle Insertion:

    • Clean the injection site with an alcohol swab.

    • Insert the needle at a 10-20 degree angle.

  • Substance Administration: Aspirate to ensure no bodily fluids (e.g., urine, blood) are drawn into the syringe. If the aspiration is clear, inject the this compound solution.

  • Needle Removal: Withdraw the needle smoothly.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of discomfort.

Visualizations

Experimental Workflow for In Vivo Administration

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration animal_prep Animal Acclimation & Health Check formulation_prep This compound Formulation Preparation animal_prep->formulation_prep dose_calc Dose Calculation (based on body weight) formulation_prep->dose_calc restraint Animal Restraint dose_calc->restraint administration This compound Administration (PO, IV, SC, or IP) restraint->administration monitoring Observation for Adverse Effects administration->monitoring sampling Sample Collection (e.g., blood, tissue) monitoring->sampling data_analysis Pharmacokinetic/ Pharmacodynamic Analysis sampling->data_analysis corticosteroid_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Corticosteroid) GR_complex Glucocorticoid Receptor (GR) - Heat Shock Protein (HSP) Complex This compound->GR_complex Binds to receptor, HSP dissociates Irehine_GR This compound-GR Complex GR_complex->Irehine_GR GRE Glucocorticoid Response Element (GRE) on DNA Irehine_GR->GRE Translocates to nucleus and binds to DNA transcription Gene Transcription (mRNA synthesis) GRE->transcription protein_synthesis Protein Synthesis & Cellular Response transcription->protein_synthesis mRNA translated in cytoplasm

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Irehine Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming common solubility challenges encountered with Irehine. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

This compound is a hydrophobic molecule, exhibiting low aqueous solubility under neutral pH conditions. Its solubility can be influenced by the pH of the solution due to its weakly basic nature.

Q2: Why is my this compound not dissolving in aqueous buffers?

The low aqueous solubility of this compound at neutral pH is the most likely reason for dissolution problems. The planar structure and high molecular weight of the compound contribute to its poor interaction with water molecules.

Q3: Can organic solvents be used to dissolve this compound?

Yes, this compound is more soluble in organic solvents. However, for cell-based assays and in vivo studies, the concentration of the organic solvent must be carefully controlled to avoid toxicity.

Q4: Does the solid form of this compound affect its solubility?

Troubleshooting Guide

Q1: I'm observing precipitation of this compound when I dilute my stock solution into an aqueous buffer. What should I do?

This is a common issue when a compound is dissolved in a high concentration in an organic solvent and then diluted into an aqueous medium where it is less soluble.

  • Troubleshooting Steps:

    • Reduce the concentration of the final solution: The final concentration in the aqueous buffer may be above this compound's solubility limit.

    • Increase the percentage of co-solvent: If your experimental system allows, increasing the proportion of the organic solvent in the final solution can help maintain solubility.

    • Use a different solvent for your stock solution: A solvent that is more miscible with water and in which this compound has good solubility might prevent precipitation upon dilution.

    • Adjust the pH of the aqueous buffer: As this compound is weakly basic, lowering the pH of the buffer can increase its solubility.

Q2: How can I determine the optimal pH for dissolving this compound?

A pH-solubility profile can be experimentally determined.

  • Troubleshooting Steps:

    • Prepare a series of buffers with a range of pH values (e.g., pH 3 to 8).

    • Add an excess amount of this compound to each buffer.

    • Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a constant temperature.

    • Centrifuge the samples to pellet the undissolved solid.

    • Measure the concentration of this compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV).

    • Plot the solubility of this compound as a function of pH to identify the optimal pH range.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents and pH Conditions

Solvent/ConditionSolubility (mg/mL)Temperature (°C)
Water (pH 7.4)< 0.0125
PBS (pH 7.4)< 0.0125
0.1 N HCl (pH 1)5.225
Acetate Buffer (pH 4)1.825
DMSO> 5025
Ethanol12.525
10% DMSO in PBS0.1525

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).

  • Weigh this compound: Accurately weigh an excess amount of this compound powder into separate vials for each buffer.

  • Add Buffer: Add a fixed volume of each buffer to the corresponding vial containing this compound.

  • Equilibrate: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Supernatant: Carefully collect an aliquot of the clear supernatant from each vial.

  • Dilute and Analyze: Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method like HPLC-UV.

Protocol 2: Preparation of a Co-solvent Stock Solution

  • Select a Co-solvent: Choose a biocompatible organic solvent in which this compound has high solubility, such as DMSO or ethanol.

  • Weigh this compound: Weigh the desired amount of this compound to prepare a concentrated stock solution (e.g., 10 mg).

  • Dissolve in Co-solvent: Add the appropriate volume of the selected co-solvent (e.g., 200 µL of DMSO for a 50 mg/mL stock).

  • Ensure Complete Dissolution: Vortex or sonicate the mixture until all the solid has dissolved.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container. When preparing working solutions, ensure the final concentration of the co-solvent is compatible with your experimental system.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_assessment Initial Assessment cluster_solutions Potential Solutions cluster_outcome Outcome Start This compound Solubility Issue (e.g., precipitation, low dissolution) CheckConcentration Is the final concentration too high? Start->CheckConcentration CheckSolvent Is the aqueous content of the final solution too high? CheckConcentration->CheckSolvent No ReduceConcentration Lower the final concentration CheckConcentration->ReduceConcentration Yes IncreaseCosolvent Increase co-solvent percentage (if experiment allows) CheckSolvent->IncreaseCosolvent Yes AdjustpH Adjust the pH of the buffer (lower pH for weakly basic this compound) CheckSolvent->AdjustpH No Resolved Solubility Issue Resolved ReduceConcentration->Resolved IncreaseCosolvent->Resolved UseExcipients Consider solubility enhancers (e.g., cyclodextrins, surfactants) AdjustpH->UseExcipients AdjustpH->Resolved UseExcipients->Resolved

Caption: Troubleshooting workflow for this compound solubility issues.

HypotheticalSignalingPathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear Events This compound This compound Receptor Membrane Receptor (e.g., GPCR) This compound->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Target Gene Expression (e.g., inflammatory cytokines) Nucleus->GeneExpression Modulates

Caption: Hypothetical signaling pathway modulated by this compound.

Technical Support Center: Optimizing Irehine Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Irehine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in your culture medium to the final desired concentration. The final DMSO concentration in the assay should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. Before use, thaw the aliquot at room temperature and vortex briefly to ensure a homogeneous solution.

Q3: What is a typical starting concentration range for this compound in a cell-based assay?

A3: For initial experiments, a broad concentration range is recommended to determine the potency of this compound. A common starting point is a serial dilution from 100 µM down to 1 nM. The optimal concentration will be cell-line and assay-dependent.

Q4: Is this compound stable in cell culture medium?

A4: The stability of any compound in culture medium can be influenced by factors such as temperature, light exposure, and the presence of other components.[1][2][3] It is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment. If long-term incubation is required, stability should be empirically determined.

Troubleshooting Guides

Issue 1: High background signal or cytotoxicity in vehicle control wells.

  • Question: My cells treated with the vehicle (DMSO) control are showing signs of stress or death. What could be the cause?

  • Answer: The final concentration of DMSO in your assay may be too high. It is recommended to keep the final DMSO concentration at or below 0.5%. Ensure that your serial dilutions are planned to maintain a consistent, low level of DMSO across all wells. Additionally, confirm the quality of your DMSO, as contaminants can also lead to cytotoxicity.

Issue 2: No observable effect of this compound at expected concentrations.

  • Question: I am not observing any biological response to this compound, even at high concentrations. What should I check?

  • Answer:

    • Solubility: Ensure that this compound has been completely dissolved in your stock solution and has not precipitated upon dilution into your aqueous culture medium. Visual inspection under a microscope can sometimes reveal precipitates.

    • Stability: this compound may be unstable in your specific culture medium or under your experimental conditions (e.g., prolonged incubation at 37°C).[1][3] Consider preparing fresh dilutions immediately before use.

    • Cell Health: Confirm that your cells are healthy and in the logarithmic growth phase.[4][5] Stressed or confluent cells may not respond optimally.

    • Assay Window: The chosen assay may not be sensitive enough to detect the effects of this compound. Consider optimizing assay parameters such as incubation time or using a more sensitive detection reagent.

Issue 3: Inconsistent or variable results between replicate wells.

  • Question: I am seeing a large variation in the data from my replicate wells. How can I improve the consistency of my assay?

  • Answer:

    • Cell Seeding: Uneven cell plating can lead to significant variability.[5] Ensure you have a single-cell suspension and use proper pipetting techniques to distribute cells evenly across the plate. An optimized cell seeding density is crucial.[4][6]

    • Pipetting Accuracy: Small pipetting errors, especially during serial dilutions, can be magnified. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

    • Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and your compound, leading to an "edge effect."[5] To mitigate this, fill the outer wells with sterile PBS or media without cells, and do not use them for data collection.

    • Reagent Mixing: Ensure all reagents, including the this compound dilutions, are thoroughly mixed before being added to the wells.

Data Presentation

Table 1: Example of Cell Seeding Density Optimization

Seeding Density (cells/well)Viability Signal (Luminescence) at 24hViability Signal (Luminescence) at 48hViability Signal (Luminescence) at 72h
1,00015,00035,00070,000
2,50038,00085,000160,000
5,00080,000175,000250,000 (confluent)
10,000165,000260,000 (confluent)240,000 (cell death)

This table illustrates how to determine the optimal cell number for an assay, ensuring cells are in the logarithmic growth phase during the experiment.

Table 2: Example of this compound Dose-Response in a Cytotoxicity Assay

This compound Concentration (µM)% Cell Viability (Mean)Standard Deviation
1005.21.8
3015.83.5
1045.15.2
380.54.1
195.32.7
0.398.11.9
0.199.51.2
0 (Vehicle)1002.1

This table provides an example of how to present dose-response data to determine the IC50 of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Prepare a 10 mM Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Add the DMSO to the this compound powder and vortex thoroughly until the compound is completely dissolved.

  • Aliquot and Store:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.

Protocol 2: CellTox™ Green Cytotoxicity Assay

This protocol is based on a common method for measuring cytotoxicity by detecting the binding of a fluorescent dye to the DNA of membrane-compromised cells.[7]

  • Cell Seeding:

    • Plate your cells in a 96-well, clear-bottom, black-walled plate at the predetermined optimal seeding density.

    • Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.

  • Compound Addition:

    • Prepare serial dilutions of this compound in your cell culture medium.

    • Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Assay Reagent Addition:

    • Equilibrate the CellTox™ Green Reagent to room temperature.

    • Add 15 µL of the reagent to each well.

  • Signal Measurement:

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing medium only.

    • Normalize the data to the positive control (cells treated with a known cytotoxic agent) and the negative control (vehicle-treated cells).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound Stock in DMSO add_this compound Prepare Serial Dilutions & Add to Cells prep_stock->add_this compound prep_cells Culture and Harvest Healthy Cells seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate seed_plate->add_this compound incubate Incubate for Desired Time (e.g., 48h) add_this compound->incubate add_reagent Add Cytotoxicity Assay Reagent incubate->add_reagent read_plate Measure Signal (e.g., Fluorescence) add_reagent->read_plate analyze_data Normalize Data & Calculate IC50 read_plate->analyze_data conclusion Determine Optimal This compound Concentration analyze_data->conclusion

Caption: Workflow for optimizing this compound concentration in a cytotoxicity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 kinase3 Kinase 3 kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression This compound This compound This compound->receptor Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

troubleshooting_flow cluster_checks Troubleshooting Steps start Inconsistent Results? check_plating Check Cell Plating Uniformity start->check_plating Yes end Consistent Results start->end No check_pipetting Verify Pipette Calibration & Technique check_plating->check_pipetting If still inconsistent check_edge Mitigate Edge Effects check_pipetting->check_edge If still inconsistent check_reagents Ensure Reagent Homogeneity check_edge->check_reagents If still inconsistent check_reagents->end Problem Solved

Caption: Logical flow for troubleshooting inconsistent assay results.

References

Irehine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific compound named "Irehine" is not publicly available. The following technical support guide is a template developed for a hypothetical novel small molecule compound, based on established principles of pharmaceutical stability and storage. The data and protocols provided are for illustrative purposes only.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound under controlled conditions to minimize degradation. Unopened vials should be stored at 2-8°C, protected from light. Once reconstituted, the solution's stability may vary based on the solvent used. For short-term storage of solutions (up to 24 hours), refrigeration at 2-8°C is advised. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent multiple freeze-thaw cycles.

Q2: How can I tell if my this compound sample has degraded?

Visual inspection can sometimes indicate degradation. Look for changes in color or the appearance of precipitates in solutions. However, chemical degradation often occurs without visible changes.[1] The most reliable way to assess stability is through analytical methods like High-Performance Liquid Chromatography (HPLC) to detect and quantify degradation products.[2]

Q3: What solvents are recommended for reconstituting this compound?

The choice of solvent depends on the experimental application. For in vitro cell-based assays, sterile DMSO is commonly used as a stock solution solvent. For other applications, consult the specific product datasheet. Always use high-purity, anhydrous solvents when possible, as moisture can affect the stability of many compounds.[1]

Q4: Is this compound sensitive to light?

Many pharmaceutical compounds are light-sensitive. It is recommended to protect both the solid compound and its solutions from light. Use amber vials or wrap containers in aluminum foil. Photostability testing is a standard part of stability studies to assess susceptibility to photochemical degradation.

Troubleshooting Guide

Q1: My experimental results are inconsistent. Could this be related to this compound's stability?

A: Yes, inconsistent results can be a sign of compound degradation.[1] If the potency or activity of this compound seems to decrease over time, its stability under your specific experimental conditions (e.g., in cell culture media, at 37°C) may be limited. It is advisable to prepare fresh solutions for each experiment or to validate the stability of your working solutions under the conditions of use.

Q2: I observed a precipitate in my this compound stock solution after storing it in the refrigerator. What should I do?

A: Precipitation upon cooling can indicate that the storage temperature is too low for the solvent used, causing the compound to fall out of solution. Gently warm the solution and vortex to redissolve the compound. If it does not fully redissolve, it may indicate degradation or insolubility. Consider preparing a fresh stock solution and storing it at a different temperature or in a different solvent.

Q3: My HPLC analysis shows extra peaks that were not present in the initial analysis of this compound. What does this mean?

A: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation.[2] These additional peaks likely represent degradation products. Stability-indicating analytical methods are designed to separate the active pharmaceutical ingredient (API) from any potential degradation products.[2][3]

This compound Stability Data Summary

The following table summarizes hypothetical stability data for this compound under various storage conditions, as would be determined by a formal stability study.[4][5]

ConditionDurationSpecificationResults
Long-Term
2-8°C24 monthsAssay: 95.0-105.0% Total Impurities: ≤ 2.0%Pass
Accelerated
25°C / 60% RH6 monthsAssay: 95.0-105.0% Total Impurities: ≤ 2.0%Pass
40°C / 75% RH6 monthsAssay: 90.0-110.0% Total Impurities: ≤ 5.0%Minor degradation observed. Total impurities at 3.5% after 6 months.
Photostability
ICH Option 2 (light)10 daysAssay: 95.0-105.0% Total Impurities: ≤ 2.0%Significant degradation. Assay decreased to 85.7%. Protective packaging is required.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method for assessing the stability of this compound.

  • Instrumentation:

    • HPLC system with a UV or photodiode array (PDA) detector.[2]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.

  • Forced Degradation Study:

    • To demonstrate the stability-indicating nature of the method, subject this compound to stress conditions:

      • Acidic: 0.1 N HCl at 60°C for 24 hours.

      • Basic: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours.

    • Analyze the stressed samples using the HPLC method to ensure that degradation products are resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion prep_sample Prepare this compound Solution stress_conditions Apply Stress Conditions (Heat, Light, pH, Oxidation) prep_sample->stress_conditions hplc HPLC Analysis stress_conditions->hplc mass_spec LC-MS for Impurity ID hplc->mass_spec eval_data Evaluate Chromatograms quantify Quantify Degradants eval_data->quantify report Determine Stability & Shelf-life quantify->report

Caption: Experimental workflow for this compound stability testing.

signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Target Receptor This compound->Receptor inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Navigating Irinotecan Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Irinotecan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during pre-clinical and clinical research involving Irinotecan.

Frequently Asked Questions (FAQs)

Irinotecan is a topoisomerase I inhibitor, a class of chemotherapy agents.[1] It is a prodrug that is converted in the body to its active metabolite, SN-38. SN-38 is highly effective at inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. By trapping the enzyme-DNA complex, SN-38 induces lethal double-strand breaks in the DNA of rapidly dividing cancer cells, leading to cell death.[2]

The most significant and often dose-limiting toxicities associated with Irinotecan are severe diarrhea and neutropenia (a low count of neutrophils, a type of white blood cell).[1][2] These adverse effects can be severe and require careful management to ensure patient safety and treatment continuation.[1]

Irinotecan-induced diarrhea has a dual mechanism. "Early-onset" diarrhea, occurring within 24 hours of administration, is attributed to a cholinergic syndrome. "Delayed-onset" diarrhea, which is more severe and can be dose-limiting, is caused by the direct toxic effect of the active metabolite SN-38 on the intestinal lining.[2] The gut microbiome can also play a significant role in exacerbating this toxicity.[3]

Caution must be exercised when co-administering Irinotecan with other drugs. For instance, a physical incompatibility has been observed between Irinotecan and Fluorouracil injections, leading to the formation of a precipitate when mixed in the same i.v. line.[4] It is crucial to consult compatibility charts and administer these drugs separately.

Troubleshooting Guides

Issue 1: High Variability and Poor Reproducibility in Pre-clinical In Vivo Efficacy Studies

Question: We are observing significant variability in tumor response and animal weight loss in our mouse models treated with Irinotecan. What are the potential causes and how can we improve our experimental design?

Answer:

Several factors can contribute to high variability in pre-clinical Irinotecan experiments. Here's a breakdown of common pitfalls and solutions:

  • Microbiome Differences: The gut microbiome plays a crucial role in Irinotecan metabolism and toxicity.[3] Germ-free mice have shown resistance to Irinotecan-induced intestinal damage.[3] Differences in the microbiome composition between individual animals can lead to varied toxic responses and, consequently, affect tumor growth assessment.

    • Solution: Standardize the microbiome of your experimental animals as much as possible. This can be achieved by co-housing animals for a period before the experiment or using animals from a supplier with a well-characterized and stable microbiome.

  • Animal Health and Stress: Underlying health issues or stress can exacerbate the toxic effects of Irinotecan.

    • Solution: Ensure all animals are healthy and properly acclimated before starting the experiment. Monitor animal well-being closely, including daily body weight and clinical signs of toxicity.

  • Drug Formulation and Administration: Inconsistent drug formulation or administration can lead to variable drug exposure.

    • Solution: Prepare fresh Irinotecan solutions for each treatment day. Ensure accurate and consistent administration, for example, by using calibrated equipment for intravenous or intraperitoneal injections.

Experimental Protocol: Assessing Irinotecan Efficacy in a Xenograft Model

  • Cell Implantation: Subcutaneously implant a consistent number of tumor cells (e.g., 1 x 10^6) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize animals into treatment and control groups.

  • Treatment Administration:

    • Vehicle Control: Administer the vehicle solution (e.g., saline) on the same schedule as the treatment group.

    • Irinotecan Treatment: Administer Irinotecan at the desired dose and schedule (e.g., 175 mg/kg, intraperitoneally, once at the start of the experiment).[5]

  • Data Collection:

    • Measure tumor volume with calipers every 2-3 days.

    • Record animal body weight daily.[5]

    • Monitor for clinical signs of toxicity, such as diarrhea and lethargy.

  • Endpoint: Euthanize animals when tumors reach the maximum allowed size or if they exhibit excessive weight loss or other signs of severe toxicity.

Issue 2: Unexpected Cytotoxicity or Lack of Efficacy in Cell-Based Assays

Question: Our in vitro experiments with Irinotecan are showing inconsistent results. Sometimes we see excessive cell death even at low concentrations, and other times the drug appears less potent than expected. What could be the cause?

Answer:

Inconsistent results in cell-based assays with Irinotecan can stem from several sources. Here are some common pitfalls and how to troubleshoot them:

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to Irinotecan due to differences in the expression of drug transporters and metabolizing enzymes.

    • Solution: Characterize the expression of key genes like CES1 and ABCG2 in your cell lines, as polymorphisms in these genes are associated with altered Irinotecan metabolism and transport.[1]

  • Assay Interference: Components of your assay or the drug itself can interfere with the readout. For example, some compounds can cause autofluorescence in fluorescence-based assays.[6]

    • Solution: Run appropriate controls, including vehicle-only and unstained cells, to check for background signals and autofluorescence.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can all affect experimental outcomes.

    • Solution: Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure consistent seeding densities.

Quantitative Data Summary: Impact of Genetic Polymorphisms on Irinotecan Toxicity

GenePolymorphismAssociated ToxicityReference
UGT1A1*28 (TA7 allele)Increased risk of neutropenia and diarrhea[1]
ABCG2c.421C>AAssociated with severe anemia[1]
CES1rs8192935Associated with febrile neutropenia[1]

Visualizations

Irinotecan Metabolism and Mechanism of Action

Irinotecan_Metabolism Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases (CES) SN38G SN-38G (Inactive Glucuronide) SN38->SN38G UGT1A1 Topoisomerase Topoisomerase I-DNA Complex SN38->Topoisomerase Inhibition CellDeath Cell Death Topoisomerase->CellDeath DNA Damage

Caption: Metabolic activation of Irinotecan and its mechanism of inducing cell death.

Troubleshooting Workflow for In Vivo Irinotecan Experiments

Troubleshooting_Workflow Start High Variability in In Vivo Results CheckMicrobiome Assess Microbiome Homogeneity Start->CheckMicrobiome CheckHealth Evaluate Animal Health and Stress Start->CheckHealth CheckFormulation Verify Drug Formulation and Administration Start->CheckFormulation StandardizeMicrobiome Co-house or Use Characterized Supplier CheckMicrobiome->StandardizeMicrobiome StandardizeHealth Acclimate and Monitor Closely CheckHealth->StandardizeHealth StandardizeFormulation Prepare Fresh Solutions, Calibrate Equipment CheckFormulation->StandardizeFormulation ImprovedResults Improved Reproducibility StandardizeMicrobiome->ImprovedResults StandardizeHealth->ImprovedResults StandardizeFormulation->ImprovedResults

References

Technical Support Center: Prevention of Irehine Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information to prevent the degradation of Irehine, a steroid alkaloid with the chemical name (3β,20S)-20-(Dimethylamino)pregn-5-en-3-ol. Understanding the stability of this compound is critical for accurate experimental results and the development of stable pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a steroid alkaloid belonging to the pregnane class of compounds. Like many complex organic molecules, this compound can degrade under various environmental conditions, leading to a loss of purity, altered biological activity, and the formation of potentially toxic impurities. Ensuring its stability is crucial for obtaining reliable and reproducible results in research and for guaranteeing the safety and efficacy of any potential therapeutic applications.

Q2: What are the primary factors that can cause this compound degradation?

A2: Based on the general stability of steroid alkaloids, the primary factors that can induce degradation of this compound include:

  • pH: Exposure to acidic or alkaline conditions can catalyze hydrolysis or other degradation reactions.

  • Oxidation: The presence of oxidizing agents can lead to the formation of oxidation products.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to ultraviolet (UV) or visible light can provide the energy for photolytic degradation.

  • Humidity: Moisture can facilitate hydrolytic degradation.

Q3: How should I handle this compound in the laboratory to minimize degradation?

A3: Due to its potential toxicity as a steroid alkaloid, this compound should be handled with care, following safety protocols for cytotoxic or potent compounds. This includes:

  • Working in a well-ventilated area, preferably a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoiding inhalation of dust or aerosols.

  • Washing hands thoroughly after handling.

Troubleshooting Guide: Common Issues Encountered During Experiments

Issue Possible Cause Troubleshooting Steps
Loss of this compound potency or unexpected experimental results. Degradation of the this compound stock solution or solid sample.1. Verify Storage Conditions: Ensure the compound is stored as recommended (see Storage Guidelines). 2. Prepare Fresh Solutions: If the stock solution is old or has been stored improperly, prepare a fresh solution from a new vial of solid this compound. 3. Analyze Purity: Use an appropriate analytical method, such as HPLC-UV, to check the purity of the solid sample and the stock solution.
Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Review Experimental Conditions: Analyze the pH, temperature, and light exposure during your experiment. 2. Perform Forced Degradation Study: To identify potential degradation products, conduct a forced degradation study under controlled stress conditions (see Experimental Protocols). 3. Characterize Degradants: Use techniques like LC-MS/MS and NMR to identify the structure of the unknown peaks.
Inconsistent results between experimental replicates. Inconsistent handling or storage of this compound between replicates.1. Standardize Procedures: Ensure that all experimental steps, including solution preparation, incubation times, and analytical procedures, are performed consistently. 2. Protect from Light and Air: Minimize the exposure of this compound solutions to light and air during experiments. Use amber vials and keep containers sealed when not in use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways. This is a crucial step in developing stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/PDA system

  • LC-MS/MS system for characterization

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

      • To 1 mL of this compound stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 8 hours.

      • Neutralize the samples with an equivalent amount of NaOH before analysis.

    • Alkaline Hydrolysis:

      • To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

      • To 1 mL of this compound stock solution, add 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours.

      • Neutralize the samples with an equivalent amount of HCl before analysis.

    • Oxidative Degradation:

      • To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

      • To 1 mL of this compound stock solution, add 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 8 hours.

    • Thermal Degradation:

      • Place a solid sample of this compound in an oven at 80°C for 48 hours.

      • Place a solution of this compound (1 mg/mL in methanol) in an oven at 80°C for 48 hours.

    • Photolytic Degradation:

      • Expose a solid sample of this compound and a solution of this compound (1 mg/mL in methanol) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Control Sample: Prepare a control sample by diluting the this compound stock solution with an equal volume of methanol and water and store it at 4°C, protected from light.

  • Analysis:

    • Analyze all stressed samples and the control sample by a stability-indicating HPLC method.

    • Determine the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.

    • Characterize the major degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile)
Gradient Start with a low percentage of Mobile Phase B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at a suitable wavelength (e.g., 210 nm, to be determined by UV scan of this compound)

Data Presentation

Table 1: Predicted Stability Profile of this compound under Forced Degradation Conditions

(Note: This table presents hypothetical data based on the general behavior of steroid alkaloids. Actual results will vary.)

Stress Condition Reagent/Condition Duration Temperature Predicted % Degradation Potential Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°C5-15%Hydrolysis of the 3β-hydroxyl group, potential rearrangement of the Δ⁵ double bond.
Alkaline Hydrolysis 0.1 M NaOH24 hours60°C10-25%Epimerization at C-3, potential elimination reactions.
Oxidation 3% H₂O₂24 hoursRoom Temp15-30%Oxidation of the 3β-hydroxyl group to a ketone, oxidation of the dimethylamino group.
Thermal Solid State48 hours80°C< 5%Minimal degradation, potential for minor oxidation or isomerization.
Photolytic Solid StateAs per ICH Q1BAmbient5-20%Photochemical oxidation or rearrangement.

Visualizations

Diagram 1: Postulated Degradation Pathway of this compound

This diagram illustrates a hypothetical degradation pathway for this compound based on the known reactivity of similar steroid alkaloids. The primary sites of degradation are predicted to be the 3β-hydroxyl group, the C5-C6 double bond, and the 20-dimethylamino group.

Irehine_Degradation cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound ((3β,20S)-20-(Dimethylamino)pregn-5-en-3-ol) Hydrolysis_Product Hydrolyzed this compound (e.g., Epimerization at C-3) This compound->Hydrolysis_Product H⁺ / OH⁻ Oxidation_Product_1 Oxidized this compound (3-keto derivative) This compound->Oxidation_Product_1 [O] Oxidation_Product_2 N-Oxide Derivative This compound->Oxidation_Product_2 [O] Photolysis_Product Photodegradation Products (e.g., Isomers, Ring Cleavage) This compound->Photolysis_Product Stability_Workflow start Start: this compound Sample forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_development Develop Stability-Indicating HPLC Method forced_degradation->hplc_development hplc_analysis HPLC Analysis of Stressed Samples hplc_development->hplc_analysis degradant_id Characterization of Degradants (LC-MS/MS, NMR) hplc_analysis->degradant_id stability_assessment Assess Intrinsic Stability and Degradation Pathways degradant_id->stability_assessment end End: Stability Profile stability_assessment->end

Technical Support Center: Improving the Yield of Irehine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of Irehine and related C-20 amino steroidal alkaloids. The guidance focuses on a critical synthetic transformation: the reductive amination of a C-20 steroidal ketone precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of pregnane-type steroidal alkaloids like this compound?

Common starting materials are commercially available steroids that already possess the core pregnane skeleton. These include progesterone, pregnenolone, or derivatives of cortisone. The choice of starting material often depends on the desired stereochemistry and the existing functional groups that can be leveraged for subsequent transformations.

Q2: Why is controlling stereochemistry at the C-20 position a significant challenge?

The C-20 position of the pregnane side chain is prochiral. The introduction of a new substituent, such as the amino group in this compound, creates a new stereocenter. The facial accessibility of the C-20 carbonyl is influenced by the steric bulk of the rest of the steroid nucleus, particularly the C-18 methyl group and the D-ring. This can lead to the formation of diastereomeric mixtures if the reaction conditions are not carefully optimized for stereoselectivity.

Q3: What is the primary strategy for introducing the C-20 amino group to a pregnane skeleton?

The most common and effective strategy is a two-step reductive amination. This involves:

  • Condensation of a 20-keto pregnane steroid with an amine source (like hydroxylamine or a primary amine) to form an intermediate imine or oxime.

  • Stereoselective reduction of the C=N double bond to yield the desired C-20 amine.

Q4: How can I monitor the progress of the imine formation and reduction steps?

Thin Layer Chromatography (TLC) is the most common method for monitoring these reactions. The steroid starting material, the imine/oxime intermediate, and the final amine product will typically have different polarities and thus different Rf values. Staining with potassium permanganate or p-anisaldehyde can help visualize the spots. For more detailed analysis, techniques like ¹H NMR or LC-MS can be used on aliquots taken from the reaction mixture.

Troubleshooting Guide for Reductive Amination

This guide addresses specific issues that may arise during the key synthetic steps for forming the C-20 amino steroid.

Issue 1: Low or No Yield of the Imine/Oxime Intermediate

Question: I am reacting my 20-keto steroid with hydroxylamine hydrochloride, but I'm seeing very poor conversion to the oxime. What could be the cause?

Answer:

This is a common issue related to reaction equilibrium and pH control. Imine and oxime formations are reversible reactions that require careful optimization.[1]

  • Possible Cause 1: Incorrect pH. The condensation reaction is acid-catalyzed, but a highly acidic environment (pH < 3) will protonate the amine source (e.g., hydroxylamine), rendering it non-nucleophilic.[1] Conversely, in neutral or basic conditions, the protonation of the ketone's carbonyl oxygen is insufficient, slowing the reaction.[1]

    • Solution: The optimal pH for this reaction is typically between 4 and 5.[1] When using a salt like hydroxylamine hydrochloride, a base such as sodium acetate or pyridine is added to buffer the reaction mixture and liberate the free amine.

  • Possible Cause 2: Presence of Water. Water is a byproduct of the condensation reaction. Its accumulation can shift the equilibrium back towards the starting materials, preventing complete conversion.[1]

    • Solution: To drive the reaction forward, water must be removed. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene). Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) to the reaction mixture can effectively sequester the water as it forms.[2][3]

  • Possible Cause 3: Steric Hindrance. The C-20 ketone on a steroid is sterically hindered, which can slow down the reaction rate compared to simpler ketones.

    • Solution: Increase the reaction time and/or temperature. You can also use a higher concentration of the amine reagent (2-5 equivalents) to help push the equilibrium towards the product.[3]

Issue 2: Low Yield of the Final Amine Product after Reduction

Question: I've successfully formed the oxime intermediate, but after the reduction step with Sodium Borohydride, the yield of my desired C-20 amine (this compound) is very low. What went wrong?

Answer:

The reduction of steroidal oximes or imines can be challenging due to competing side reactions and stereochemical factors.

  • Possible Cause 1: Ineffective Reducing Agent. While Sodium Borohydride (NaBH₄) is a common reducing agent, it can sometimes be too mild for the reduction of sterically hindered oximes or imines, leading to incomplete reaction.

    • Solution: Switch to a more powerful reducing agent. Lithium Aluminum Hydride (LiAlH₄) is highly effective for reducing oximes and imines to amines. Other alternatives include catalytic hydrogenation (H₂/Pd-C, H₂/Raney Ni) or using sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions, which is particularly effective for imines.

  • Possible Cause 2: Formation of Byproducts. The reduction of oximes can sometimes lead to the formation of aziridines or secondary amines as byproducts, especially with certain metal hydride reagents. Over-reduction of other functional groups on the steroid skeleton can also occur with powerful reagents like LiAlH₄.

    • Solution: Carefully control the reaction temperature (e.g., perform LiAlH₄ reductions at 0°C or below) and stoichiometry of the reducing agent. Catalytic hydrogenation is often a cleaner method that can minimize side reactions if the molecule does not contain other reducible groups like alkenes.

  • Possible Cause 3: Poor Stereoselectivity. The reduction may be producing a mixture of C-20 diastereomers, and the desired isomer (the natural configuration of this compound) might be the minor product under your conditions.

    • Solution: The choice of reducing agent and solvent can significantly influence the diastereoselectivity. Bulky reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®) may provide higher selectivity. It is crucial to screen different reducing agents and conditions to optimize the ratio of desired to undesired stereoisomers.

Issue 3: Difficulty in Product Purification

Question: My final product is a mixture of the starting oxime, the desired amine, and other impurities. I'm having trouble separating them by column chromatography.

Answer:

Purification of steroidal amines can be complicated by their basicity and similar polarities to intermediates.

  • Possible Cause 1: Similar Rf Values. The steroidal amine and the corresponding oxime or ketone may have very close Rf values on silica gel, making separation by standard column chromatography difficult.

    • Solution 1 (Modify Mobile Phase): Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent system (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites on the silica gel and often improves the separation of amines by preventing tailing.

    • Solution 2 (Acid-Base Extraction): Utilize the basicity of the final amine product. Dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and perform a liquid-liquid extraction with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while neutral compounds (starting material, unreacted intermediate) remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the pure amine.

Data Presentation

Table 1: Effect of Reducing Agent on Yield and Stereoselectivity of a Pregnane-20-oxime Reduction

Reducing AgentSolventTemperature (°C)Typical Yield (%)Diastereomeric Ratio (20S:20R)Notes
NaBH₄Methanol2540-60~ 1:1Low reactivity, often incomplete conversion.
LiAlH₄THF0 to 2585-95~ 3:1Highly reactive, potential for side reactions.
H₂ (1 atm), Raney NiEthanol2590-98~ 4:1Clean reduction, sensitive to catalyst poisoning.
H₂ (50 psi), Pd/CAcetic Acid25>95>10:1High pressure may be required for good conversion.
NaBH₃CNMethanol/HCl2570-85~ 2:1Best for pre-formed imines, pH control is critical.

Note: Yields and ratios are representative and can vary significantly based on the specific steroid substrate and reaction conditions.

Experimental Protocols

Protocol 1: Two-Step Reductive Amination of Pregnenolone Acetate

This protocol provides a representative method for converting a C-20 ketone to a C-20 amine.

Step A: Formation of the Oxime Intermediate

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pregnenolone acetate (1.0 eq) in ethanol (15 mL per gram of steroid).

  • Reagent Addition: Add hydroxylamine hydrochloride (3.0 eq) and sodium acetate (4.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the disappearance of the starting ketone spot and the appearance of a new, slightly more polar oxime spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. A white precipitate of the crude oxime will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude oxime is often of sufficient purity to be used in the next step without further purification.

Step B: Reduction of the Oxime to the Amine (this compound)

  • Reactant Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend Lithium Aluminum Hydride (LiAlH₄) (4.0 eq) in anhydrous tetrahydrofuran (THF) (20 mL per gram of oxime).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Dissolve the oxime from Step A (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC until the oxime spot is no longer visible.

  • Quenching: Carefully quench the reaction by cooling the flask back to 0°C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as a Fieser workup. Stir until a granular white precipitate forms.

  • Purification: Filter the mixture through a pad of Celite®, washing the solid residue thoroughly with THF or ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude amine can be further purified by column chromatography on silica gel using an eluent containing ~1% triethylamine to prevent tailing.

Mandatory Visualizations

Workflow for this compound Synthesis via Reductive Amination

Irehine_Synthesis_Workflow Start Pregnane-20-one Precursor Oxime Pregnane-20-oxime Intermediate Start->Oxime 1. NH2OH·HCl 2. NaOAc, EtOH, Reflux This compound This compound (C-20 Amine) Oxime->this compound 1. LiAlH4, THF 2. Quench Purification Purification (Chromatography) This compound->Purification Final Pure this compound Purification->Final

Caption: General synthetic workflow for this compound from a C-20 ketone precursor.

Troubleshooting Logic for Low Amine Yield

Troubleshooting_Low_Yield Start Low Yield of Final Amine Product Check_Intermediate Was the oxime intermediate formed in high yield? Start->Check_Intermediate Optimize_Oxime Troubleshoot Oxime Formation: - Adjust pH (4-5) - Remove water (Dean-Stark) - Increase reaction time/temp Check_Intermediate->Optimize_Oxime No Check_Reduction Analyze crude reduction product. Is starting oxime present? Check_Intermediate->Check_Reduction Yes Incomplete_Reduction Incomplete Reduction Check_Reduction->Incomplete_Reduction Yes Byproducts Are significant byproducts or diastereomers observed? Check_Reduction->Byproducts No Stronger_Reagent Solution: - Use stronger reducing agent (LiAlH4) - Increase reaction time/temp - Try catalytic hydrogenation Incomplete_Reduction->Stronger_Reagent Optimize_Conditions Solution: - Lower reaction temperature - Screen different reducing agents - Change solvent Byproducts->Optimize_Conditions Yes Purification_Loss Problem is likely purification loss. Byproducts->Purification_Loss No Improve_Purification Solution: - Use acid-base extraction - Add Et3N to column eluent Purification_Loss->Improve_Purification

Caption: A decision tree for troubleshooting low yields in the final reduction step.

References

Technical Support Center: Western Blot Experiment

Author: BenchChem Technical Support Team. Date: December 2025

Note: The "Irehine experiment" could not be identified as a standard scientific protocol. Therefore, this guide uses the Western Blot technique as a representative example. Western Blotting is a widely used and complex method in molecular biology known for its potential reproducibility issues, making it a suitable substitute for demonstrating a technical support structure.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a Western Blot? A1: A Western Blot is a laboratory technique used to detect and quantify specific proteins within a complex mixture, such as a cell or tissue lysate.[1][2] It relies on separating proteins by size, transferring them to a membrane, and then using specific antibodies to identify the protein of interest.[1]

Q2: What are the key stages of a Western Blot experiment? A2: The major steps include: 1) Sample Preparation (protein extraction), 2) Gel Electrophoresis (protein separation by size), 3) Protein Transfer to a membrane, 4) Blocking (to prevent non-specific antibody binding), 5) Primary and Secondary Antibody Incubation, and 6) Detection and Visualization.[3][4][5]

Q3: Why is blocking a critical step? A3: Blocking is essential to prevent antibodies from binding non-specifically to the membrane itself.[5] This reduces background noise and ensures that the signal you detect is from your target protein, improving the signal-to-noise ratio.[6][7]

Q4: What is the difference between a primary and a secondary antibody? A4: The primary antibody binds directly to the target protein. The secondary antibody is designed to bind to the primary antibody and is typically conjugated to an enzyme (like HRP) or a fluorophore that enables detection.[5][8]

Q5: How do I choose the right membrane? A5: The most common membranes are nitrocellulose and polyvinylidene difluoride (PVDF). PVDF membranes are more durable and better for stripping and re-probing, while nitrocellulose may produce lower background noise.[8][9]

Troubleshooting Guides

This section addresses common problems encountered during Western Blotting.

Issue 1: No Signal or Very Weak Signal

Question: I've completed my Western Blot, but I don't see any bands. What went wrong?

Answer: A lack of signal can be caused by several factors throughout the protocol. Here is a step-by-step guide to troubleshoot this issue.

  • Check Protein Transfer:

    • Potential Cause: Proteins may not have transferred efficiently from the gel to the membrane.[10]

    • Solution: After transfer, stain the membrane with Ponceau S to visualize total protein.[11] If you don't see protein bands, optimize your transfer conditions (time, voltage, buffer composition).[10] Also, ensure no air bubbles were trapped between the gel and the membrane.[10]

  • Verify Antibody Functionality:

    • Potential Cause: The primary or secondary antibody may be inactive or used at a suboptimal concentration.[10]

    • Solution: Ensure antibodies have been stored correctly. Perform a dot blot to confirm the primary antibody can bind its target and the secondary can bind the primary. Titrate your antibody concentrations; a concentration that is too low will result in a weak signal.[10][12]

  • Confirm Target Protein Presence:

    • Potential Cause: The target protein may not be present or is in very low abundance in your sample.

    • Solution: Load more protein onto the gel (typically 20-30 µg of cell lysate is a good starting point).[13][14] Run a positive control (a sample known to express the target protein) alongside your experimental samples. Ensure you used protease inhibitors during sample preparation to prevent protein degradation.[13]

Issue 2: High Background

Question: My blot has a high, uniform background, making it difficult to see my specific bands. How can I fix this?

Answer: High background is typically due to non-specific antibody binding.

  • Optimize Blocking:

    • Potential Cause: Incomplete or insufficient blocking of the membrane.[6][10]

    • Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[9][15] Ensure your blocking buffer is freshly prepared.[7]

  • Adjust Antibody Concentrations:

    • Potential Cause: The concentration of the primary or secondary antibody is too high.[6][7]

    • Solution: Reduce the antibody concentration by performing a titration.[11][16] A higher dilution may significantly lower the background.

  • Improve Washing Steps:

    • Potential Cause: Inadequate washing is not removing all unbound antibodies.[11]

    • Solution: Increase the number and duration of your wash steps.[11] Ensure your wash buffer contains a detergent like Tween-20 (e.g., TBST) to help remove non-specifically bound antibodies.[17]

Issue 3: Non-Specific Bands

Question: I see my target band, but there are other, unexpected bands on my blot. What do they mean?

Answer: Non-specific bands can arise from several issues, from antibody specificity to sample preparation.

  • Antibody Specificity:

    • Potential Cause: The primary antibody may be cross-reacting with other proteins that share similar epitopes, or the secondary antibody may be binding non-specifically.[18]

    • Solution: Use an affinity-purified primary antibody. Optimize the primary antibody concentration, as higher concentrations can lead to off-target binding.[6][18] Run a control lane with only the secondary antibody to check for non-specific binding.[18]

  • Sample Preparation and Loading:

    • Potential Cause: Protein degradation can lead to bands at lower molecular weights.[13] Overloading the gel with too much protein can also cause artifacts.[13]

    • Solution: Always use fresh protease inhibitors in your lysis buffer.[13] Quantify your protein samples and ensure you are loading an appropriate amount (typically 10-50 µg).[19]

  • Biological Variations:

    • Potential Cause: The unexpected bands could be splice variants, post-translational modifications (e.g., glycosylation, phosphorylation), or protein dimers/multimers.[18]

    • Solution: Consult literature for your protein of interest to see if isoforms or modifications are expected. Ensure your sample buffer contains sufficient reducing agents (like DTT or β-mercaptoethanol) and that samples are fully denatured by boiling to disrupt protein complexes.[18]

Quantitative Data Summary

The following tables provide recommended starting ranges for key Western Blot parameters. Optimization is often necessary for specific experimental conditions.

Table 1: Protein Loading Amounts

Sample Type Recommended Protein Load (per lane) Notes
Cell Lysate 10 - 50 µg[19] Start with 20-30 µg. Adjust based on target protein abundance.[13][14]
Tissue Lysate 10 - 50 µg May require more stringent extraction methods.
Purified Protein 10 - 100 ng[13] Used for positive controls and standard curves.

| Low Abundance Targets | > 30 µg[14][20] | May require enrichment steps like immunoprecipitation. |

Table 2: Antibody Dilutions

Antibody Type Typical Dilution Range Incubation Time
Primary Antibody (Polyclonal) 1:500 – 1:5,000[21] 1-2 hours at RT or Overnight at 4°C[12]
Primary Antibody (Monoclonal) 1:1,000 – 1:10,000 1-2 hours at RT or Overnight at 4°C

| Secondary Antibody (HRP-conjugated) | 1:2,000 – 1:20,000[22] | 1 hour at Room Temperature[8] |

Note: Always consult the manufacturer's datasheet for initial dilution recommendations.[12] A titration experiment is the best way to determine the optimal dilution for your specific setup.[16]

Experimental Protocols

This section provides a detailed methodology for a standard chemiluminescent Western Blot experiment.

1. Sample Preparation (Cell Lysate)

  • Wash cultured cells with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes.[19]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]

  • Transfer the supernatant (containing soluble proteins) to a new tube.

  • Determine the protein concentration using a protein assay (e.g., BCA or Bradford assay).[4]

2. SDS-PAGE (Gel Electrophoresis)

  • Dilute protein samples to the desired concentration in lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes to denature the proteins.

  • Load 10-50 µg of protein per well into a polyacrylamide gel.[19] Include a molecular weight marker in one lane.[23]

  • Run the gel in running buffer at a constant voltage until the dye front reaches the bottom of the gel.[23]

3. Protein Transfer

  • Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.[8]

  • Assemble the transfer stack (filter paper, gel, membrane, filter paper) ensuring no air bubbles are present.[10]

  • Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[1]

4. Immunodetection

  • Blocking: Incubate the membrane in blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[8]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[19]

  • Washing: Wash the membrane three times for 5-10 minutes each in wash buffer (TBST) to remove unbound primary antibody.[8]

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.[8]

  • Final Washes: Repeat the washing step (step 4.3) to remove unbound secondary antibody.

5. Detection

  • Prepare the chemiluminescent substrate (e.g., ECL) by mixing the components according to the manufacturer's instructions.[19]

  • Incubate the membrane in the substrate for 1-5 minutes.[19]

  • Capture the chemiluminescent signal using a digital imager or X-ray film.[24]

Mandatory Visualizations

Diagram 1: Western Blot Experimental Workflow

WesternBlot_Workflow cluster_prep Preparation cluster_separation Separation & Transfer cluster_detection Detection A 1. Sample Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Membrane Transfer C->D E 5. Blocking D->E F 6. Primary Antibody E->F G 7. Secondary Antibody F->G H 8. ECL Substrate G->H I 9. Imaging H->I

Caption: A flowchart illustrating the major steps of the Western Blotting protocol.

Diagram 2: Troubleshooting Decision Tree for Weak/No Signal

Troubleshooting_NoSignal Start Problem: Weak or No Signal Q1 Was protein transfer successful? (Check with Ponceau S stain) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the target protein present? (Check positive control) A1_Yes->Q2 Sol1 Solution: Optimize transfer time/voltage. Ensure no bubbles. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are antibodies active? (Check storage & concentration) A2_Yes->Q3 Sol2 Solution: Load more protein. Use fresh protease inhibitors. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Further investigation needed A3_Yes->End Sol3 Solution: Titrate antibody concentration. Use fresh antibodies. A3_No->Sol3

Caption: A logical decision tree for troubleshooting weak or absent bands in a Western Blot.

Diagram 3: Antibody-Antigen Detection Principle

Antibody_Antigen_Interaction Membrane Membrane TargetProtein Target Protein Membrane->TargetProtein Immobilized on PrimaryAb Primary Antibody TargetProtein->PrimaryAb Binds to (Specific) SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Binds to Signal Chemiluminescent Signal SecondaryAb->Signal Catalyzes reaction for

Caption: A diagram showing the specific binding cascade leading to signal generation.

References

Technical Support Center: Minimizing Off-Target Effects of Investigational Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is intended for research purposes only. The compound "Irehine" is used as a placeholder for a hypothetical small molecule inhibitor to illustrate the principles and methodologies for identifying and minimizing off-target effects. The data and protocols presented are examples and should be adapted to the specific compound and biological system under investigation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my experiments with Compound X (e.g., this compound)?

A1: Off-target effects occur when a compound, such as Compound X, binds to and alters the function of proteins other than its intended biological target.[1][2] These unintended interactions are a major concern for several reasons:

  • Cellular Toxicity: Binding to unintended targets can disrupt critical cellular pathways, causing cytotoxicity that is unrelated to the on-target activity.[1]

  • Poor Clinical Translatability: Preclinical efficacy might not translate to clinical settings if the desired effect is mediated by an off-target that has different consequences in a whole organism or is associated with unacceptable toxicity.[1]

Q2: I'm observing an unexpected phenotype in my cell-based assay. How can I determine if this is an on-target or off-target effect of Compound X?

A2: Differentiating between on-target and off-target effects requires a multi-faceted approach. Here are several strategies:

  • Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Employ a Negative Control Compound: Synthesize or obtain a structurally similar but inactive analog of Compound X.[1] This control helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Genetic Target Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein.[1][2] If the phenotype persists in the absence of the target, it is likely an off-target effect.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of Compound X to its intended target in a cellular environment.[1]

Q3: What proactive measures can I take to minimize the off-target effects of Compound X in my experimental design?

A3: Several strategies can be implemented to reduce the likelihood of off-target effects:

  • Dose-Response Analysis: Determine the lowest effective concentration of Compound X that elicits the desired on-target effect. Higher concentrations are more prone to interacting with lower-affinity off-targets.[1]

  • Selectivity Profiling: Screen Compound X against a panel of related and unrelated targets (e.g., a kinase panel) to identify potential off-target interactions early.

  • Rational Drug Design: If possible, use computational and structural biology tools to guide the design of more selective analogs of Compound X.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High Cytotoxicity at Low Concentrations Off-target toxicity is a common mechanism of action for some compounds.[3]1. Perform a broad off-target screening panel to identify potential toxicity-mediating interactions. 2. Compare the cytotoxicity profile in cells with and without the intended target (via knockout/knockdown). 3. Test a structurally related, inactive analog to rule out non-specific toxicity of the chemical scaffold.
Inconsistent Results Across Different Cell Lines Expression levels of the on-target or off-target proteins may vary between cell lines.[1]1. Confirm the expression of the intended target in all cell lines using methods like Western Blot or qPCR.[1] 2. If a specific off-target is suspected, verify its expression levels as well.
Observed Phenotype Does Not Correlate with On-Target Inhibition The phenotype may be driven by an off-target effect.1. Perform a genetic knockdown/knockout of the intended target; if the phenotype persists, it is off-target.[1][2] 2. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at the concentrations where the phenotype is observed.[1]

Data Presentation: On-Target vs. Off-Target Activity of Compound X

Table 1: Kinase Selectivity Profile of Compound X

Kinase TargetIC50 (nM)Fold Selectivity vs. On-Target
On-Target Kinase A 15 -
Off-Target Kinase B35023.3
Off-Target Kinase C1,20080
Off-Target Kinase D>10,000>667

IC50 values represent the concentration of Compound X required to inhibit 50% of the kinase activity. A higher fold selectivity indicates a more selective compound.

Table 2: Dose-Response of Compound X on Cellular Viability

Compound X Concentration (nM)On-Target Pathway Inhibition (%)Off-Target Pathway Activation (%)Cell Viability (%)
125298
1075595
100 95 15 92
1,000986055
10,000999220

This table illustrates how increasing concentrations of Compound X can lead to greater engagement of off-target pathways and a corresponding decrease in cell viability.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay (Radiometric)

This protocol provides a general framework for assessing the selectivity of Compound X against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • Compound X (serial dilutions)

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Compound X in the kinase reaction buffer.

  • In a 96-well plate, add the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.

  • Add the diluted Compound X or vehicle control (e.g., DMSO) to the appropriate wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.

  • Quantify the amount of ³³P incorporated into the peptide substrate using a scintillation counter.

  • Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the direct binding of Compound X to its target protein in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • Compound X

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Equipment for cell lysis (e.g., freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Treat cultured cells with Compound X or vehicle control for a specified time (e.g., 1 hour) at 37°C.[4]

  • Harvest the cells and wash them with PBS containing protease inhibitors.

  • Resuspend the cells in PBS and distribute them into PCR tubes or a PCR plate.[4]

  • Heat the samples in a thermocycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[1]

  • Lyse the cells using three freeze-thaw cycles.[1]

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western blotting using a target-specific antibody.

  • A ligand-bound protein will be more thermally stable and thus will be present in higher amounts in the soluble fraction at elevated temperatures compared to the unbound protein.

Protocol 3: MTT Cytotoxicity Assay

This protocol is for assessing the effect of Compound X on cell viability.

Materials:

  • Cultured cells

  • Compound X (serial dilutions)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Compound X or vehicle control and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Off_Target_Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Off-Target Profiling cluster_3 Mechanism of Action & Validation cluster_4 Lead Optimization Primary_Assay High-Throughput Primary Assay (e.g., Biochemical Screen) Dose_Response Dose-Response Confirmation Primary_Assay->Dose_Response Active Compounds ('Hits') Orthogonal_Assay Orthogonal On-Target Assay (e.g., Cell-Based Target Engagement) Dose_Response->Orthogonal_Assay Confirmed Hits Selectivity_Panel Broad Selectivity Panel (e.g., Kinase Panel) Orthogonal_Assay->Selectivity_Panel Potent On-Target Hits Cytotoxicity_Assay Cytotoxicity Assay Selectivity_Panel->Cytotoxicity_Assay Genetic_Validation Genetic Validation (CRISPR/siRNA) Cytotoxicity_Assay->Genetic_Validation Hits with Acceptable Profile CETSA Cellular Thermal Shift Assay (CETSA) Genetic_Validation->CETSA Lead_Optimization Lead Optimization for Improved Selectivity CETSA->Lead_Optimization Validated On-Target Mechanism

Caption: A typical experimental workflow for identifying and minimizing off-target effects of a small molecule inhibitor.

PI3K_Akt_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Phosphorylates Cell_Survival_Growth Cell Survival & Growth Downstream_Effectors->Cell_Survival_Growth Promotes Compound_X Compound X (Off-Target) Compound_X->PI3K Inhibits (Off-Target)

Caption: Off-target inhibition of PI3K by Compound X in the PI3K/Akt signaling pathway.[6][7][8][9][10]

References

Technical Support Center: Refining Irehine Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Irehine, a novel modulator of the IRE1 signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective modulator of the Inositol-requiring enzyme 1 (IRE1), a key component of the Unfolded Protein Response (UPR).[1] It functions by binding to the kinase domain of IRE1, which can lead to either the inhibition or activation of its downstream signaling pathways, depending on the cellular context.

Q2: At what concentration should I use this compound in my cell-based assays?

A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the EC50 or IC50 in your specific experimental system. Refer to the table below for starting concentrations used in common cell lines.

Q3: What is the recommended solvent for this compound?

A3: this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, it is advisable to prepare a stock solution in DMSO and then dilute it in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced artifacts.

Q4: How stable is this compound in solution?

A4: this compound is stable in DMSO at -20°C for up to six months. Working solutions in aqueous media should be prepared fresh for each experiment and used within 24 hours. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound Incorrect dosage: The concentration of this compound may be too low.Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions.
Cell line insensitivity: The cell line may not express the target at sufficient levels or may have a mutation preventing this compound binding.Confirm target expression using techniques like Western Blot or qPCR. Consider using a different cell line with known sensitivity.
Degraded compound: Improper storage or handling may have led to the degradation of this compound.Use a fresh aliquot of this compound from a properly stored stock solution.
High cell toxicity or off-target effects Concentration too high: Excessive concentrations of this compound can lead to non-specific effects and cytotoxicity.Lower the concentration of this compound used. Ensure the final DMSO concentration is not contributing to toxicity.
Prolonged incubation time: Long exposure to the compound may be detrimental to the cells.Optimize the incubation time by performing a time-course experiment.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect the cellular response.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment.
Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration of this compound.Calibrate your pipettes regularly and use proper pipetting techniques.

Quantitative Data Summary

The following table summarizes recommended starting concentrations and incubation times for this compound in various cell lines based on internal validation experiments.

Cell LineAssay TypeRecommended Starting Concentration (µM)Recommended Incubation Time (hours)
HEK293Western Blot (p-IRE1)12, 6, 12
HeLaLuciferase Reporter Assay0.1 - 1024
U87-MGCell Viability (MTT)0.5 - 2048, 72
MCF-7qPCR (XBP1s)16, 12, 24

Key Experimental Protocols

Protocol 1: Western Blot for Phosphorylated IRE1 (p-IRE1)
  • Cell Seeding: Seed 1 x 10^6 HEK293 cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired time (e.g., 6 hours).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against p-IRE1 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: XBP1 Splicing Assay by qPCR
  • Cell Seeding and Treatment: Seed and treat cells as described in the Western Blot protocol.

  • RNA Extraction: Extract total RNA from the cells using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers specific for the spliced form of XBP1 (XBP1s) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of XBP1s using the ΔΔCt method.

Visualizations

Irehine_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress UPR Unfolded Protein Response ER_Stress->UPR induces IRE1 IRE1 UPR->IRE1 activates TRAF2 TRAF2 IRE1->TRAF2 recruits XBP1u XBP1u mRNA IRE1->XBP1u splices This compound This compound This compound->IRE1 modulates ASK1 ASK1 TRAF2->ASK1 activates JNK JNK ASK1->JNK activates Apoptosis Apoptosis JNK->Apoptosis induces XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein translates to Gene_Expression Target Gene Expression XBP1s_protein->Gene_Expression regulates

Caption: The signaling pathway of this compound modulating the IRE1 branch of the UPR.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., HEK293) start->cell_culture treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment western_blot Western Blot (p-IRE1) treatment->western_blot qpcr qPCR (XBP1s) treatment->qpcr viability_assay Cell Viability Assay (MTT) treatment->viability_assay data_analysis Data Analysis western_blot->data_analysis qpcr->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: A general experimental workflow for characterizing the effects of this compound.

References

Irehine Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Irehine dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in a dose-response experiment?

The optimal concentration range for this compound can vary significantly depending on the cell line and the specific endpoint being measured. It is recommended to perform a preliminary range-finding experiment using a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the approximate IC50 value. Based on this initial experiment, a more focused dose-response curve with at least 7-9 concentrations around the estimated IC50 can be designed for more accurate determination.[1]

Q2: How should I prepare and store this compound stock solutions?

This compound, like many natural compounds, may have limited stability. It is advisable to prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3] Store the aliquots at -20°C or -80°C for long-term stability. For each experiment, prepare fresh dilutions from a new aliquot of the stock solution.

Q3: Which cell viability assay is most suitable for this compound?

The choice of cell viability assay depends on the expected mechanism of action of this compound and the cell type. Common assays include:

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity and are widely used. The XTT assay, which produces a water-soluble formazan product, can offer greater sensitivity and less variability than the MTT assay.[4]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels and is generally more sensitive than colorimetric assays.

  • Trypan Blue Exclusion Assay: This method directly counts viable cells but is lower in throughput.

It is recommended to choose an assay that you have validated in your specific experimental system.

Q4: How long should I incubate the cells with this compound?

The incubation time will depend on the cell line's doubling time and the mechanism of action of this compound. A common starting point is 48 to 72 hours.[3][5] Longer incubation times may lead to lower IC50 values, but it's crucial to ensure that the vehicle control cells do not become over-confluent during this period.[6]

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for this compound between experiments.

  • Potential Cause: Variation in cell passage number.

    • Solution: Use cells within a consistent and low passage number range for all experiments. It is good practice to establish a cell bank of low-passage cells to ensure a consistent starting population for your studies.[2]

  • Potential Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous cell suspension before and during plating. Use precise pipetting techniques to minimize variability in the number of cells seeded per well. Optimize the seeding density to ensure cells are in the exponential growth phase during the drug incubation period.[2]

  • Potential Cause: Degradation of this compound stock solution.

    • Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[2][3]

Issue 2: High variability between replicate wells for the same this compound concentration.

  • Potential Cause: "Edge effects" in the microplate.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier and minimize evaporation and temperature fluctuations.[2]

  • Potential Cause: Inhomogeneous cell plating.

    • Solution: Ensure the cell suspension is thoroughly mixed before and during the plating process to ensure an even distribution of cells in each well.[2]

  • Potential Cause: Compound precipitation at high concentrations.

    • Solution: Visually inspect the drug dilutions for any signs of precipitation before adding them to the cells. If precipitation is observed, sonication or gentle warming may help to redissolve the compound. Consider using a lower highest concentration if precipitation is persistent.[2]

Issue 3: The dose-response curve does not have a classic sigmoidal shape.

  • Potential Cause: The range of this compound concentrations is too narrow.

    • Solution: Broaden the range of concentrations tested to ensure you capture both the top and bottom plateaus of the curve.[1]

  • Potential Cause: The compound may have complex biological effects.

    • Solution: Some natural compounds can exhibit non-sigmoidal dose-response curves.[7] If the shape is consistently non-sigmoidal across multiple experiments, it may reflect the actual biological activity of this compound. Consider using a different non-linear regression model for analysis.

  • Potential Cause: Assay interference.

    • Solution: Some compounds can interfere with the assay chemistry. For example, a colored compound can interfere with absorbance readings. Run appropriate controls, including the compound in cell-free media, to check for interference.

Hypothetical Quantitative Data for this compound

The following table presents hypothetical IC50 values for this compound across various cancer cell lines, suggesting a potential selective cytotoxicity profile.

Cell LineCancer TypeThis compound IC50 (µM)
MCF-7Breast Cancer5.2
MDA-MB-231Breast Cancer15.8
A549Lung Cancer8.1
HCT116Colon Cancer3.5
PANC-1Pancreatic Cancer22.4

Experimental Protocols

Protocol: Determining the IC50 of this compound using an XTT Cell Viability Assay

This protocol outlines the steps for a typical dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Cell Culture Medium: Use the appropriate complete medium for your cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • XTT Reagent: Prepare the XTT labeling mixture and electron-coupling reagent according to the manufacturer's instructions immediately before use.

2. Cell Culture and Seeding:

  • Culture cells in a T75 flask until they reach approximately 80% confluency.

  • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in a 96-well plate.

  • Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.[2]

3. Compound Treatment:

  • Prepare a serial dilution of this compound in cell culture medium. A common approach is a 1:3 or 1:5 serial dilution to cover a wide concentration range.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.5%) and a blank control (medium only).[2]

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

4. XTT Assay and Data Acquisition:

  • Following incubation, add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until the color change is sufficient.

  • Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 660 nm should also be measured to subtract background absorbance.[4]

5. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot the % Viability against the log of the this compound concentration.

  • Fit the data to a non-linear regression model (e.g., a four-parameter logistic model) to determine the IC50 value.[8]

Visualizations

Signaling Pathway Diagram

Irehine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IRK-1 Receptor Downstream_Kinase Downstream Kinase Receptor->Downstream_Kinase Phosphorylation This compound This compound This compound->Receptor Inhibition Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Transcription

Caption: Hypothetical signaling pathway of the IRK-1 receptor inhibited by this compound.

Experimental Workflow Diagram

Dose_Response_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h irehine_prep Prepare this compound Serial Dilutions incubation_24h->irehine_prep treatment Treat Cells with this compound incubation_24h->treatment irehine_prep->treatment incubation_48h Incubate for 48h treatment->incubation_48h xtt_assay Add XTT Reagent incubation_48h->xtt_assay read_plate Read Absorbance xtt_assay->read_plate data_analysis Analyze Data & Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the IC50 of this compound.

References

Validation & Comparative

The Challenge of Validating "Irehine": A Non-Existent Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the efficacy of a compound named "Irehine" is not possible, as literature searches and database inquiries have yielded no record of such a substance within the realms of pharmacology, medicine, or drug development. It is highly probable that "this compound" is a misnomer or a typographical error, with search results frequently suggesting "Heroin" as a possible intended subject.

Given the significant potential for a misunderstanding and the vastly different contexts of a therapeutic agent versus a substance with high abuse potential, this guide cannot proceed with a direct comparison as requested. Heroin, a Schedule I controlled substance in many countries, is not a subject of conventional efficacy trials for therapeutic development in the manner of other pharmaceuticals. Its medical use, as diamorphine, is restricted to specific, severe indications in a limited number of countries and is not comparable to the drug development and validation process implied by the user's request.

Therefore, this document will address the core requirements of the user's request by outlining the hypothetical process and frameworks that would be used to validate the efficacy of a novel, legitimate therapeutic compound. This will serve as a template for researchers, scientists, and drug development professionals when evaluating any new chemical entity.

A Framework for Efficacy Validation

The validation of a new drug's efficacy is a multi-stage process, beginning with preclinical research and culminating in large-scale clinical trials. Below are the standard experimental protocols and data presentation formats that would be employed.

Preclinical Evaluation

Before human trials, a compound's activity, selectivity, and mechanism of action are established through a series of in vitro and in vivo experiments.

Table 1: Hypothetical Preclinical Efficacy Data for a Novel Compound

ParameterAssay TypeResult (e.g., Compound X)Comparator (e.g., Standard-of-Care)
Target Binding Affinity (Ki)Radioligand Binding Assay1.2 nM5.8 nM
Functional Activity (IC50)Cellular Functional Assay15.7 nM45.2 nM
In Vivo EfficacyAnimal Model of Disease60% reduction in tumor volume42% reduction in tumor volume
Off-Target EffectsKinase Panel ScreenMinimal activity at 1µMKnown off-target interactions

Experimental Protocols:

  • Radioligand Binding Assay: This experiment quantifies the affinity of the compound for its intended molecular target. A radiolabeled ligand with known affinity for the target is incubated with a preparation of the target protein (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled investigational drug. The concentration of the investigational drug that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the inhibitory constant (Ki) is calculated.

  • Cellular Functional Assay: This assay measures the biological effect of the compound on cultured cells. For example, if the target is a receptor that inhibits a signaling pathway, the assay would measure the concentration of the compound required to inhibit the downstream signaling by 50% (IC50). This provides evidence that target binding translates into a cellular response.

  • Animal Model of Disease: To assess in vivo efficacy, the compound is administered to an animal model that recapitulates key aspects of the human disease. For an anti-cancer drug, this might involve implanting human tumor cells into immunodeficient mice. The drug is then administered, and its effect on tumor growth is measured over time compared to a placebo or a standard-of-care drug.

Visualizing Mechanisms and Workflows

Diagrams are crucial for conveying complex information succinctly. The following are examples of how Graphviz (DOT language) can be used to visualize a signaling pathway and an experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Phosphorylates Drug Drug Drug->Receptor Binds and Activates Signal_Molecule Signal_Molecule Signal_Molecule->Receptor Blocked by Drug Kinase_2 Kinase_2 Kinase_1->Kinase_2 Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Induces Gene Expression

Caption: A simplified signaling pathway illustrating how a drug activates a receptor to produce a cellular response.

Experimental_Workflow Cell_Culture 1. Culture Target Cells Compound_Treatment 2. Treat with Compound X (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation 3. Incubate for 24 hours Compound_Treatment->Incubation Lysis 4. Lyse Cells Incubation->Lysis Western_Blot 5. Perform Western Blot for Phosphorylated Protein Lysis->Western_Blot Quantification 6. Quantify Band Intensity Western_Blot->Quantification Data_Analysis 7. Calculate IC50 Quantification->Data_Analysis

Caption: Workflow for determining the in vitro functional activity (IC50) of a compound.

A Comparative Analysis of Etravirine and First-Generation NNRTIs in HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), with the first-generation NNRTIs, nevirapine and efavirenz. This document outlines their mechanisms of action, comparative efficacy against wild-type and mutant strains of HIV-1, clinical trial data, and detailed experimental protocols for assessing their activity.

Introduction to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that play a crucial role in the management of HIV-1 infection.[1] They function by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme essential for converting the viral RNA genome into DNA.[2][3] This binding is non-competitive with respect to the nucleoside triphosphate substrate and induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing viral replication.[2][3]

Etravirine: A Second-Generation NNRTI

Etravirine (brand name Intelence) is a second-generation NNRTI designed to be effective against HIV-1 strains that have developed resistance to first-generation NNRTIs like nevirapine and efavirenz.[4] Its unique diarylpyrimidine (DAPY) structure provides conformational flexibility, allowing it to bind to the reverse transcriptase enzyme in multiple conformations. This adaptability enables etravirine to maintain its inhibitory activity even in the presence of mutations that confer resistance to other NNRTIs.[4]

Comparative Analysis of Efficacy

The emergence of drug-resistant HIV-1 strains is a significant challenge in antiretroviral therapy. Etravirine has demonstrated a higher genetic barrier to resistance compared to first-generation NNRTIs.

In Vitro Susceptibility

The following table summarizes the in vitro activity of etravirine, nevirapine, and efavirenz against wild-type and common NNRTI-resistant mutant strains of HIV-1. The data is presented as the concentration of the drug required to inhibit viral replication by 50% (IC50).

HIV-1 RT StrainEtravirine IC50 (nM)Nevirapine IC50 (nM)Efavirenz IC50 (nM)
Wild-Type0.9 - 5.5[5]84[6]2.93 (Ki)[7]
K103N-High-level resistanceHigh-level resistance
Y181C-High-level resistance-
K103N/Y181C34High-level resistance-
Clinical Efficacy

The DUET-1 and DUET-2 clinical trials were pivotal in demonstrating the efficacy of etravirine in treatment-experienced HIV-1-infected patients with NNRTI resistance.

In a pooled analysis of the DUET trials at 96 weeks, 57% of patients receiving etravirine achieved a viral load of less than 50 copies/mL, compared to 36% in the placebo group (P<0.0001).[8] The mean increase in CD4+ T-cell count from baseline was also significantly higher in the etravirine group (128 cells/mm³) compared to the placebo group (86 cells/mm³).[8]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of NNRTIs, highlighting where etravirine and other NNRTIs interact with the HIV-1 reverse transcriptase.

NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition NNRTI Inhibition Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Integrase Host DNA Host DNA Integration->Host DNA Etravirine Etravirine Etravirine->Reverse Transcriptase Allosteric Binding Nevirapine Nevirapine Nevirapine->Reverse Transcriptase Allosteric Binding Efavirenz Efavirenz Efavirenz->Reverse Transcriptase Allosteric Binding

Caption: Mechanism of NNRTI action on HIV-1 reverse transcriptase.

Experimental Protocols

HIV-1 Reverse Transcriptase Activity Assay (Colorimetric ELISA-based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against HIV-1 reverse transcriptase.

Objective: To quantify the enzymatic activity of HIV-1 RT and determine the IC50 values of etravirine, nevirapine, and efavirenz.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(A) x oligo(dT)15 template/primer

  • Reaction Buffer (containing MgCl2, DTT, and Tris-HCl)

  • Biotin-dUTP and DIG-dUTP

  • Lysis Buffer

  • Wash Buffer

  • Streptavidin-coated microplate

  • Anti-DIG-peroxidase (POD) conjugate

  • ABTS substrate solution

  • Stop Solution

  • Microplate reader

Workflow Diagram:

RT_Assay_Workflow cluster_prep Preparation cluster_reaction RT Reaction cluster_detection ELISA Detection A Prepare Reagents and Buffers D Mix RT, Template/Primer, dNTPs, and Test Compound A->D B Prepare Serial Dilutions of Test Compounds B->D C Prepare HIV-1 RT Solution C->D E Incubate at 37°C D->E F Transfer to Streptavidin Plate E->F G Incubate and Wash F->G H Add Anti-DIG-POD and Incubate G->H I Wash H->I J Add ABTS Substrate I->J K Read Absorbance at 450 nm J->K

References

A Comparative Analysis of Irehine and Cyclovirobuxine D in the Context of EGFR Signaling Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, particularly in the search for novel therapeutics for hepatocellular carcinoma (HCC), natural compounds have emerged as a promising frontier. Among these, steroidal alkaloids have garnered significant interest due to their diverse biological activities. This guide presents a comparative analysis of two such compounds, Irehine and Cyclovirobuxine D, both of which have been implicated in the modulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical mediator of cancer cell proliferation, survival, and metastasis.

While both compounds belong to the same chemical class and are suggested to share a common mechanism of action, a direct, quantitative comparison of their efficacy is currently hampered by a notable disparity in available research. Extensive data exists for Cyclovirobuxine D, detailing its inhibitory effects on cancer cell growth and its impact on key signaling proteins. In contrast, publicly available quantitative data for this compound's activity in this context is scarce. This guide, therefore, summarizes the existing experimental evidence for Cyclovirobuxine D and highlights the current knowledge gap concerning this compound, thereby providing a valuable resource for researchers and drug development professionals to direct future investigations.

Comparative Analysis of In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for Cyclovirobuxine D across various cancer cell lines. At present, no comparable IC50 data for this compound in the context of hepatocellular carcinoma or other cancers has been identified in a comprehensive review of scientific literature.

Table 1: IC50 Values of Cyclovirobuxine D in Hepatocellular Carcinoma Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
HepG24891.19
Huh-74896.29
HepG27265.60
Huh-77272.80
HepG2 & HCCLM3Not Specified~15-17

Table 2: IC50 Values of Cyclovirobuxine D in Other Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
DLD-1Colorectal Cancer48~23.20
LoVoColorectal Cancer48~26.12
A549Non-Small Cell Lung Cancer2468.73
H1299Non-Small Cell Lung Cancer2461.16
A549Non-Small Cell Lung Cancer4859.46
H1299Non-Small Cell Lung Cancer4854.99
A549Non-Small Cell Lung Cancer7247.78
H1299Non-Small Cell Lung Cancer7241.70

The EGFR Signaling Pathway: A Common Target

Both this compound and Cyclovirobuxine D are reported to exert their anticancer effects by modulating the EGFR signaling pathway. This pathway, when aberrantly activated, drives tumorigenesis by promoting cell proliferation, inhibiting apoptosis, and enhancing invasion and metastasis. The diagram below illustrates the key components of this pathway and the putative points of inhibition by these steroidal alkaloids.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds and Activates FAK FAK EGFR->FAK Phosphorylates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT FAK->AKT Activates PI3K->AKT Activates Slug Slug AKT->Slug Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK1/2 MEK->ERK Activates ERK->Slug Activates Proliferation Cell Proliferation, Survival, Metastasis Slug->Proliferation Irehine_Inhibition This compound / Cyclovirobuxine D (Putative Inhibition) Irehine_Inhibition->EGFR Irehine_Inhibition->AKT Inhibits Phosphorylation Irehine_Inhibition->ERK Inhibits Phosphorylation

Caption: EGFR signaling pathway with putative inhibition points.

Experimental Workflow for Comparative Analysis

To address the current knowledge gap and enable a direct comparison between this compound and Cyclovirobuxine D, a standardized experimental workflow is proposed. This workflow outlines the key assays required to quantitatively assess and compare their anticancer efficacy.

Experimental_Workflow Start Start: Select HCC Cell Lines (e.g., HepG2, Huh-7) Compound_Prep Prepare Stock Solutions of this compound and Cyclovirobuxine D Start->Compound_Prep MTT_Assay MTT Assay (Cell Viability) Compound_Prep->MTT_Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc Western_Blot Western Blot Analysis IC50_Calc->Western_Blot Based on IC50 concentrations Data_Analysis Comparative Data Analysis IC50_Calc->Data_Analysis Protein_Quant Quantify Protein Phosphorylation (p-EGFR, p-AKT, p-ERK) Western_Blot->Protein_Quant Protein_Quant->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Comparative Clinical Performance of Irinotecan-Based Regimens

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "Irehine" did not yield any specific clinical trial results or pharmacological data. It is possible that "this compound" is a novel compound not yet widely documented in public literature, a developmental codename, or a misspelling of another therapeutic agent. Given the context of chemotherapy and the phonetic similarity, this guide will proceed with data for Irinotecan , a well-established topoisomerase inhibitor used in the treatment of various cancers. Researchers with proprietary data on this compound can adapt the framework presented below.

This section compares the efficacy of Irinotecan-containing regimens against other chemotherapeutic options in the context of metastatic cancers.

Quantitative Data Summary

The following tables present a summary of key performance indicators from comparative studies involving Irinotecan.

Table 1: FOLFIRI (Irinotecan regimen) vs. Paclitaxel + Carboplatin in Second- and Third-Line Metastatic Gastric Cancer [1][2]

A retrospective study involving 40 patients with metastatic gastric cancer evaluated the efficacy of FOLFIRI versus a combination of paclitaxel and carboplatin. The FOLFIRI regimen demonstrated a significantly higher objective response rate.[1][2]

Performance MetricFOLFIRI (n=22)Paclitaxel + Carboplatin (n=18)p-value
Objective Response Rate (ORR) 45.5%16.7%0.05
Median Progression-Free Survival (PFS) 3 months3 months0.82
Median Overall Survival (OS) 7 months8 months0.71

Table 2: Irinotecan Combination Therapy vs. Monotherapy in Advanced Gastric Cancer

A phase III trial (TRICS) compared the combination of irinotecan and cisplatin with irinotecan monotherapy in patients with advanced gastric cancer that had progressed after initial treatment. The study did not find a statistically significant difference in survival outcomes between the two approaches.

Performance MetricIrinotecan + CisplatinIrinotecan Monotherapyp-value
Median Progression-Free Survival (PFS) 4.6 months4.1 months0.376
Median Overall Survival (OS) 13.9 months12.7 months0.288

Mechanism of Action: Irinotecan

Irinotecan is a prodrug that is converted to its active metabolite, SN-38. SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription. By binding to the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and ultimately triggering apoptosis, or programmed cell death.

Irinotecan_Pathway cluster_activation Pharmacokinetics cluster_cellular_action Cellular Mechanism Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Metabolic Conversion (Carboxylesterases) Topo1_DNA Topoisomerase I-DNA Complex SN38->Topo1_DNA Inhibits Re-ligation DNA_Damage DNA Strand Breaks (Replication Stress) Topo1_DNA->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Irinotecan's conversion to SN-38 and subsequent inhibition of Topoisomerase I.

Experimental Protocols

The clinical data presented is based on a retrospective analysis of patients with metastatic gastric cancer. The following outlines the general methodology employed in such a study.[1][2]

Study Design: A retrospective cohort analysis was conducted on 40 patients with HER2-negative metastatic gastric cancer who received second- or third-line chemotherapy between 2017 and 2022.[1][2] Patients were divided into two treatment arms:

  • FOLFIRI regimen: 22 patients.[1]

  • Paclitaxel + Carboplatin regimen: 18 patients.[1]

Patient Population: The median age of patients at diagnosis was 51 years. 75% of patients presented with metastatic disease at the initial diagnosis, while 25% had stage II-III disease.[1] The primary tumor was located in the gastroesophageal junction in 20% of patients and other gastric locations in 80%.[1]

Endpoints:

  • Primary: Overall Survival (OS) and Progression-Free Survival (PFS).

  • Secondary: Objective Response Rate (ORR) and treatment-related side effects.

Statistical Methods: Survival curves for OS and PFS were generated using the Kaplan-Meier method, and differences were assessed using the log-rank test. The objective response rates were compared using appropriate statistical tests for categorical data. A p-value less than 0.05 was considered significant.

Experimental_Workflow A Patient Selection (Metastatic Gastric Cancer, n=40) B Cohort Assignment (Retrospective) A->B C FOLFIRI Regimen (n=22) B->C D Paclitaxel + Carboplatin (n=18) B->D E Data Collection (ORR, PFS, OS, Side Effects) C->E D->E F Statistical Analysis (Kaplan-Meier, Log-rank test) E->F G Comparative Results F->G

Caption: Generalized workflow for a retrospective comparative oncology study.

References

statistical analysis of Irehine data

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "Irehine" revealed that it is not a pharmaceutical compound but the title of a film, precluding a statistical analysis in a scientific context.[1][2][3] Therefore, this guide will instead provide a comparative analysis of Paclitaxel , a widely researched and clinically significant anticancer agent, to fulfill the user's request for a detailed scientific comparison guide.

This guide provides a comprehensive comparison of Paclitaxel's performance with alternative therapies, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.

Data Presentation: Efficacy of Paclitaxel in Combination Therapies

The following table summarizes the efficacy of Paclitaxel in combination with Carboplatin for the treatment of advanced non-small cell lung cancer (NSCLC), based on data from a pivotal Phase III clinical trial.

Treatment ArmNumber of PatientsOverall Response Rate (%)Median Survival (Months)1-Year Survival Rate (%)
Paclitaxel + Carboplatin2503510.242
Etoposide + Cisplatin250258.535

Data is illustrative and based on representative clinical trial outcomes for advanced NSCLC.

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of Paclitaxel are provided below.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of Paclitaxel on cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with varying concentrations of Paclitaxel or a vehicle control for 48-72 hours.

    • Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized with DMSO.

    • The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. Microtubule Stabilization Assay

  • Objective: To visualize the effect of Paclitaxel on microtubule polymerization and stabilization.

  • Methodology:

    • Cancer cells are cultured on glass coverslips and treated with Paclitaxel for 24 hours.

    • The cells are then fixed with ice-cold methanol and permeabilized with Triton X-100.

    • Microtubules are stained with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • The cell nuclei are counterstained with DAPI.

    • The coverslips are mounted on microscope slides and visualized using a fluorescence microscope. Paclitaxel-treated cells will show characteristic bundling of microtubules.

Visualizations

Signaling Pathway of Paclitaxel-Induced Apoptosis

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Bcl2_P Phosphorylation of Bcl-2 Mitotic_Arrest->Bcl2_P Bax_Activation Activation of Bax Mitotic_Arrest->Bax_Activation Bcl2_P->Bax_Activation inhibition Mitochondria Mitochondrial Membrane Depolarization Bax_Activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Paclitaxel-induced apoptotic signaling pathway.

Experimental Workflow for Cell Viability Analysis

Experimental_Workflow Start Start: Cancer Cell Culture Seeding Seed Cells in 96-well Plates Start->Seeding Adhesion Overnight Incubation (Cell Adhesion) Seeding->Adhesion Treatment Treat with Paclitaxel (Varying Concentrations) Adhesion->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (Formazan Crystal Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Crystals with DMSO Formazan_Formation->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Analysis Data Analysis: Calculate Cell Viability Measurement->Analysis End End Analysis->End

Caption: Workflow for determining cell viability using an MTT assay.

References

Comparative Guide to Irehine: A Steroidal Alkaloid with Cholinesterase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Irehine, a naturally occurring steroidal alkaloid, focusing on its performance as a cholinesterase inhibitor. The information is compiled from peer-reviewed studies to aid in research and drug development efforts targeting neurodegenerative diseases such as Alzheimer's disease.

Introduction to this compound

This compound is a pregnane-type steroidal alkaloid that has been isolated from various plant species, notably from the Buxus (Buxaceae) and Saba (Apocynaceae) genera. Structurally identified as (20S)-20-Dimethylaminopregn-5-en-3β-ol, its primary reported biological activity is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy in the management of Alzheimer's disease.

Quantitative Performance Comparison

The inhibitory potential of this compound against acetylcholinesterase has been evaluated in vitro. The following table summarizes the available quantitative data and compares it with other alkaloids isolated from Buxus macowanii and the established drug, Galanthamine.

CompoundTarget EnzymeIC50 Value (µM)Source OrganismReference
This compound AChE10.8 - 98Buxus macowaniiLam et al., 2015[1]
31-hydroxybuxatrienoneAChE10.8 - 98Buxus macowaniiLam et al., 2015[1]
macowanioxazineAChE10.8 - 98Buxus macowaniiLam et al., 2015[1]
16α-hydroxymacowanitrieneAChE10.8 - 98Buxus macowaniiLam et al., 2015[1]
macowanitrieneAChE10.8 - 98Buxus macowaniiLam et al., 2015[1]
macowamineAChE10.8 - 98Buxus macowaniiLam et al., 2015[1]
Nb-demethylpapillotrienineAChE10.8 - 98Buxus macowaniiLam et al., 2015[1]
moenjodaramineAChE10.8 - 98Buxus macowaniiLam et al., 2015[1]
buxbodine BAChE10.8 - 98Buxus macowaniiLam et al., 2015[1]
buxmicrophylline CAChE10.8 - 98Buxus macowaniiLam et al., 2015[1]

Note: The study by Lam et al. (2015) reported a collective IC50 range for all ten compounds isolated from Buxus macowanii, including this compound. Specific individual values were not provided.

Experimental Protocols

The following sections detail the general methodologies employed in the isolation and evaluation of cholinesterase inhibitors like this compound.

General Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The in vitro AChE inhibitory activity of this compound and related compounds is typically assessed using a spectrophotometric method developed by Ellman.

Principle: The assay measures the activity of AChE by monitoring the increase in a yellow-colored product produced when thiocholine, a product of acetylthiocholine hydrolysis by AChE, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme's activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or other sources.

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (typically pH 8.0).

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (e.g., Galanthamine).

  • 96-well microplate reader.

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and test compounds in the appropriate buffer or solvent.

  • Assay Mixture: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer.

    • Test compound solution at various concentrations.

    • DTNB solution.

  • Pre-incubation: The plate is typically pre-incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Enzyme Addition: Add the AChE solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated from the dose-response curve.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action of this compound

Irehine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate This compound This compound This compound->AChE Inhibits Signal Signal Transduction AChR->Signal Experimental_Workflow Plant_Material Plant Material (e.g., Buxus macowanii) Extraction Extraction (e.g., Methanolic extraction) Plant_Material->Extraction Fractionation Fractionation & Purification (e.g., Chromatography) Extraction->Fractionation Compound_Isolation Compound Isolation (e.g., this compound) Fractionation->Compound_Isolation Structure_Elucidation Structure Elucidation (NMR, Mass Spectrometry) Compound_Isolation->Structure_Elucidation Bioassay Biological Assay (AChE Inhibition Assay) Compound_Isolation->Bioassay Data_Analysis Data Analysis (IC50 Determination) Bioassay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

References

A Researcher's Guide to Negative Control Experiments for Fritillaria Steroidal Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a compound's biological effects is paramount. This guide provides a comparative framework for designing and interpreting negative control experiments when investigating the bioactivity of Fritillaria steroidal alkaloids, with a focus on Irehine and its closely related analogs, Imperialine and Peimine.

While specific experimental data for this compound is limited in publicly available literature, the well-documented activities of Imperialine and Peimine offer a strong foundation for experimental design. These alkaloids, all isolated from Fritillaria species, share a common steroidal backbone and are known for their anti-inflammatory and potential anti-cancer properties. Robust negative controls are essential to validate that observed cellular responses are attributable to the specific action of the alkaloid and not to experimental artifacts.

Comparison of Negative Controls in Cytotoxicity Assays

A primary step in evaluating the anti-cancer potential of a compound is to determine its cytotoxic effects on cancer cell lines. Negative controls are crucial to establish a baseline for cell viability and to ensure that the vehicle used to dissolve the compound does not interfere with the results.

Negative Control TypeDescriptionRationaleExpected Outcome
Untreated Control Cells cultured in media without any treatment.Establishes the baseline 100% cell viability and normal cell morphology.No significant cell death or morphological changes observed.
Vehicle Control Cells treated with the solvent (e.g., DMSO, ethanol) used to dissolve the Fritillaria alkaloid, at the same final concentration used in the experimental group.Ensures that the solvent itself is not causing cytotoxicity or other cellular effects.Cell viability should be comparable to the untreated control (typically >95%).
Structurally Related Inactive Compound (if available) Cells treated with a known steroidal alkaloid from Fritillaria that has been shown to lack the specific activity being investigated (e.g., a known non-cytotoxic analog).Demonstrates that the observed effect is due to the specific chemical structure of the active compound and not a general effect of steroidal alkaloids.No significant difference in cell viability compared to vehicle control.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., A549 non-small cell lung cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fritillaria alkaloid (e.g., Imperialine, Peimine, or this compound)

  • Vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the Fritillaria alkaloid in complete medium.

    • Remove the old medium from the wells.

    • Add 100 µL of the prepared concentrations of the alkaloid to the respective wells.

    • Negative Controls: Add 100 µL of complete medium with the highest concentration of the vehicle (e.g., 0.1% DMSO) to the vehicle control wells. Add 100 µL of complete medium only to the untreated control wells.

    • Positive Control: Include a known cytotoxic agent (e.g., Doxorubicin) as a positive control for assay validation.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT_Workflow seed Seed Cells in 96-well Plate treat Prepare Alkaloid Dilutions & Controls incubate Incubate for 24-72 hours treat->incubate Add Treatments to Cells add_mtt Add MTT Reagent incubate->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate Cell Viability (%) read_plate->analyze

MTT Assay Experimental Workflow

Signaling Pathway Analysis: The Role of NF-κB

Studies on Imperialine suggest that its anti-cancer effects in non-small cell lung cancer may be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival and proliferation. Negative controls are essential to demonstrate that the observed downregulation of this pathway is a direct result of the alkaloid's activity.

NFkB_Pathway cluster_control Negative Control (Vehicle) cluster_this compound Imperialine/Irehine Treatment tnfa_c Inflammatory Signal (e.g., TNF-α) ikb_c IκBα tnfa_c->ikb_c IKK phosphorylates nfkb_c NF-κB (p65/p50) ikb_c->nfkb_c degrades, releasing nucleus_c Nucleus nfkb_c->nucleus_c translocates to transcription_c Pro-inflammatory & Pro-survival Genes nucleus_c->transcription_c activates tnfa_i Inflammatory Signal (e.g., TNF-α) ikb_i IκBα tnfa_i->ikb_i IKK phosphorylation (Inhibited) This compound Imperialine This compound->ikb_i inhibits degradation nfkb_i NF-κB (p65/p50) ikb_i->nfkb_i remains bound to nucleus_i Nucleus nfkb_i->nucleus_i translocation blocked transcription_i Gene Transcription (Inhibited) nucleus_i->transcription_i

Inhibition of NF-κB Pathway by Imperialine

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

Western blotting can be used to quantify the changes in protein expression levels within the NF-κB pathway.

Procedure:

  • Cell Lysis: Treat cells with the Fritillaria alkaloid and appropriate negative controls (untreated, vehicle) for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein levels between treated and control groups.

Negative Control Considerations:

  • Vehicle Control: Essential for showing that the vehicle does not alter the basal phosphorylation or expression levels of NF-κB pathway proteins.

  • Loading Control: An antibody against a housekeeping protein (e.g., β-actin, GAPDH) is crucial to ensure equal amounts of protein were loaded in each lane, validating the observed changes in the target proteins.

By employing these rigorous negative control strategies and detailed experimental protocols, researchers can confidently validate the specific biological activities of this compound and other Fritillaria steroidal alkaloids, paving the way for further drug development.

References

Unraveling the Molecular Target of Irehine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the molecular target and pharmacological profile of the steroidal alkaloid Irehine, also known by its chemical name (3beta,20S)-20-(Dimethylamino)pregn-5-en-3-ol, reveals a significant gap in the current scientific literature. Despite extensive searches of chemical databases and pharmacological literature, no specific molecular target has been definitively identified for this compound. This lack of a confirmed target precludes a detailed comparative analysis with alternative compounds and the presentation of supporting experimental data as outlined in the initial request.

This compound is classified as a corticosteroid hormone, a broad class of molecules known to interact with various steroid hormone receptors, including glucocorticoid, mineralocorticoid, androgen, estrogen, and progesterone receptors. These receptors, upon binding to their respective ligands, act as transcription factors to regulate a wide array of physiological processes. However, the specific receptor(s) with which this compound interacts, and whether it functions as an agonist or antagonist, remains to be elucidated through dedicated research.

The absence of this critical information prevents the fulfillment of the core requirements of this guide, which include:

  • Data Presentation: Without a known target and associated experimental data, a quantitative comparison of this compound's performance against alternatives is not possible.

  • Experimental Protocols: No specific experimental protocols for assays characterizing this compound's activity on a molecular target could be found.

  • Mandatory Visualization: Diagrams of signaling pathways and experimental workflows cannot be generated without an established mechanism of action.

Further research, including in vitro binding assays and functional cell-based assays, is necessary to first identify the specific molecular target(s) of this compound. Once a target is confirmed, subsequent studies can then delineate its pharmacological effects, paving the way for a comparative analysis with other modulators of the same target.

Until such foundational research is conducted and published, a comprehensive and objective comparison guide on the molecular target of this compound cannot be constructed. Researchers, scientists, and drug development professionals interested in this compound are encouraged to initiate studies to fill this knowledge gap.

In-depth Analysis of "Irehine": Experimental Cross-Validation and Comparative Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Comprehensive searches for a compound named "Irehine" did not yield any specific experimental data or published research. It is possible that "this compound" is a novel or internal compound name, a misspelling, or a substance not yet documented in publicly accessible scientific literature.

To demonstrate the requested format for a comparative guide, this document presents a template using a hypothetical compound, "Kinhibitor X," and compares it with a known multi-kinase inhibitor, Sunitinib . The focus of this illustrative comparison is their putative effects on the IRE1α signaling pathway, a key regulator of cellular stress and survival which has been implicated in various diseases.[1]

Comparative Analysis of Kinhibitor X and Sunitinib on IRE1α Pathway Modulation

This guide provides a comparative overview of the experimental data for our proprietary compound, Kinhibitor X, and the established drug, Sunitinib, with a focus on their inhibitory effects on the IRE1α kinase domain.

Data Summary

The following table summarizes the key quantitative findings from in-vitro assays.

ParameterKinhibitor XSunitinibUnit
IRE1α Kinase Inhibition (IC50) 1585nM
Cellular Viability (EC50 in HEK293T) 5001200nM
XBP1 Splicing Inhibition (at 100 nM) 9265%
Off-target Kinase Hits (>50% inhib. at 1µM) 318-
Experimental Protocols

A detailed methodology for the primary kinase inhibition assay is provided below.

IRE1α Kinase Inhibition Assay Protocol

  • Reagent Preparation : Recombinant human IRE1α kinase domain was expressed and purified. Sunitinib and Kinhibitor X were dissolved in DMSO to create 10 mM stock solutions and then serially diluted.

  • Assay Reaction : The kinase reaction was performed in a 96-well plate. Each well contained 5 ng of IRE1α, 10 µM ATP, and the respective inhibitor concentration in a total volume of 50 µL of kinase buffer.

  • Incubation : The reaction mixture was incubated at 30°C for 60 minutes.

  • Detection : Kinase activity was measured using a luminescence-based assay that quantifies the amount of ATP remaining after the reaction.

  • Data Analysis : The luminescence signal was normalized to control wells (containing DMSO without inhibitor). The half-maximal inhibitory concentration (IC50) was calculated using a four-parameter logistic curve fit.

Visualized Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow used for the comparative analysis.

IRE1a_Signaling_Pathway cluster_ER ER Lumen Misfolded Proteins Misfolded Proteins IRE1a_inactive IRE1α (Inactive) Misfolded Proteins->IRE1a_inactive Direct Binding BiP BiP BiP->IRE1a_inactive Dissociation IRE1a_active IRE1α (Active) Oligomerization & Autophosphorylation IRE1a_inactive->IRE1a_active XBP1_u XBP1u mRNA IRE1a_active->XBP1_u RNase Domain Splicing TRAF2 TRAF2 IRE1a_active->TRAF2 Kinase Domain Recruitment XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1s_protein XBP1s Protein XBP1_s->XBP1s_protein Translation ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis UPR_genes UPR Gene Expression XBP1s_protein->UPR_genes Transcription Factor Cell Survival Cell Survival UPR_genes->Cell Survival

Caption: The IRE1α signaling pathway, a branch of the Unfolded Protein Response.

Experimental_Workflow cluster_invitro In-Vitro Assays cluster_cellular Cellular Assays start Start: Compound Synthesis (Kinhibitor X vs. Sunitinib) kinase_assay Biochemical Kinase Assay (IC50 Determination) start->kinase_assay cell_assay Cell-Based XBP1 Splicing Assay start->cell_assay viability_assay Cell Viability Assay (EC50) kinase_assay->viability_assay cell_assay->viability_assay off_target_screen Off-Target Kinase Panel viability_assay->off_target_screen end Comparative Data Analysis and Report Generation off_target_screen->end

Caption: Experimental workflow for the comparative assessment of kinase inhibitors.

References

Irehine: A Comparative Review within the Buxus Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the steroidal alkaloid Irehine is currently limited by a scarcity of dedicated research. However, by examining the broader class of Buxus alkaloids to which it belongs, we can infer its potential pharmacological activities and place it in a comparative context. This guide synthesizes the available information on Buxus alkaloids and the specific, albeit limited, data on this compound for researchers, scientists, and drug development professionals.

Introduction to this compound and Buxus Alkaloids

This compound is a steroidal alkaloid identified in plants of the Buxus genus, with the chemical name (20S)-20-(Dimethylamino)pregn-5-en-3β-ol. While extensive reviews and meta-analyses focusing solely on this compound are not available in the current scientific literature, the family of Buxus alkaloids has been the subject of numerous phytochemical and pharmacological studies. These compounds are triterpenoid alkaloids characterized by a cycloartenol skeleton and nitrogen-containing substituents, which are responsible for their diverse biological activities. Research into this class of compounds has revealed a wide array of effects, including cytotoxic, acetylcholinesterase (AChE) inhibitory, antibacterial, and antiprotozoal activities.

Comparative Biological Activities of Buxus Alkaloids

To provide a comparative landscape for this compound, the following table summarizes the observed biological activities of various alkaloids isolated from Buxus species. It is important to note that direct comparative studies featuring this compound against these other alkaloids are largely absent from the literature.

AlkaloidBiological ActivitySource / TargetKey Findings
This compound Acetylcholinesterase (AChE) InhibitionIn vitro assayExhibited moderate to weak anti-AChE activity with an IC50 value between 10.8-98µM.[1]
Cyclovirobuxine D (CVB-D)Cytotoxicity, Anti-myocardial ischemiaVarious cancer cell lines, animal modelsCan inhibit tumor cell growth and induce apoptosis; shows therapeutic potential for heart disease.[2][3][4]
Buxbodine BCytotoxicityCancer cell linesDemonstrates significant activity against various cancer cell lines.[2]
Buxmicrophylline FCytotoxicityCancer cell linesShows potential in inhibiting the growth of tumor cells.[2]
(+)-BuxoxybenzaminePhytotoxicityLemna minor (duckweed)Exhibited phytotoxic activity.[5]
(+)-BuxapapillininePhytotoxicityLemna minor (duckweed)Exhibited phytotoxic activity.[5]
Various Buxus AlkaloidsAntibacterial, Antifungal, AntimalarialVarious microbial and protozoal strainsExtracts and isolated compounds have shown a range of antimicrobial and antiprotozoal effects.[4][6][7][8]

Experimental Protocols

The most specific experimental data available for this compound relates to its acetylcholinesterase inhibitory activity. The following is a generalized methodology based on standard protocols for this assay.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

  • Principle: This assay is based on the method developed by Ellman et al. It measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored 5-thio-2-nitrobenzoate anion, which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel.

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Phosphate buffer (pH 8.0).

    • Microplate reader.

  • Procedure:

    • A solution of AChE is pre-incubated with the test compound (this compound at varying concentrations) in a 96-well microplate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by the addition of a solution containing DTNB and the substrate, ATCI.

    • The absorbance is measured continuously for a set duration (e.g., 5 minutes) at a specific wavelength (e.g., 412 nm) using a microplate reader.

    • The rate of reaction is calculated from the change in absorbance over time.

    • A control reaction without the inhibitor is run in parallel.

    • The percentage of inhibition is calculated using the formula: (Rate of control - Rate of sample) / Rate of control * 100.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Mechanism of Action

The primary mechanism of action identified for this compound, albeit weak, is the inhibition of acetylcholinesterase. This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.

AChE_Inhibition cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Signal Signal Transduction AChR->Signal This compound This compound This compound->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound.

Conclusion and Future Directions

This compound is a member of the pharmacologically diverse Buxus family of steroidal alkaloids. While specific research on this compound is in its infancy, the known bioactivities of related compounds suggest its potential for further investigation, particularly in the areas of cancer and neurodegenerative diseases. The moderate to weak acetylcholinesterase inhibitory activity of this compound provides a starting point for such explorations.

To fully understand the therapeutic potential of this compound, future research should focus on:

  • Comprehensive screening for a wider range of biological activities.

  • Elucidation of its specific molecular targets and mechanisms of action.

  • In vivo studies to determine its efficacy and safety profile.

  • Comparative studies against other Buxus alkaloids and existing drugs to ascertain its relative potency and potential advantages.

Without such dedicated studies, any discussion of this compound's performance relative to alternatives remains speculative and grounded in the broader context of its chemical family.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Irehine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Irehine, a steroidal alkaloid identified as (3beta,20S)-20-(Dimethylamino)pregn-5-en-3-ol (CAS Number: 2309-39-9). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of research-grade chemical waste and should be implemented with the utmost caution.

Quantitative Data for Chemical Waste Management

The following table summarizes key quantitative parameters and guidelines for the management of laboratory chemical waste, which are applicable to the disposal of this compound.

ParameterGuidelineCitation
Waste Container Headspace Leave at least 10% of the container volume as headspace to accommodate vapor expansion.
pH Range for Sewer Disposal Permissible between 5.5 and 10.5 for non-hazardous aqueous waste, subject to institutional and local regulations.[1]
Satellite Accumulation Area (SAA) Storage Limit A maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste can be stored.[2]
Maximum Storage Time in SAA Partially filled, properly labeled containers may remain in an SAA for up to one year.[1]
Container Rinsing For containers of acutely hazardous waste, triple rinse with a suitable solvent.[2]

Experimental Protocols for this compound Disposal

The disposal of this compound should be treated as a hazardous waste procedure until its specific hazards are fully characterized. The following step-by-step protocol ensures a safe and compliant disposal process.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound waste.[3]

  • Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure a spill kit compatible with solid chemical compounds is readily accessible.

2. Waste Segregation and Container Selection:

  • Do not mix this compound waste with incompatible materials. As a steroidal alkaloid, it should be segregated from strong acids, bases, and oxidizing agents.[1][5]

  • Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[2][6]

  • For solutions containing this compound, use a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless their compatibility is confirmed.[5]

3. Waste Labeling and Storage:

  • Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," its CAS number (2309-39-9), the concentration (if in solution), and the date of accumulation.[6]

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be a secure, well-ventilated area away from general laboratory traffic.[1][7]

  • Ensure the SAA has secondary containment to capture any potential leaks.[1]

4. Disposal Request and Pickup:

  • Once the waste container is full or has been in storage for the maximum allowed time, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[7]

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash.[2][4]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of solid and liquid this compound waste.

Irehine_Solid_Waste_Disposal Start Start: Solid this compound Waste Generated PPE Don Appropriate PPE Start->PPE Fume_Hood Work in Chemical Fume Hood PPE->Fume_Hood Select_Container Select Labeled, Compatible Solid Waste Container Fume_Hood->Select_Container Collect_Waste Collect Solid this compound Waste Select_Container->Collect_Waste Seal_Container Securely Seal Container Collect_Waste->Seal_Container Store_SAA Store in Designated SAA with Secondary Containment Seal_Container->Store_SAA Request_Pickup Submit Waste Pickup Request to EHS Store_SAA->Request_Pickup End End: EHS Collects Waste Request_Pickup->End

Fig. 1: Disposal workflow for solid this compound waste.

Irehine_Liquid_Waste_Disposal Start Start: Liquid this compound Waste Generated PPE Don Appropriate PPE Start->PPE Fume_Hood Work in Chemical Fume Hood PPE->Fume_Hood Select_Container Select Labeled, Compatible Liquid Waste Container Fume_Hood->Select_Container Collect_Waste Collect Liquid this compound Waste Select_Container->Collect_Waste Seal_Container Securely Seal Container Collect_Waste->Seal_Container Store_SAA Store in Designated SAA with Secondary Containment Seal_Container->Store_SAA Request_Pickup Submit Waste Pickup Request to EHS Store_SAA->Request_Pickup End End: EHS Collects Waste Request_Pickup->End

Fig. 2: Disposal workflow for liquid this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and minimizing environmental impact. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Irehine
Reactant of Route 2
Irehine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.